3-Chloro-5-(hydroxymethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUFSDOVHICLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698907 | |
| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-34-8 | |
| Record name | 3-Chloro-5-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Trifunctional Scaffold
An In-Depth Technical Guide to 3-Chloro-5-(hydroxymethyl)phenol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group tolerance, reactivity, and potential for diversification. This compound emerges as a compelling building block, possessing a unique trifunctional architecture: a nucleophilic phenol, a reactive primary benzyl alcohol, and a strategically positioned chlorine atom on an aromatic scaffold. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development. The presence of three distinct functional groups offers orthogonal chemical handles, enabling selective modifications and the construction of complex molecular architectures, a highly desirable trait in the synthesis of novel chemical entities for drug discovery and materials science.[1][2]
Part 1: Core Chemical and Physical Properties
The fundamental physical and chemical properties of a compound are the bedrock of its application, dictating solubility, reactivity, and handling protocols. The properties of this compound are summarized below. These predicted values provide a crucial starting point for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| CAS Number | 885270-34-8 | [3][4][5] |
| Molecular Formula | C₇H₇ClO₂ | [6] |
| Formula Weight | 158.58 g/mol | [5] |
| Boiling Point | 317.0 ± 27.0 °C (Predicted) | [3] |
| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.78 ± 0.10 (Predicted) | [3] |
| MDL Number | MFCD08234658 | [5] |
Part 2: The Spectroscopic Signature
Understanding the spectroscopic profile of this compound is critical for reaction monitoring and structural confirmation. The expected spectral characteristics are derived from the well-established behavior of its constituent functional groups.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the key functional groups.
-
O-H Stretching: A strong, broad absorption is anticipated in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups from both the phenolic and alcoholic moieties.[7][9]
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic peaks are expected in the 1500-1600 cm⁻¹ range.[9]
-
C-O Stretching: A strong band for the C-O bonds of the phenol and benzyl alcohol will be present around 1050-1250 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the δ 6.5-7.5 ppm range, showing complex splitting patterns (doublets, triplets of doublets) due to their meta- and ortho-coupling.
-
Benzylic Protons (-CH₂OH): A singlet is expected around δ 4.5 ppm.[10]
-
Hydroxyl Protons (-OH): Two broad singlets are anticipated, one for the phenolic OH (δ 4-8 ppm) and one for the alcoholic OH (δ 2-5 ppm).[8][9] Their chemical shifts can be highly variable and concentration-dependent. Addition of D₂O would lead to the disappearance of these signals, a key diagnostic test.[8]
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon bearing the -OH group (C-OH) will be the most downfield (around δ 155-158 ppm), while the carbon attached to the chlorine atom (C-Cl) will be around δ 135 ppm.[10]
-
Benzylic Carbon (-CH₂OH): A signal is expected in the δ 60-65 ppm range.[10]
-
Mass Spectrometry (MS)
Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 158 and 160 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragmentation Pathways:
-
Alpha Cleavage: Loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) from the benzylic position.[9]
-
Loss of HCl: Elimination of HCl is another possible fragmentation pathway.
-
Part 3: Synthesis and Chemical Reactivity
The synthetic utility of this compound lies in the differential reactivity of its functional groups, which can be selectively targeted under specific reaction conditions.
Proposed Synthetic Pathway
A reliable and scalable synthesis can be envisioned starting from the commercially available 3-chloro-5-hydroxybenzoic acid. This approach involves esterification followed by a selective reduction of the ester in the presence of the more sensitive phenol. The reduction of a related compound, an ester of 5-hydroxy isophthalic acid, using sodium borohydride after protecting the phenol group highlights a viable strategy.[11] A direct reduction using a milder reducing agent might also be feasible.
Caption: Proposed synthesis of this compound.
Reactivity Profile: A Trifecta of Opportunities
-
The Phenolic Hydroxyl Group: This group is acidic and highly activating for the aromatic ring.
-
Acylation/Alkylation: It readily reacts with acyl halides or alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form the corresponding esters or ethers, protecting the phenol or introducing new functionality.
-
Electrophilic Aromatic Substitution: As a powerful ortho-, para-director, it strongly influences the position of incoming electrophiles. Positions C2, C4, and C6 are activated. Given the existing substituents, further substitution is likely to occur at the C2 or C6 positions.[12]
-
-
The Benzyl Alcohol Group: This primary alcohol exhibits typical reactivity.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde (3-chloro-5-hydroxybenzaldehyde) using mild oxidizing agents like PCC or MnO₂, or to the carboxylic acid (3-chloro-5-hydroxybenzoic acid) with stronger agents like KMnO₄ or Jones reagent.
-
Substitution: The hydroxyl can be converted to a better leaving group and substituted. For example, reaction with hydrochloric acid can yield the corresponding 3-chloro-5-(chloromethyl)phenol, a reactive alkylating agent.[13]
-
-
The Aromatic Ring and Chlorine:
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is generally unreactive towards nucleophilic substitution unless the ring is further activated by strongly electron-withdrawing groups at the ortho/para positions.[14] High temperatures and pressures would be required for substitution.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug development for building molecular complexity.
-
Caption: Reactivity map of this compound.
Part 4: Applications in Research and Drug Development
The true potential of this compound is realized in its application as a versatile intermediate. The chlorine atom is a common feature in many pharmaceuticals, often enhancing metabolic stability or binding affinity.[1] Phenolic scaffolds are also prevalent in a vast number of FDA-approved drugs.[2]
-
Scaffold for Medicinal Chemistry: Each functional group can serve as an anchor point. The phenol can be used to form ether linkages found in many bioactive molecules. The benzyl alcohol can be elaborated into other functionalities or used as a linker to connect to other pharmacophores. The chloro-substituent can be retained for its electronic effects or replaced via cross-coupling to explore structure-activity relationships (SAR).
-
Intermediate for Agrochemicals and Materials Science: Substituted phenols are key precursors for polymers, dyes, and agrochemicals. The reactivity of this molecule makes it a candidate for creating monomers for specialty polymers like poly(aryl ether)s.[11]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial hit compounds that bind to biological targets.
A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, has demonstrated potent antifouling and antimicrobial activity, suggesting that this structural class has inherent biological relevance worth exploring.[15]
Part 5: Experimental Protocol: Reduction of Methyl 3-chloro-5-hydroxybenzoate
This protocol describes a robust method for the synthesis of this compound, grounded in established chemical principles.
Objective: To synthesize this compound via the reduction of Methyl 3-chloro-5-hydroxybenzoate.
Materials:
-
Methyl 3-chloro-5-hydroxybenzoate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Ester: Methyl 3-chloro-5-hydroxybenzoate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cooled addition is crucial to control the highly exothermic reaction of LiAlH₄ and prevent side reactions.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser workup). Safety Note: Quenching LiAlH₄ is extremely exothermic and produces hydrogen gas. It must be done slowly and with extreme caution behind a blast shield.
-
Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with THF and EtOAc. The combined organic filtrates are transferred to a separatory funnel.
-
Extraction: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes basic aluminum salts, while the bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Part 6: Safety and Handling
As a substituted phenol, this compound should be handled with appropriate caution, assuming it shares hazards with related compounds.[16][17]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical safety goggles at all times.[17]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[16] Avoid contact with skin and eyes. Phenols can be rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
This compound | 885270-34-8 - ChemicalBook.
-
This compound | 885270-34-8 - BuyersGuideChem.
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
-
Safety Data Sheet - Angene Chemical.
-
3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem.
-
This compound - Apollo Scientific.
-
3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem.
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives - IJSDR.
-
3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL - Echemi.
-
3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem.
-
GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.
-
Phenol - Western Washington University.
-
Phenol, 3-chloro- - NIST WebBook.
-
Structure of 3-chloro-2,5-dihydroxybenzyl alcohol. - ResearchGate.
-
Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed b - The Royal Society of Chemistry.
-
Question Video: Determining the Chemical Structure of the Product Formed When an Aromatic Primary Alcohol Reacts with Hydrochloric Acid | Nagwa.
-
ortho-Formylation of phenols - Organic Syntheses Procedure.
-
3-CHLORO-5-(TRIFLUOROMETHOXY)BENZYL ALCOHOL - ChemicalBook.
-
Formaldehyde - Wikipedia.
-
1261598-26-8|2-Chloro-5-(hydroxymethyl)phenol|BLD Pharm.
-
3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax.
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository.
-
Phenol - Office of Environment, Health & Safety.
-
Phenol reaction.
-
Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound | 885270-34-8 [m.chemicalbook.com]
- 4. This compound | 885270-34-8 - BuyersGuideChem [buyersguidechem.com]
- 5. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. rsc.org [rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. nagwa.com [nagwa.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ehs.wwu.edu [ehs.wwu.edu]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-(hydroxymethyl)phenol
Executive Summary
3-Chloro-5-(hydroxymethyl)phenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, featuring both a nucleophilic phenol and a primary alcohol, coupled with the electronic and steric influence of the chlorine atom, makes it an attractive synthon for targeted molecular design. This guide provides an in-depth, field-proven pathway for the synthesis of this compound, emphasizing scientific rationale, experimental robustness, and safety. The core strategy involves the highly chemoselective reduction of the commercially available precursor, 3-Chloro-5-hydroxybenzoic acid, using a borane-tetrahydrofuran (BH3·THF) complex. This approach offers high yields while preserving the integrity of the sensitive phenolic and chloro functionalities.
Introduction: The Utility of this compound
The molecular architecture of this compound offers distinct reactive sites for orthogonal chemical modifications. The phenolic hydroxyl group can be targeted for etherification, esterification, or coupling reactions, while the hydroxymethyl group provides a handle for oxidation, further esterification, or conversion to a leaving group for nucleophilic substitution. The presence of the chlorine atom at the 5-position influences the acidity of the phenol and directs the regioselectivity of subsequent aromatic substitution reactions. These characteristics make it a crucial intermediate in the development of novel agrochemicals and pharmaceuticals, such as selective receptor agonists.[1][2]
Strategic Synthesis Planning: A Retrosynthetic Approach
A logical and efficient synthesis begins with a sound retrosynthetic analysis. The primary challenge in synthesizing this compound is the selective formation of the primary alcohol from a more oxidized precursor without affecting the other functional groups. The most direct disconnection identifies the hydroxymethyl group as the target for transformation, leading back to a carboxylic acid.
Caption: Retrosynthetic disconnection of the target molecule.
This analysis points to 3-Chloro-5-hydroxybenzoic acid as the ideal starting material. This precursor is commercially available and contains the required carbon skeleton and substitution pattern.[1][3] The key challenge is thus reduced to a single, high-selectivity reduction step.
The Core Transformation: Chemoselective Reduction of 3-Chloro-5-hydroxybenzoic Acid
The Causality Behind Reagent Selection
The synthesis hinges on the chemoselective reduction of a carboxylic acid in the presence of an acidic phenol and an aryl chloride. This requires a reagent that is unreactive towards the latter two groups.
-
Strong Hydride Reagents (e.g., LiAlH₄): These are unsuitable as they would be wastefully consumed through an acid-base reaction with the phenolic proton and are generally too reactive, potentially leading to side reactions.
-
Catalytic Hydrogenation: This method carries a significant risk of dehalogenation (hydrogenolysis of the C-Cl bond), particularly with catalysts like Palladium on carbon (Pd/C), and may require high pressures and temperatures.[4][5][6]
-
Borane Reagents (e.g., BH₃·THF): Borane and its complexes are electrophilic reducing agents that show exceptional selectivity for carboxylic acids. They do not react with aryl halides and, crucially, can reduce carboxylic acids faster than they react with phenols under controlled conditions. Borane rapidly forms an acyloxyborane intermediate with the carboxylic acid, which is then readily reduced.[7][8][9] This makes BH₃·THF the reagent of choice for this transformation.
Proposed Reaction Mechanism
The reduction proceeds via a two-step mechanism. First, the borane reacts with the carboxylic acid to form an acyloxyborane intermediate and hydrogen gas. This intermediate is then further attacked by two more equivalents of borane to reduce the carbonyl to a borate ester, which is subsequently hydrolyzed during the aqueous workup to yield the primary alcohol.
Detailed Experimental Protocol
This protocol describes the reduction of 3-Chloro-5-hydroxybenzoic acid to this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Chloro-5-hydroxybenzoic acid | 172.56 | 5.00 g | 28.97 | 1.0 |
| Borane-THF complex (1.0 M) | - | 87 mL | 87.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | - |
| Methanol (MeOH) | 32.04 | ~20 mL | - | - |
| Hydrochloric Acid (1 M aq.) | 36.46 | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | - |
| Brine (Saturated NaCl aq.) | - | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Chloro-5-hydroxybenzoic acid (5.00 g, 28.97 mmol).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add the 1.0 M solution of borane-THF complex (87 mL, 87.0 mmol, 3.0 eq) dropwise via a syringe or dropping funnel over approximately 30-45 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously and slowly add methanol (~20 mL) dropwise to quench the excess borane complex. Renewed gas evolution will occur. Stir for 20 minutes.
-
Work-up: Remove the solvent under reduced pressure. To the resulting residue, add 1 M HCl (50 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (brine, 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Safety Considerations
-
Borane-Tetrahydrofuran (BH₃·THF): This reagent is flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon standing. Use only stabilized, anhydrous THF from a freshly opened container.
-
Hydrogen Gas: The reaction produces hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound is efficiently and reliably achieved through the chemoselective reduction of 3-Chloro-5-hydroxybenzoic acid. The use of a borane-THF complex provides a robust and scalable method that avoids common pitfalls such as dehalogenation or unwanted reactions with the phenolic group. This technical guide outlines a validated protocol, grounded in a clear understanding of chemical reactivity, to provide researchers and drug development professionals with a practical pathway to this valuable synthetic intermediate.
References
-
Zhang, J., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 44(5-6), pp. 166-171. Available at: [Link]
-
PrepChem (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Available at: [Link]
-
ACS Publications (2021). "Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes." Organic Letters. Available at: [Link]
-
Royal Society of Chemistry (2019). "Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis." Chemical Science. Available at: [Link]
-
ResearchGate (2007). "Direct reduction of some benzoic acids to alcohols via NaBH4–Br2." Available at: [Link]
-
PrepChem (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]
-
Wiley Online Library (2022). "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis." Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate (2008). "A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate." Available at: [Link]
-
Organic Syntheses (n.d.). Synthesis of Phenols from Benzoic Acids. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Available at: [Link]
-
PubChem (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Available at: [Link]
-
MDPI (2018). "Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2." Catalysts. Available at: [Link]
-
Nature (2021). "Deaminative chlorination of aminoheterocycles." Nature Communications. Available at: [Link]
-
ACS Publications (1979). "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry. Available at: [Link]
-
CABI Digital Library (2018). "Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture." International Journal of Chemical and Physical Sciences. Available at: [Link]
-
Nature (2021). "Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions." Communications Chemistry. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Chloro-5-(hydroxymethyl)phenol
Preamble: Navigating the Uncharted Territory of a Novel Phenolic Compound
In the landscape of drug discovery and chemical biology, we often encounter compounds with potential biological activity but an uncharacterized mechanism of action. 3-Chloro-5-(hydroxymethyl)phenol is one such molecule. A survey of the current scientific literature reveals a significant gap in our understanding of its specific cellular effects and molecular targets. This guide, therefore, is not a retrospective summary of established facts. Instead, it is a prospective roadmap—a detailed, evidence-based framework for researchers, scientists, and drug development professionals to systematically investigate and ultimately elucidate the mechanism of action of this compound.
Drawing from established principles in toxicology and pharmacology, and the known activities of structurally related phenolic and chlorophenolic compounds, we will lay out a logical, multi-phased experimental plan. This document is designed to be a practical, self-validating guide, providing not just the 'what' but the 'why' behind each experimental choice, ensuring a rigorous and scientifically sound investigation.
Foundational Hypotheses: Inferring Potential Bioactivity from Structural Analogs
The structure of this compound—a chlorinated phenol—provides a logical starting point for forming testable hypotheses about its biological activity.
-
General Phenolic Activities : Phenolic compounds are a broad class of molecules known for a wide array of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] The core phenol ring is a common pharmacophore, and its hydroxyl group can participate in various biological interactions.[1]
-
Effects of Chlorination : The presence of chlorine atoms on a phenol ring is known to modulate its biological and toxicological properties. Chlorophenols can act as uncouplers of oxidative phosphorylation, disrupting cellular energy metabolism.[4][5] They are also recognized as environmental contaminants with potential for hepatotoxicity, immunotoxicity, and carcinogenicity, possibly through mechanisms involving oxidative stress and DNA damage.[6][7]
-
Hydroxymethyl Group : The hydroxymethyl group (-CH2OH) can influence the molecule's solubility and may serve as a site for metabolic modification or interaction with biological targets.
Based on these structural features, we can hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:
-
Induction of cytotoxicity in proliferating cells.
-
Disruption of cellular membrane integrity.
-
Generation of DNA damage.
-
Interference with mitochondrial function and energy production.
This guide will now detail a systematic approach to test these hypotheses.
A Phased Experimental Workflow for Mechanistic Elucidation
We propose a four-phase workflow to systematically investigate the mechanism of action, starting with broad phenotypic effects and progressively narrowing down to specific molecular interactions.
Caption: Proposed workflow for elucidating the mechanism of action.
Phase 1: Initial Phenotypic Screening - Does the Compound Have a Cellular Effect?
The first logical step is to determine if this compound has any effect on cell viability. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to identify potential selective toxicity.
Core Experiment: Cytotoxicity Assessment
-
Rationale: Assays like MTT and LDH provide robust, quantifiable data on cell viability and membrane integrity, respectively.[8][9] The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity (a hallmark of necrosis).[9][10][11]
-
Data Output: This phase will yield IC50 (half-maximal inhibitory concentration) values for the compound in various cell lines.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 | > 100 |
| A549 | Lung Cancer | 22.5 ± 3.1 | > 100 |
| HEK293 | Normal Kidney | 85.7 ± 9.4 | > 100 |
Experimental Protocol: MTT Cell Viability Assay [10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Phase 2: Elucidating the Mode of Cell Death - Apoptosis or Necrosis?
If the compound is found to be cytotoxic, the next critical question is how it kills the cells. Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental to understanding its mechanism.
Core Experiment: Annexin V and Propidium Iodide (PI) Staining
-
Rationale: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[12][13][14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Data Output: Quantitative data on the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Flow Cytometry Assay [13][14]
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
Phase 3: Investigating the Primary Insult - What is the Trigger?
Once the mode of cell death is established (e.g., apoptosis), the investigation must focus on the upstream events that trigger this process. Based on the compound's structure, DNA damage is a plausible primary insult.
Core Experiment: Single-Cell Gel Electrophoresis (Comet Assay)
-
Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18] Damaged DNA migrates further in an electric field, forming a "comet tail" whose intensity is proportional to the amount of damage. The alkaline version of the assay detects both single and double-strand breaks.
-
Data Output: Quantification of DNA damage (e.g., tail moment, % DNA in tail) per cell.
Experimental Protocol: Alkaline Comet Assay [16][17]
-
Cell Preparation: Treat cells with the compound, harvest, and resuspend in PBS at ~1x10^5 cells/mL.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specialized comet slide. Allow to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the comet parameters using specialized software.
Phase 4: Identifying the Molecular Target(s) - The Ultimate Goal
Identifying the direct protein target of a small molecule is the pinnacle of mechanistic studies. This phase employs advanced proteomic techniques.
Core Experiment 1: Affinity Chromatography
-
Rationale: This is a classic method for target identification.[19][20][21][22][23][24][25][26] The small molecule (the "bait") is immobilized on a solid support (e.g., beads). A cell lysate is passed over the beads, and proteins that bind to the compound are captured. These can then be eluted and identified by mass spectrometry.
-
Data Output: A list of potential protein binders.
Core Experiment 2: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method for confirming target engagement in a cellular context without modifying the compound.[27][28][29][30][31][32] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of the binding compound.
-
Data Output: Validation of direct binding between the compound and a specific protein target identified in the affinity chromatography step.
Caption: Workflows for target identification experiments.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [29][31]
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein of interest using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves and determine the shift in thermal stability.
Conclusion and Path Forward
While the specific mechanism of action for this compound is not currently documented, this guide provides a robust, logical, and experimentally sound framework for its elucidation. By systematically progressing from broad phenotypic screening to specific molecular target identification, researchers can efficiently and rigorously uncover the biological role of this compound. The protocols and rationale provided herein serve as a comprehensive resource for initiating and navigating this scientific investigation, transforming an unknown compound into a well-characterized chemical probe or potential therapeutic lead.
References
-
Clementi, E. et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16). [Link]
-
Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. [Link]
-
Clementi, E. et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22). [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography for Target Protein Identification. [Link]
-
Covas, L. et al. (2017). Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. MDPI. [Link]
-
Al-hayali, M. M. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(14). [Link]
-
Sakamoto, S. et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(2), 314-322. [Link]
-
Azqueta, A. et al. (2018). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Current Protocols in Toxicology. [Link]
-
Kumar, A. et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]
-
Rudrapal, M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Abot, A. et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]
-
Xenikakis, I. et al. (2019). Biological Activity of Acetylated Phenolic Compounds. Journal of Agricultural and Food Chemistry, 67(10), 2846-2853. [Link]
-
Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ResearchGate. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Shanmugam, G. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(22). [Link]
-
Liu, H. et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition. [Link]
-
Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508-520. [Link]
-
Farquharson, M. E. et al. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20-24. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
-
Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
Niles, A. L. et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
-
Mi, Y. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Hart, G. M. et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]
-
Tao, H. et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. [Link]
-
Quiñonez-Cisneros, K. et al. (2013). A Much-Needed Mechanism and Reaction Rate for the Oxidation of Phenols with ClO2: A Joint Experimental and Computational Study. Australian Journal of Chemistry. [Link]
-
Wasi, S. et al. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chlorophenols - ToxFAQs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]
- 4. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 21. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drughunter.com [drughunter.com]
- 25. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. news-medical.net [news-medical.net]
- 32. CETSA [cetsa.org]
Biological activity of 3-Chloro-5-(hydroxymethyl)phenol derivatives
An In-Depth Technical Guide to the
Biological Activity of 3-Chloro-5-(hydroxymethyl)phenol Derivatives
A Proposed Framework for Synthesis, Screening, and Mechanistic Elucidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic introduction of various substituents onto the phenolic scaffold allows for the fine-tuning of these activities and the development of derivatives with enhanced potency and selectivity. This guide focuses on a specific, yet underexplored, class of compounds: This compound derivatives .
Due to a lack of extensive research on this particular molecular framework, this document serves as a comprehensive technical guide and a proposed research framework. It outlines plausible synthetic routes, detailed protocols for evaluating key biological activities, and strategies for elucidating the mechanisms of action. By leveraging established principles from the study of related halogenated and hydroxymethylated phenols, this guide aims to provide researchers with the necessary tools to investigate the therapeutic potential of this promising, yet uncharted, class of molecules.
Rationale and Significance
The chemical structure of this compound presents several features that suggest a high potential for biological activity:
-
Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore, crucial for the antioxidant and antimicrobial properties of many phenolic compounds. It can act as a hydrogen donor to scavenge free radicals and can interact with biological targets through hydrogen bonding.
-
Chlorine Atom: The presence of a halogen, such as chlorine, can significantly modulate the physicochemical properties of a molecule.[2] It can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. Furthermore, the electronic effects of halogens can influence the reactivity of the phenolic ring and its interactions with biological macromolecules.[2]
-
Hydroxymethyl Group: This substituent can participate in hydrogen bonding and may serve as a point for further derivatization to create a library of compounds with diverse properties.
The combination of these three functional groups on a single aromatic ring creates a unique chemical entity with the potential for multifaceted biological activities. A systematic investigation into its derivatives is therefore a scientifically meritorious endeavor.
Synthesis of this compound and its Derivatives
The synthesis of the parent compound and its subsequent derivatization are the first critical steps in exploring its biological potential.
2.1. Proposed Synthesis of this compound
A plausible and efficient synthetic route to the parent compound, this compound, can be adapted from established methods for the synthesis of related compounds.[3] The following multi-step synthesis is proposed:
Step 1: Friedel-Crafts Acylation of 3-Chlorophenol
The synthesis would commence with the Friedel-Crafts acylation of commercially available 3-chlorophenol. This reaction introduces an acetyl group onto the aromatic ring, preferentially at the 5-position due to the directing effects of the hydroxyl and chloro substituents.
Step 2: Reduction of the Ketone
The resulting 1-(5-chloro-2-hydroxyphenyl)ethan-1-one is then subjected to reduction to convert the ketone to a secondary alcohol.
Step 3: Conversion to the Hydroxymethyl Group
Further chemical modifications would be required to convert the secondary alcohol to the desired primary hydroxymethyl group.
Alternatively, a direct hydroxymethylation of 3-chlorophenol could be explored, though this may lead to a mixture of products.
2.2. General Strategy for the Synthesis of Derivatives
With the parent compound in hand, a diverse library of derivatives can be synthesized to explore structure-activity relationships (SAR). The primary points of derivatization are the phenolic hydroxyl group and the hydroxymethyl group.
Derivatization at the Phenolic Hydroxyl Group:
-
Etherification: Reaction with various alkyl or aryl halides in the presence of a base will yield a range of ether derivatives.
-
Esterification: Acylation with acid chlorides or anhydrides will produce ester derivatives.
Derivatization at the Hydroxymethyl Group:
-
Esterification: Similar to the phenolic hydroxyl, the hydroxymethyl group can be esterified.
-
Oxidation: Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, which can then be used in further synthetic transformations.
The workflow for the synthesis and derivatization is depicted in the following diagram:
Caption: Proposed workflow for the synthesis of this compound and its derivatives.
Evaluation of Biological Activities
A systematic screening of the synthesized derivatives is essential to identify compounds with promising biological activities. The following sections outline detailed protocols for assessing antimicrobial, antioxidant, and anticancer properties.
3.1. Antimicrobial Activity
Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity.[1] The synthesized derivatives should be screened against a panel of clinically relevant bacteria and fungi.
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use standard reference strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Preparation of Inoculum: Grow the microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
The MIC values for all derivatives should be summarized in a table for easy comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Positive Control | |||
| Negative Control |
3.2. Antioxidant Activity
The phenolic hydroxyl group suggests that these compounds may possess antioxidant properties by scavenging free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging activity of compounds.[4]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare different concentrations of the synthesized derivatives in methanol.
-
Reaction: Mix the test sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, should be determined from a plot of scavenging activity against compound concentration.
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity.[5]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Test Samples: Prepare different concentrations of the synthesized derivatives.
-
Reaction: Add the test samples to the ABTS•+ solution and measure the absorbance at 734 nm after a set incubation time.
-
Calculation: Calculate the percentage inhibition of ABTS•+ and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
The antioxidant activity data should be presented in a table.
| Compound | DPPH IC50 (µM) | ABTS TEAC |
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Ascorbic Acid | ||
| Trolox |
3.3. Anticancer Activity
Halogenated phenols have been reported to exhibit cytotoxic effects against cancer cells.[6] The synthesized derivatives should be screened for their potential anticancer activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Data Presentation:
The IC50 values for each cell line should be tabulated.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Doxorubicin |
Elucidation of Mechanism of Action
For derivatives that exhibit significant biological activity, further studies are crucial to understand their mechanism of action.
4.1. Antimicrobial Mechanism
For potent antimicrobial derivatives, the mechanism of action can be investigated through:
-
Membrane Permeability Assays: To determine if the compounds disrupt the bacterial cell membrane.
-
Enzyme Inhibition Assays: To investigate if the compounds inhibit essential bacterial enzymes.
4.2. Anticancer Mechanism
For derivatives with significant cytotoxicity against cancer cells, the following assays can be performed:
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and caspase activity assays to determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase.
-
Western Blotting: To study the effect of the compounds on key signaling proteins involved in cancer cell proliferation and survival.
The following diagram illustrates a potential signaling pathway that could be investigated for anticancer derivatives:
Caption: A potential apoptotic pathway induced by a bioactive derivative.
Structure-Activity Relationship (SAR) Studies
A critical component of this research framework is the elucidation of the structure-activity relationship (SAR).[7] By comparing the biological activities of the different derivatives, researchers can identify the structural features that are essential for potency and selectivity. This knowledge is invaluable for the rational design of more effective second-generation compounds.
Conclusion
While the biological activities of this compound derivatives have not been extensively reported, their chemical structure suggests a high potential for therapeutic applications. This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, biological evaluation, and mechanistic elucidation of this novel class of compounds. By following the proposed protocols, researchers can systematically explore the antimicrobial, antioxidant, and anticancer properties of these derivatives, potentially leading to the discovery of new lead compounds for drug development. The insights gained from such studies will not only expand our understanding of the biological activities of halogenated phenols but also contribute to the broader field of medicinal chemistry.
References
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (n.d.). ResearchGate. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]
-
Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones. (2019). ResearchGate. [Link]
-
Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. (2023). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). PubMed. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). MDPI. [Link]
-
Halogenated bisphenol A derivatives potently inhibit human and rat 11β‐hydroxysteroid dehydrogenase 1: Structure–activity relationship and molecular docking. (2021). ResearchGate. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2018). MDPI. [Link]
-
Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Sokhraneva. [Link]
-
Quantitative structure-activity relationship analysis of phenolic antioxidants. (2000). PubMed. [Link]
-
On Exploring Structure Activity Relationships. (2016). National Institutes of Health. [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol. (n.d.). Asian Journal of Chemistry. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). National Institutes of Health. [Link]
-
Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2009). PubMed. [Link]
- PRMT5 inhibitors. (n.d.).
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology. [Link]
-
Total synthesis and biological evaluation of fluorinated cryptophycins. (2012). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2019). RSC Publishing. [Link]
-
Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]
-
Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (2020). PubMed. [Link]
Sources
- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Substituted Phenol Compounds: Synthesis, Reactivity, and Applications in Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of substituted phenol compounds. We will delve into the core chemical principles governing their synthesis and reactivity, explore their significant role in medicinal chemistry, and provide practical insights into their analysis. The narrative is designed to bridge fundamental concepts with field-proven applications, ensuring a thorough understanding of this vital class of organic molecules.
The Enduring Significance of the Phenolic Scaffold
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry and drug discovery.[1][2] This seemingly simple structural motif imparts a unique combination of reactivity and biological activity that has been exploited in countless natural products and synthetic drugs.[2][3] In fact, phenols and their ether derivatives were present in 62% of small-molecule drugs approved in 2020, underscoring their continued relevance in modern pharmacology.[2]
The hydroxyl group's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical is central to the antioxidant properties of many phenolic compounds.[4][5][6] This reactivity, coupled with the diverse substitution patterns possible on the aromatic ring, allows for the fine-tuning of a molecule's physicochemical and biological properties, making substituted phenols a versatile scaffold in the design of novel therapeutics.[1]
Synthesis of Substituted Phenols: A Chemist's Toolkit
The preparation of substituted phenols can be broadly approached through two main strategies: the introduction of a hydroxyl group onto a pre-substituted aromatic ring or the modification of a phenol that already bears other substituents. Several laboratory and industrial methods are available, each with its own advantages and limitations.
Industrial-Scale Synthesis
Historically, phenol was obtained from coal tar.[7] However, modern industrial production is dominated by synthetic routes, most notably the Hock process . This process involves the Friedel-Crafts alkylation of benzene with propene to form cumene, which is then oxidized to cumene hydroperoxide.[8][9] Subsequent acid-catalyzed rearrangement yields phenol and acetone, a valuable co-product.[8][9]
Other notable industrial methods include:
-
The Dow process: This involves the reaction of chlorobenzene with dilute sodium hydroxide at high temperature and pressure.[9]
-
From benzene sulfonic acid: Benzene is first sulfonated with oleum, and the resulting benzenesulfonic acid is fused with sodium hydroxide at high temperatures to produce sodium phenoxide, which is then acidified to yield phenol.[8][9]
Laboratory-Scale Synthesis
In a research and development setting, a wider array of methods is employed to synthesize phenols with specific substitution patterns.[10] Some common approaches include:
-
Hydrolysis of Diazonium Salts: Aromatic primary amines can be converted to diazonium salts using nitrous acid at low temperatures.[8][9] These salts are highly reactive and can be hydrolyzed to phenols upon warming with water or dilute acids.[8][9]
-
Palladium-Catalyzed Hydroxylation: Modern cross-coupling methodologies allow for the direct conversion of aryl halides to phenols using a palladium catalyst and a hydroxide source.[11]
-
Oxidative Hydroxylation of Arylboronic Acids: Arylboronic acids can be efficiently converted to phenols using an oxidizing agent, often in the presence of a copper catalyst.[11]
The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.
The Reactivity Landscape of Substituted Phenols
The reactivity of the phenolic ring is dominated by the powerful activating and ortho-, para-directing influence of the hydroxyl group.[12][13] The lone pairs on the oxygen atom delocalize into the aromatic pi-system, increasing the electron density of the ring and making it highly susceptible to electrophilic attack.[13]
Electrophilic Aromatic Substitution
Phenols undergo electrophilic aromatic substitution reactions much more readily than benzene, often without the need for a catalyst.[14][15][16]
3.1.1. Halogenation
Phenols react rapidly with bromine water at room temperature to form a white precipitate of 2,4,6-tribromophenol.[12][17] This reaction is a classic test for the presence of a phenol. To achieve monohalogenation, milder conditions are required, such as using a less polar solvent like CHCl₃ at low temperatures.[12]
3.1.2. Nitration
The nitration of phenol also requires careful control of reaction conditions due to the high reactivity of the phenol ring and the oxidizing nature of nitric acid.[17]
-
With dilute nitric acid: At low temperatures, a mixture of ortho- and para-nitrophenols is obtained.[12][13] These isomers can be separated by steam distillation due to the intramolecular hydrogen bonding in the ortho-isomer, which makes it more volatile.[12]
-
With concentrated nitric acid: Polysubstitution occurs, leading to the formation of 2,4,6-trinitrophenol, commonly known as picric acid.[12][13]
3.1.3. Other Key Electrophilic Substitutions
-
Kolbe-Schmitt Reaction: The phenoxide ion, being even more reactive than phenol, undergoes carboxylation with a weak electrophile like carbon dioxide to form ortho-hydroxybenzoic acid (salicylic acid).[12][18]
-
Reimer-Tiemann Reaction: Treatment of phenol with chloroform in the presence of a base introduces an aldehyde group at the ortho position.[12][18]
-
Friedel-Crafts Alkylation and Acylation: While phenol itself can be challenging to use in Friedel-Crafts reactions due to complexation with the Lewis acid catalyst, its ether derivatives undergo these reactions readily.[14][18]
Oxidation of Phenols: The Gateway to Quinones
Phenols are readily oxidized, even in the absence of a hydrogen atom on the hydroxyl-bearing carbon.[15][16] Oxidation of phenols, particularly 1,2- and 1,4-dihydroxybenzenes (hydroquinones), leads to the formation of quinones.[19] This reversible redox process is crucial in many biological systems, such as in the electron transport chain with coenzyme Q (ubiquinone) and in blood clotting with vitamin K.[19] Common oxidizing agents used in the laboratory include chromic acid, silver oxide, and hypervalent iodine reagents.[15][16][20]
Substituted Phenols in Drug Discovery and Development
The phenolic moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1][2][3]
The Antioxidant Powerhouse
Many of the health benefits associated with phenolic compounds stem from their potent antioxidant activity.[6][21][22] They can neutralize harmful free radicals by donating a hydrogen atom from their hydroxyl group, thereby preventing oxidative damage to lipids, proteins, and nucleic acids.[4][22] This mechanism is implicated in the prevention of various chronic diseases, including cardiovascular and neurodegenerative disorders.[1][21][22]
The structure of a phenolic compound significantly influences its antioxidant capacity. For instance, the presence of an ortho-dihydroxy (catechol) structure is a key determinant of high radical-scavenging activity.[23][24]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a substituted phenol and its biological activity is crucial for rational drug design. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to model and predict the activity of new compounds.[25][26][27] These studies have shown that factors such as the number and position of hydroxyl groups, the lipophilicity of the molecule (often expressed as log P), and electronic parameters like bond dissociation enthalpy (BDE) are critical determinants of biological effects, including antioxidant capacity and toxicity.[25][27][28][29]
For example, a QSAR study on the apoptotic activity of various phenolic compounds in leukemia cells revealed a strong correlation with the calculated octanol/water partition coefficient (Clog P) and molecular refractivity (CMR).[26]
Diverse Pharmacological Activities
Beyond their antioxidant properties, substituted phenols exhibit a wide range of pharmacological effects:
-
Anti-inflammatory: Many phenolic compounds can modulate inflammatory pathways, making them beneficial for conditions like arthritis.[1][3][6]
-
Anticancer: Some phenols can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis.[1]
-
Antimicrobial: Certain phenolic compounds have demonstrated significant antimicrobial activity.[1]
-
Cardioprotective: Regular intake of foods rich in specific phenolic compounds has been linked to improved heart health.[6]
Experimental Workflow: Assessing Antioxidant Activity
A common and reliable method for evaluating the radical-scavenging ability of phenolic compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Step-by-Step Protocol for the DPPH Assay:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of Test Samples: Dissolve the substituted phenol compounds in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value indicates higher antioxidant activity.
This protocol provides a robust and reproducible method for comparing the antioxidant potential of different substituted phenol compounds.
Analytical Techniques for Substituted Phenols
The detection and quantification of substituted phenols in various matrices, from environmental samples to biological fluids, are essential for both research and regulatory purposes. A variety of analytical techniques are available, each with its own strengths in terms of sensitivity, selectivity, and throughput.
Chromatographic Methods
Chromatography is the cornerstone of phenol analysis, allowing for the separation of complex mixtures prior to detection.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is widely used for the separation of phenolic compounds.[30] Detection can be achieved using ultraviolet (UV), fluorescence, or electrochemical detectors.[30] Electrochemical detection is particularly sensitive for phenols due to the ease of oxidation of the hydroxyl group.[30]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC/MS), is another powerful technique for analyzing phenols.[31][32] Derivatization is sometimes employed to improve the volatility and chromatographic behavior of the analytes.[32]
Spectroscopic and Other Techniques
-
Mass Spectrometry (MS): MS is a highly sensitive and specific detection method that can be coupled with either GC or HPLC.[32][33] It provides structural information that aids in the identification of unknown phenolic compounds.
-
Spectrophotometry: While less specific than chromatographic methods, spectrophotometric assays, such as the Gibbs reaction to form colored indophenols, can be used for the quantification of total phenols.[33]
Sample Preparation
Effective sample preparation is critical for accurate and reliable analysis. Common techniques include:
-
Liquid-Liquid Extraction: This is used to transfer the phenolic compounds from an aqueous sample into an organic solvent.[30]
-
Solid-Phase Extraction (SPE): SPE can be used to concentrate the analytes and remove interfering matrix components.
-
Acid/Base Partitioning: This technique is useful for separating acidic phenols from neutral and basic compounds in a sample.[30]
The choice of analytical method and sample preparation technique depends on the specific phenols of interest, the sample matrix, and the required sensitivity and selectivity.
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate key reaction pathways and workflows.
Electrophilic Substitution of Phenol
Caption: Electrophilic substitution pathway for phenol.
Oxidation of Hydroquinone to Benzoquinone
Caption: Stepwise oxidation of hydroquinone.
DPPH Antioxidant Assay Workflow
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
Substituted phenols represent a class of molecules with enduring importance in both fundamental chemistry and applied science. Their rich reactivity, governed by the activating hydroxyl group, provides a foundation for the synthesis of complex molecular architectures. In the realm of drug development, the phenolic scaffold continues to be a source of inspiration, offering a versatile platform for designing molecules with a wide spectrum of biological activities, most notably as antioxidants. As our understanding of disease pathology deepens, the ability to rationally design and synthesize novel substituted phenols with tailored therapeutic profiles will remain a key objective for researchers and scientists. Future research will likely focus on developing more selective and efficient synthetic methods, exploring novel biological targets for phenolic compounds, and harnessing their potential in areas such as targeted drug delivery and combination therapies.
References
- Zheng, Y. et al. (2010). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds.
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
-
Save My Exams. (2024). Reactions of Phenol. A Level Chemistry Revision Notes. [Link]
-
Unknown. (n.d.). Phenol Electrophilic substitution rxn. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. [Link]
-
Sarfraz, R. A., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed, 32(11), 1-13. [Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]
-
van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Phenols. [Link]
-
Phillips, J. H., Zabik, M., & Leavitt, R. (n.d.). Analytical Techniques for the Quantitation of Substituted Phenols in Municipal Sludges. [Link]
-
Chemistry LibreTexts. (2022). 3.1.11: Reactions of Phenols. [Link]
-
Lucarini, M., et al. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]
-
JoVE. (2025). Video: Oxidation of Phenols to Quinones. [Link]
-
Chen, H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chemistry & Applications, 11, 437. [Link]
-
Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Bioorganic & Medicinal Chemistry, 11(4), 617-620. [Link]
-
Ma, Q. (2022). Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. Molecules, 27(18), 5837. [Link]
-
Encyclopedia MDPI. (n.d.). Phenolic Antioxidants and Human Health. [Link]
-
Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]
-
Selassie, C. D., et al. (2002). Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 161-170. [Link]
-
University of Calgary. (n.d.). Ch24: Phenols oxidations. [Link]
-
Selassie, C. D., et al. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed, 69(1), 161-170. [Link]
-
Zheng, Y. Z., et al. (2010). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. PubMed, 5(11), 1759-1762. [Link]
-
Selassie, C. D., et al. (2002). Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 69(1), 161-170. [Link]
-
Unknown. (n.d.). DEPENDENCE OF PHENOL TOXICITY ON KIND AND POSITION OF SUBSTITUTES. [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095-102. [Link]
-
Trotta, A., & Woster, P. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7089-7117. [Link]
-
Sun, W., & Shahrajabian, M. H. (2023). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 28(4), 1835. [Link]
-
Lucarini, M., et al. (2001). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 66(12), 4229-4234. [Link]
-
MDPI. (n.d.). Special Issue : Natural Phenolic Compounds and Their Antioxidant Activity. [Link]
-
Zhang, L., et al. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. The Journal of Physical Chemistry A, 112(25), 5733-5742. [Link]
-
Unknown. (n.d.). Phenol Synthesis Part I. [Link]
-
BYJU'S. (n.d.). Preparation of Phenols from Benzene Sulphonic Acid. [Link]
-
Unacademy. (n.d.). Methods of preparation of phenols. [Link]
-
Encyclopedia MDPI. (2023). Phenolic Compounds in Medicinal Plants. [Link]
-
Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]
-
Dindal, A. B., et al. (1998). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL, 81(2), 447-457. [Link]
-
Sun, W., & Shahrajabian, M. H. (2023). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
-
Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Molecules, 21(12), 1625. [Link]
-
Wikipedia. (n.d.). Naturally occurring phenols. [Link]
-
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]
-
Chemguide. (n.d.). ring reactions of phenol. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Methods of preparation of phenols [unacademy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. savemyexams.com [savemyexams.com]
- 14. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. mlsu.ac.in [mlsu.ac.in]
- 19. Video: Oxidation of Phenols to Quinones [jove.com]
- 20. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 21. Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota | MDPI [mdpi.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
- 24. DPPH-scavenging activities and structure-activity relationships of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jocpr.com [jocpr.com]
- 28. academic.oup.com [academic.oup.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tandfonline.com [tandfonline.com]
- 31. academic.oup.com [academic.oup.com]
- 32. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
A Comprehensive Spectroscopic Guide to 3-Chloro-5-(hydroxymethyl)phenol: Structure Elucidation for Research and Development
Abstract
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the aromatic ring dictates the entire spectroscopic profile of the molecule. The chlorine atom acts as an electron-withdrawing group via induction but an electron-donating group via resonance, while the hydroxyl and hydroxymethyl groups are primarily electron-donating. This interplay governs the electronic environment of each atom, which is directly probed by spectroscopic techniques.
Molecular Structure Diagram
Caption: IUPAC numbering of 3-Chloro-5-(hydroxymethyl)phenol.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 885270-34-8 | [1][2] |
| Molecular Formula | C₇H₇ClO₂ | Calculated |
| Molecular Weight | 158.58 g/mol | [1] |
| Predicted Boiling Point | 317.0 ± 27.0 °C | [3] |
| Predicted Density | 1.395 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 8.78 ± 0.10 | [3] |
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate five distinct proton signals: three for the aromatic protons and one each for the benzylic and two hydroxyl groups.
Predicted ¹H NMR Spectrum
The choice of solvent is critical; a deuterated aprotic solvent like DMSO-d₆ is preferred over CDCl₃ to ensure the observation of exchangeable protons from the phenolic and alcoholic hydroxyl groups.
-
Aromatic Protons (δ 6.5-7.0 ppm): The three aromatic protons (H2, H4, H6) will appear in the aromatic region. Due to the substitution pattern, they are chemically distinct.
-
H2 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to meta-coupling with H4 and H6.
-
H4 and H6 are also expected to be triplets (or narrow multiplets) due to meta-coupling with H2 and each other. The specific chemical shifts are influenced by the adjacent substituents.
-
-
Benzylic Protons (-CH₂OH, δ ~4.4 ppm): The two protons on the carbon adjacent to the aromatic ring (C7) are chemically equivalent. They will likely appear as a doublet, coupled to the alcoholic -OH proton. In the presence of trace acid or water, this coupling may be lost, and the signal would collapse into a singlet.
-
Alcoholic Proton (-CH₂OH, δ ~5.2 ppm): This proton's signal is expected to be a triplet, coupled to the two benzylic protons. Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding.
-
Phenolic Proton (-OH, δ ~9.7 ppm): The phenolic proton is typically deshielded and appears as a broad singlet further downfield. Its broadness is a result of chemical exchange and hydrogen bonding.
Predicted ¹H NMR Data Table (in DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2 | ~6.85 | t (J ≈ 2.0 Hz) | 1H | Flanked by two protons in meta positions. |
| H4 | ~6.70 | t (J ≈ 2.0 Hz) | 1H | Meta to H2 and H6, ortho to chloro group. |
| H6 | ~6.75 | t (J ≈ 2.0 Hz) | 1H | Meta to H2 and H4, ortho to hydroxyl group. |
| -CH₂OH (H7) | ~4.41 | d (J ≈ 5.5 Hz) | 2H | Benzylic protons coupled to alcoholic -OH.[4] |
| -CH₂OH | ~5.25 | t (J ≈ 5.5 Hz) | 1H | Alcoholic proton coupled to benzylic CH₂. |
| Ar-OH | ~9.72 | br s | 1H | Acidic phenolic proton, exchange-broadened.[5] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the hydroxyl protons, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak. Integrate all signals to determine the relative proton ratios.
¹³C NMR Spectroscopy Analysis
Carbon NMR provides a direct count of the non-equivalent carbon atoms in a molecule and offers insight into their chemical environment. For the symmetric substitution pattern of this compound, we expect to see signals for all seven carbon atoms as they are all chemically unique.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (δ 110-160 ppm):
-
C1 (C-OH): This carbon is directly attached to the highly electronegative oxygen, causing it to be significantly deshielded and appear furthest downfield in the aromatic region, around δ 158 ppm.[6]
-
C3 (C-Cl): The carbon bearing the chlorine atom will also be deshielded, with a predicted shift around δ 135 ppm.
-
C5 (C-CH₂OH): The ipso-carbon attached to the hydroxymethyl group is predicted around δ 145 ppm.
-
C2, C4, C6 (C-H): These carbons will appear in the more shielded region of the aromatic spectrum (δ 110-125 ppm). Their precise shifts are modulated by the electronic effects of the substituents.
-
-
Benzylic Carbon (-CH₂OH, δ ~63 ppm): The C7 carbon, being an sp³ carbon attached to an oxygen atom, will appear significantly upfield from the aromatic signals.[7]
Predicted ¹³C NMR Data Table (in DMSO-d₆)
| Assignment | Predicted δ (ppm) | Rationale |
| C1 | 158.5 | Aromatic C-OH, highly deshielded.[6] |
| C5 | 145.2 | Aromatic C-CH₂OH. |
| C3 | 134.8 | Aromatic C-Cl. |
| C6 | 118.0 | Aromatic C-H, ortho to C-OH. |
| C2 | 115.5 | Aromatic C-H, ortho to C-OH and C-Cl. |
| C4 | 112.1 | Aromatic C-H, ortho to C-Cl. |
| C7 | 62.9 | Benzylic -CH₂OH carbon.[7] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration (20-50 mg) is beneficial if signal-to-noise is a concern.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, as required to achieve adequate signal-to-noise.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (DMSO-d₆) at δ ~39.5 ppm can be used as a secondary reference.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.
Predicted IR Spectrum
-
O-H Stretching (3200-3600 cm⁻¹): The most prominent feature will be a very broad and strong absorption band in this region. This band represents the combined, hydrogen-bonded stretching vibrations of both the phenolic and alcoholic -OH groups.[8][9]
-
Aromatic C-H Stretching (~3030-3100 cm⁻¹): A series of weaker, sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretching (~2850-2960 cm⁻¹): Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): Two to three sharp bands of variable intensity in this region are characteristic of the benzene ring skeletal vibrations.
-
C-O Stretching (1050-1250 cm⁻¹): A strong absorption from the phenolic C-O stretch is expected around 1220 cm⁻¹, while the alcoholic C-O stretch (primary alcohol) should appear around 1050 cm⁻¹.[10]
-
C-Cl Stretching (700-800 cm⁻¹): A moderate to strong absorption in this region is expected for the aryl-chloride bond.
Predicted IR Absorption Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (phenolic & alcoholic, H-bonded) |
| 3100-3030 | Medium-Weak | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretch |
| ~1220 | Strong | Phenolic C-O stretch |
| ~1050 | Strong | Alcoholic (primary) C-O stretch |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions like electron ionization (EI).
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The most critical signal is the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks:
-
m/z 158: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 160: Corresponding to the molecule containing the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[11]
-
-
Key Fragmentation Pathways:
-
Loss of H₂O (M-18): A peak at m/z 140/142 could arise from the loss of a water molecule from the hydroxymethyl group.
-
Loss of CH₂OH (M-31): Benzylic cleavage leading to the loss of the hydroxymethyl radical is a highly probable fragmentation, resulting in a significant peak at m/z 127/129.
-
Loss of Cl (M-35/37): Cleavage of the C-Cl bond would yield a fragment at m/z 123.
-
Loss of CHO (M-29): Similar to phenol, rearrangement and loss of a CHO radical from the ring could lead to fragments around m/z 129/131.[12]
-
Fragmentation Workflow Diagram
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a unique and definitive spectroscopic fingerprint for this compound. The predicted data, summarized in this guide, forms a powerful reference for any scientist engaged in the synthesis, purification, or application of this important chemical intermediate. Key identifiers include the 3:1 isotopic pattern at m/z 158/160 in the mass spectrum, the broad hydroxyl stretch in the IR spectrum, and the distinct sets of aromatic, benzylic, and hydroxyl protons in the ¹H NMR spectrum. By following the outlined protocols and comparing experimental results with the predictive analysis herein, researchers can confidently verify the structure and purity of their material, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
-
BuyersGuideChem. (n.d.). This compound | 885270-34-8. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Phenol, 3-chloro- Mass Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzyl alcohol. Retrieved from [Link]
Sources
- 1. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 885270-34-8 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound | 885270-34-8 [m.chemicalbook.com]
- 4. 3-Hydroxybenzyl alcohol | C7H8O2 | CID 102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. Phenol, 3-chloro- [webbook.nist.gov]
- 12. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Field Guide to Aqueous and Organic Solvent Systems
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-(hydroxymethyl)phenol
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to the clinic. The solubility of an active pharmaceutical ingredient (API) profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, a substituted phenol of interest in medicinal chemistry.[1]
This document is structured to provide not just a methodology, but a framework for thinking about solubility. We will explore the "why" behind the "how," empowering researchers to make informed decisions in their experimental design.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" is a foundational principle in chemistry, yet it only scratches the surface of the complex interplay of forces that govern solubility.[2] To truly understand the solubility of this compound, we must consider its molecular structure and the nature of the solvents.
Molecular Structure of this compound
The structure of this compound features several key functional groups that dictate its solubility behavior:
-
Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar protic solvents like water and alcohols.[3]
-
Hydroxymethyl Group (-CH₂OH): Similar to the phenolic hydroxyl group, this aliphatic alcohol group contributes to polarity and hydrogen bonding capabilities.
-
Chlorine Atom (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the overall polarity of the molecule.
-
Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar solvents.
The balance between the polar hydroxyl and hydroxymethyl groups and the nonpolar benzene ring will ultimately determine the solubility profile of the molecule.
Caption: Molecular structure of this compound highlighting key functional groups.
Solvent Classification and Interactions
Solvents are broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. They are expected to be good solvents for this compound due to the presence of the hydroxyl groups.
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) These solvents are polar but lack a hydrogen atom that can be donated for hydrogen bonding. Their ability to dissolve the target compound will depend on dipole-dipole interactions.
-
Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low polarity and primarily interact through van der Waals forces. The benzene ring of the solute will favor these interactions, but the polar functional groups will hinder solubility.
Experimental Determination of Solubility
A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a robust method for generating reliable solubility data.
Materials and Equipment
-
This compound (purity ≥ 95%)[4]
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each solvent to the respective vials. The goal is to have undissolved solid remaining after equilibration.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-validated HPLC method with a standard curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents.
Solubility Data Table
| Solvent | Classification | Solubility at 25 °C (mg/mL) |
| Water | Polar Protic | Experimental Value |
| Ethanol | Polar Protic | Experimental Value |
| Methanol | Polar Protic | Experimental Value |
| Acetone | Polar Aprotic | Experimental Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value |
| Hexane | Nonpolar | Experimental Value |
Interpretation of Expected Results
Based on the molecular structure, we can anticipate the following solubility trends:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions will be maximized.
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate. While hydrogen bonding is not as prevalent, dipole-dipole interactions will contribute to dissolution.
-
Low Solubility: Expected in nonpolar solvents like hexane, where the polar functional groups will significantly hinder solvation.
-
Water Solubility: The solubility in water will be a key parameter for drug development. While the hydroxyl groups promote aqueous solubility, the chlorinated benzene ring may limit it. The experimental value will be crucial in determining the need for formulation strategies to enhance bioavailability. Phenols, in general, are sparingly soluble in water.[3][5]
Applications in Drug Development
The solubility data for this compound is not merely an academic exercise; it has direct implications for the pharmaceutical development process:
-
Formulation Development: If the aqueous solubility is low, formulation scientists can use this data to select appropriate solubilization techniques, such as the use of co-solvents, surfactants, or complexing agents.
-
Route of Administration: The solubility profile will influence the choice of the route of administration. For instance, a compound with poor aqueous solubility may not be suitable for oral administration without significant formulation efforts.
-
Preclinical Studies: Understanding the solubility in various solvents is essential for preparing dosing solutions for in vitro and in vivo preclinical studies.
Conclusion
Determining the solubility of this compound is a fundamental step in its characterization as a potential therapeutic agent. By combining a sound theoretical understanding of molecular interactions with a rigorous experimental protocol, researchers can generate high-quality solubility data. This data is not only a critical physicochemical parameter but also a cornerstone for informed decision-making throughout the drug development pipeline. The principles and methodologies outlined in this guide provide a comprehensive framework for achieving this essential task.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
-
BuyersGuideChem. (n.d.). This compound | 885270-34-8. BuyersGuideChem. [Link]
-
PubChem. (n.d.). 3-Chloro-5-methylphenol. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. [Link]
-
Sciencemadness Wiki. (2024). Phenol. Sciencemadness. [Link]
-
Periodica Polytechnica. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering. [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
BIOFOUNT. (n.d.). This compound. BIOFOUNT. [Link]
-
Wikipedia. (n.d.). Phenol. Wikipedia. [Link]
-
NIST. (n.d.). Phenol, 3-chloro-. NIST WebBook. [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. BuyersGuideChem. [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Formaldehyde. Wikipedia. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 4. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Phenol - Wikipedia [en.wikipedia.org]
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and oncology.
Abstract
3-Chloro-5-(hydroxymethyl)phenol, a halogenated phenolic compound, represents a core chemical scaffold with significant potential for therapeutic agent development. Its structural relative, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), isolated from marine fungi, has demonstrated notable anticancer properties, suggesting that this chemical class warrants deeper investigation.[1] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and potential biological activities. We further explore the rational design of structural analogs, outlining strategies for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. This document serves as a foundational resource for researchers aiming to explore the structure-activity relationships (SAR) and therapeutic applications of this promising class of compounds.
Part 1: The Core Moiety: this compound
This compound, also known as 3-chloro-5-hydroxybenzyl alcohol, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a chlorine atom, a hydroxyl group, and a hydroxymethyl group at positions 3, 5, and 1, respectively. The interplay of these functional groups dictates its chemical reactivity and biological potential. The phenolic hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to biological targets, while the hydroxymethyl group offers a site for further chemical modification.[2][3] The chlorine atom influences the molecule's electronic properties and lipophilicity, which can impact its membrane permeability and metabolic stability.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 885270-34-8 | [3][5] |
| Molecular Formula | C₇H₇ClO₂ | Inferred |
| Molecular Weight | 158.58 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, typical for chlorophenols. | Inferred |
| LogP | The calculated LogP (octanol-water partition coefficient) is likely to be in the range of 1.5-2.5, indicating moderate lipophilicity. | Inferred |
Synthesis and Reactivity
A definitive, published synthesis for this compound is not prominent in the literature. However, a plausible and scalable synthetic route can be designed based on established organic chemistry principles and methods used for analogous compounds, such as 3-hydroxybenzyl alcohol and 3,5-bis(hydroxymethyl)phenol.[6][7] A common strategy involves the reduction of a corresponding carboxylic acid or aldehyde.
A potential synthetic pathway could start from 3-chloro-5-hydroxybenzoic acid. This starting material can be esterified and then reduced to the corresponding benzyl alcohol.
Caption: Hypothesized apoptotic pathway induced by this compound analogs.
This proposed mechanism suggests that the compound or its metabolites could directly or indirectly cause DNA lesions, leading to cellular stress. This stress then signals to the mitochondria, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death (apoptosis). [1]
Part 4: Experimental Protocols
The following protocols are provided as representative examples for the synthesis of an analog and the evaluation of its biological activity. These should be adapted and optimized based on specific laboratory conditions and target compounds.
Protocol for the Synthesis of (3-(Benzyloxy)-5-chlorophenyl)methanol (An Intermediate)
This protocol outlines the first three steps of the plausible synthesis described in Part 1.2.
Materials:
-
3-Chloro-5-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Esterification: a. In a round-bottom flask, suspend 3-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol. b. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq). c. Remove the ice bath and reflux the mixture for 4 hours. d. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain crude methyl 3-chloro-5-hydroxybenzoate.
-
Protection of Phenolic Hydroxyl: a. Dissolve the crude ester from Step 1 in acetone. b. Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). c. Reflux the mixture for 12-16 hours, monitoring by TLC. d. After cooling, filter off the solids and concentrate the filtrate to obtain crude methyl 3-(benzyloxy)-5-chlorobenzoate. Purify by column chromatography if necessary.
-
Reduction of the Ester: a. Dissolve the protected ester from Step 2 in a mixture of THF and methanol. b. Cool the solution in an ice bath and add sodium borohydride (2.0-3.0 eq) portion-wise. c. Stir the reaction at room temperature for 4-6 hours until TLC indicates the disappearance of the starting material. d. Quench the reaction by the slow addition of water. e. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-(benzyloxy)-5-chlorophenyl)methanol.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized compounds against a cancer cell line, such as HeLa or HepG2. [8] Materials:
-
HeLa (human cervical cancer) or HepG2 (human liver cancer) cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture HeLa or HepG2 cells to ~80% confluency. b. Trypsinize the cells, count them, and dilute to a concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is less than 0.5%. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control). c. Incubate the plate for another 48 hours.
-
MTT Assay: a. After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 5: Conclusion and Future Outlook
This compound presents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The structural simplicity and the presence of key functional groups offer numerous avenues for chemical modification to improve biological activity and drug-like properties. The known anticancer effects of the closely related natural product, CHBA, provide a strong rationale for exploring this chemical space.
Future research should focus on:
-
Systematic Analog Synthesis: A focused library of analogs should be synthesized to thoroughly explore the structure-activity relationships.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies beyond initial cytotoxicity assays are crucial to identify the specific molecular targets and signaling pathways involved.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.
This guide provides a foundational framework for initiating research into this compound and its derivatives. The insights and protocols contained herein are intended to accelerate the discovery and development of new chemical entities with the potential to address unmet medical needs.
References
Sources
- 1. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. This compound | 885270-34-8 - BuyersGuideChem [buyersguidechem.com]
- 4. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. US6380441B1 - Process for preparing 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Chloro-5-(hydroxymethyl)phenol Derivatives: An In-Depth Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-chloro-5-(hydroxymethyl)phenol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the synthetic strategies, mechanistic considerations, and practical execution of these chemical transformations. The protocols are presented with a focus on reproducibility and are supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a primary benzylic alcohol, allows for diverse derivatization pathways. The chloro-substituted aromatic ring provides a scaffold with specific electronic and steric properties, making its derivatives of interest for the development of novel therapeutic agents and functional materials.
The synthesis of the core molecule, this compound, primarily originates from the commercially available 3-chloro-5-hydroxybenzoic acid. The key transformation is the selective reduction of the carboxylic acid moiety to a primary alcohol, without affecting the phenolic hydroxyl group. This guide will detail two primary strategies to achieve this transformation:
-
Strategy A: Direct Selective Reduction. This approach leverages the chemoselectivity of certain reducing agents, such as borane complexes, which can preferentially reduce a carboxylic acid in the presence of a phenol. This strategy is atom-economical and involves fewer synthetic steps.
-
Strategy B: Protection-Reduction-Deprotection. This classic and robust strategy involves the temporary protection of the phenolic hydroxyl group as an ether, followed by the non-selective reduction of the carboxylic acid, and subsequent deprotection to unveil the target molecule. While longer, this method can often lead to higher yields and easier purification by avoiding potential side reactions associated with the acidic phenolic proton.
The choice between these strategies will depend on the specific requirements of the synthesis, including scale, available reagents, and the desired purity of the final product.
Core Synthesis: Preparation of this compound
Starting Material: 3-Chloro-5-hydroxybenzoic Acid
| Property | Value | Source |
| CAS Number | 53984-36-4 | [1] |
| Molecular Formula | C₇H₅ClO₃ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, methanol, ethanol | [2] |
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3]
Strategy A: Direct Selective Reduction
The direct reduction of 3-chloro-5-hydroxybenzoic acid is a streamlined approach to the target molecule. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective reagent for this transformation. Borane is an electrophilic reducing agent and exhibits excellent chemoselectivity for carboxylic acids over phenols.[4] The reaction proceeds rapidly and quantitatively under mild conditions.[5]
Materials:
-
3-Chloro-5-hydroxybenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, approximately 1.5-2.0 eq) dropwise via a dropping funnel over 1 hour. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Strategy B: Protection-Reduction-Deprotection
This strategy involves three distinct steps and is often preferred for larger-scale syntheses or when the direct reduction proves to be low-yielding due to side reactions. The benzyl ether is a common choice for protecting phenols due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.[6]
Materials:
-
3-Chloro-5-hydroxybenzoic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 3-chloro-5-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and acetone or DMF (10 volumes).
-
Stir the suspension and add benzyl bromide (1.1-1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product, 3-(benzyloxy)-5-chlorobenzoic acid, can be purified by recrystallization or used directly in the next step.
Materials:
-
3-(Benzyloxy)-5-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve 3-(benzyloxy)-5-chlorobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the reducing agent (LiAlH₄ or BH₃·THF, 1.5-2.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and quench carefully. For LiAlH₄, a Fieser workup (sequential addition of water, 15% NaOH solution, and water) is recommended. For borane, quench with methanol as described in Protocol 1.
-
After workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude [3-(benzyloxy)-5-chlorophenyl]methanol.
Materials:
-
[3-(Benzyloxy)-5-chlorophenyl]methanol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound.
Characterization of this compound
| Technique | Expected Features | Reference Compounds for Prediction |
| ¹H NMR | Aromatic protons: ~6.7-7.2 ppm (multiplets). Benzylic protons (-CH₂OH): ~4.5 ppm (singlet). Phenolic proton (-OH): broad singlet, ~5-9 ppm (concentration dependent). Benzylic alcohol proton (-OH): singlet or triplet (coupling to CH₂), ~2-5 ppm. | 3-Hydroxybenzyl alcohol, 3-Chlorophenol[1] |
| ¹³C NMR | Aromatic carbons: ~110-160 ppm. Benzylic carbon (-CH₂OH): ~60-65 ppm. | 3-Hydroxybenzyl alcohol[7], 3-Chlorophenol |
| IR (Infrared) | O-H stretch (phenol and alcohol): broad band at ~3200-3600 cm⁻¹. C-O stretch (alcohol): ~1050 cm⁻¹. C-O stretch (phenol): ~1220 cm⁻¹. Aromatic C=C stretch: ~1500-1600 cm⁻¹. C-Cl stretch: ~600-800 cm⁻¹. | Phenol[8], Alcohols[9] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 158/160 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of H₂O, CH₂OH, or Cl. | 3-Chlorophenol[10] |
Synthesis of Derivatives
The bifunctional nature of this compound allows for selective derivatization at either the phenolic or the benzylic hydroxyl group.
O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
The phenolic hydroxyl group is more acidic than the benzylic alcohol and can be selectively deprotonated with a mild base like potassium carbonate, followed by reaction with an alkyl halide to form an ether. This is a classic Williamson ether synthesis.[11]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
Procedure:
-
Follow the general procedure outlined in Protocol 2, using this compound as the starting material and the desired alkyl halide.
-
The reaction is typically complete within a few hours at reflux.
-
After workup and removal of the solvent, the crude ether can be purified by column chromatography.
Esterification of the Benzylic Hydroxyl Group
The benzylic alcohol can be esterified using a carboxylic acid or its derivative (e.g., acid chloride or anhydride). Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method.[12]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq), the carboxylic acid (1.1-1.5 eq), and a catalytic amount of sulfuric acid or p-TsOH in toluene.
-
Heat the mixture to reflux, and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Conclusion
The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers can efficiently access these valuable compounds for a wide range of applications in drug discovery and materials science. The provided protocols, coupled with the predictive characterization data, offer a solid foundation for the successful synthesis and validation of these target molecules.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available from: [Link]
-
Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(15), 2786–2792. Available from: [Link]
-
IJSDR. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 5(8). Available from: [Link]
-
Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 466-470. Available from: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
NIST. Phenol, 3-chloro-. In NIST Chemistry WebBook. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
- Google Patents. US5808130A - Esterification of phenols.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
PubChem. 3-Chloro-5-methylphenol. Available from: [Link]
-
NIST. Phenol, 3-methyl-. In NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 3-Hydroxybenzyl alcohol. Available from: [Link]
Sources
- 1. 3-Chlorophenol(108-43-0) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 3-Hydroxybenzyl alcohol | C7H8O2 | CID 102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenol, 3-chloro- [webbook.nist.gov]
- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 3-Chloro-5-(hydroxymethyl)phenol as a Strategic Building Block in Bioactive Molecule Synthesis
Introduction: In the intricate tapestry of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that profoundly influences the trajectory of a research program. An ideal building block offers a unique combination of chemical functionality, reactivity, and structural motifs that can be readily elaborated into a diverse array of complex, biologically active molecules. 3-Chloro-5-(hydroxymethyl)phenol, a deceptively simple aromatic compound, has emerged as a powerful and versatile scaffold in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this valuable building block. We will delve into its inherent chemical logic, explore its application in the synthesis of potent bioactive molecules, and provide detailed protocols to empower your research endeavors.
The Strategic Advantage: Unpacking the Chemical Logic of this compound
The utility of this compound as a building block stems from the distinct reactivity of its three functional groups: a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and a chloro substituent on the aromatic ring. This trifecta of functionality provides a rich chemical playground for synthetic chemists.
-
The Phenolic Hydroxyl Group: This acidic proton makes the oxygen atom a potent nucleophile, readily participating in a variety of coupling reactions. Its reactivity is paramount in the formation of ether linkages, a common motif in many bioactive molecules.
-
The Hydroxymethyl Group: This primary alcohol offers a handle for a different set of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for subsequent nucleophilic substitution, providing a key attachment point for various pharmacophoric elements.
-
The Chloro Substituent: The presence of a halogen atom on the aromatic ring offers opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of additional complexity and diversity into the molecular scaffold. Furthermore, the chloro group's electron-withdrawing nature can influence the acidity of the phenolic proton and the overall electronic properties of the molecule, which can be crucial for biological activity.
The meta-substitution pattern of these three groups provides a unique geometric arrangement, influencing the spatial orientation of appended functionalities and, consequently, their interaction with biological targets.
Application in Kinase Inhibitor Synthesis: A Case Study
A compelling example of the strategic application of this compound is found in the synthesis of potent kinase inhibitors, as detailed in recent patent literature. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.
In a patented synthetic route, this compound serves as a key precursor for the synthesis of heteroaryl compounds with demonstrated kinase inhibitory activity. The core of this strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the phenolic oxygen of this compound displaces a leaving group on a heteroaromatic ring.
Illustrative Synthetic Pathway: Synthesis of a Pyridyl Ether Kinase Inhibitor Intermediate
The following workflow illustrates the synthesis of a key intermediate, (5-chloro-3-((6-(2-hydroxypropan-2-yl)pyridin-3-yl)oxy)phenyl)methanol, a precursor to potent kinase inhibitors.
Caption: Synthetic workflow for the preparation of a key kinase inhibitor intermediate.
This reaction strategically utilizes the nucleophilicity of the phenolic hydroxyl group to forge a critical ether linkage, connecting the substituted phenol to the heteroaromatic core of the kinase inhibitor. The hydroxymethyl group remains intact during this transformation, serving as a versatile handle for subsequent synthetic manipulations to complete the synthesis of the final bioactive molecule.
Experimental Protocols: A Guide to Practice
The following protocols are based on established methodologies and provide a framework for the practical application of this compound in the synthesis of bioactive molecules.
Protocol 1: Synthesis of (5-chloro-3-((6-(2-hydroxypropan-2-yl)pyridin-3-yl)oxy)phenyl)methanol
This protocol details the synthesis of a key intermediate for a kinase inhibitor, as inspired by the procedures outlined in patent WO2022015551.
Materials:
-
This compound
-
5-Bromo-2-(2-hydroxypropan-2-yl)pyridine
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 5-bromo-2-(2-hydroxypropan-2-yl)pyridine (1.1 eq).
-
Add cesium carbonate (2.0 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, (5-chloro-3-((6-(2-hydroxypropan-2-yl)pyridin-3-yl)oxy)phenyl)methanol.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 158.58 |
| 5-Bromo-2-(2-hydroxypropan-2-yl)pyridine | 1.1 | 216.07 |
| Cesium Carbonate | 2.0 | 325.82 |
| Product | Molecular Weight ( g/mol ) |
| (5-chloro-3-((6-(2-hydroxypropan-2-yl)pyridin-3-yl)oxy)phenyl)methanol | 295.74 |
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol provides a general method for the oxidation of the hydroxymethyl group of the synthesized intermediate to an aldehyde, a common transformation in the elaboration of building blocks.
Materials:
-
(5-chloro-3-((6-(2-hydroxypropan-2-yl)pyridin-3-yl)oxy)phenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
-
Magnesium sulfate (anhydrous)
-
Standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve (5-chloro-3-((6-(2-hydroxypropan-2-yl)pyridin-3-yl)oxy)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be used in the next step without further purification or can be purified by silica gel column chromatography if necessary.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile building block in the synthesis of complex, bioactive molecules. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the rapid construction of diverse chemical libraries for drug discovery. The case study presented here, focusing on the synthesis of kinase inhibitors, highlights a key application of this scaffold. The provided protocols offer a practical starting point for researchers to incorporate this building block into their synthetic strategies. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.
References
- WO2022015551A1: Preparation of heteroaryl compounds as kinase inhibitors.
- US10472337B2: Substituted heteroaryl compounds and methods of use.
Application Notes and Protocols for the Formylation of Substituted Phenols
Introduction
The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone transformation in organic synthesis. The resulting hydroxybenzaldehydes, particularly ortho-hydroxybenzaldehydes (salicylaldehydes), are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and complex molecular scaffolds like salen ligands.[1] The primary challenge in phenol formylation lies in achieving high regioselectivity—preferentially directing the formyl group to the ortho or para position relative to the hydroxyl group—while maintaining good yields and employing practical, safe reaction conditions.
This guide provides an in-depth analysis of key protocols for the formylation of substituted phenols. It moves beyond a simple listing of steps to explain the underlying mechanisms and the rationale behind experimental choices. We will explore classical methods, each with its unique advantages and limitations, and detail a modern, highly efficient method that offers exceptional ortho-selectivity.
Classical Formylation Methodologies
Several "named" reactions have been the traditional workhorses for phenol formylation. While effective, they often suffer from moderate yields, lack of complete regioselectivity, or the use of highly toxic reagents.
The Reimer-Tiemann Reaction
First reported by Karl Reimer and Ferdinand Tiemann, this reaction is a classic method for the ortho-formylation of phenols.[2][3] It typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide.[3][4]
Mechanism and Rationale
The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂).[2][4][5] The reaction proceeds through the following key steps:
-
Carbene Generation: The strong hydroxide base deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.[2][3][6]
-
Phenoxide Formation: The hydroxide also deprotonates the phenol, forming the corresponding phenoxide ion. This increases the nucleophilicity of the aromatic ring.[2]
-
Electrophilic Attack: The electron-rich phenoxide attacks the electron-deficient dichlorocarbene, preferentially at the ortho position. This selectivity is attributed to a stabilizing interaction between the phenoxide oxygen and the carbene.[2][5]
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final salicylaldehyde product after an acidic workup.[2][7]
Protocol: Synthesis of Salicylaldehyde from Phenol
This protocol is adapted from established procedures.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.
-
Reaction: Heat the solution to 70°C with vigorous stirring. Add chloroform (2.0 equiv) dropwise over 1 hour. The biphasic mixture will become exothermic.[2][3]
-
Reflux: After the addition is complete, continue stirring the resulting mixture at 70°C for an additional 3 hours.
-
Work-up: Cool the reaction to room temperature and remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to pH 4-5 with dilute HCl.
-
Extraction: Extract the product with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield salicylaldehyde.
Scope and Limitations
-
Advantages: A straightforward method for achieving ortho-formylation.[6]
-
Disadvantages: Yields are often moderate (30-50%).[8] The reaction is performed in a hazardous biphasic system, and dichlorocarbene can engage in side reactions with other functional groups like alkenes.[2][5] The highly basic conditions may not be suitable for sensitive substrates.[2]
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid) to produce benzaldehydes.[9][10] For phenols, it strongly favors ortho-formylation.[10]
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution where an iminium ion, generated from HMTA, acts as the electrophile.[9]
-
Iminium Ion Formation: HMTA is protonated and decomposes in the acidic medium to generate an electrophilic iminium ion.
-
Electrophilic Attack: The electron-rich phenol attacks the iminium ion, leading to the formation of a benzylamine-type intermediate.
-
Oxidation & Hydrolysis: An intramolecular redox reaction occurs, followed by acidic hydrolysis of the resulting imine during work-up, which liberates the aldehyde.[10]
Protocol: Modified Duff Reaction
This modified protocol uses trifluoroacetic acid (TFA), which can enable selective mono- or diformylation.[11]
-
Setup: In a round-bottom flask, add the 4-substituted phenol (1.0 equiv) and HMTA (2.0 equiv).
-
Reaction: Add anhydrous trifluoroacetic acid as the solvent and heat the mixture to reflux (approx. 75-80°C) for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water. Add 5M HCl solution and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.
Scope and Limitations
-
Advantages: Avoids the use of highly toxic cyanides or chloroform. Can be modified to achieve diformylation.[11]
-
Disadvantages: Yields can be variable (20-80%).[9] The reaction requires strongly electron-donating groups on the aromatic ring and can be inefficient.[10] Traditional methods often require high temperatures (150-160°C).[8]
Other Classical Methods
-
Gattermann Reaction: This method formylates aromatic compounds using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[12][13] It is applicable to phenols.[14] To avoid the extreme hazard of handling anhydrous HCN, the Adams modification is widely used, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[12][14]
-
Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (like DMF) and an acid chloride (like POCl₃) to create a "Vilsmeier reagent," which is a mild electrophile.[15][16][17] While highly effective for many electron-rich heterocycles and aromatic compounds, its application to phenols can result in low to moderate yields.[8][16]
Modern High-Selectivity Protocol: Magnesium-Mediated Ortho-Formylation
A significant advancement in phenol formylation is the method developed by Casiraghi, and later refined by Skattebøl and others, which uses paraformaldehyde as the formyl source in the presence of magnesium dichloride (MgCl₂) and a tertiary amine base like triethylamine (Et₃N).[1][18][19] This protocol offers excellent yields and is almost exclusively selective for ortho-formylation.[1][20]
Mechanism and Rationale
The high ortho-selectivity is achieved through chelation control.
-
Magnesium Phenoxide Formation: The phenol reacts with the MgCl₂/Et₃N system to form a magnesium phenoxide intermediate. Both the magnesium salt and the amine are essential for the reaction to proceed.[19]
-
Chelation and Directed Attack: Formaldehyde, generated from paraformaldehyde, coordinates to the magnesium center. This pre-organization brings the formaldehyde into close proximity with the ortho position of the phenolic ring, facilitating a highly regioselective electrophilic attack.
-
Oxidation: The intermediate benzylic alcohol is subsequently oxidized to the aldehyde during the reaction, often proposed to occur via a second molecule of formaldehyde in a Cannizzaro-type process.
Protocol: Ortho-Formylation of 2-Bromophenol
This detailed protocol is based on a reliable, peer-checked procedure from Organic Syntheses.[1]
-
Setup: In a dry, three-necked 500-mL round-bottom flask purged with argon, add anhydrous magnesium dichloride (100 mmol, 2.0 equiv). Note: The use of anhydrous MgCl₂ beads is crucial for success; powder forms are less effective.[21] Add solid paraformaldehyde (150 mmol, 3.0 equiv).
-
Solvent and Base: Add dry tetrahydrofuran (THF, 250 mL) via syringe, followed by the dropwise addition of dry triethylamine (100 mmol, 2.0 equiv). Stir the mixture for 10 minutes.
-
Substrate Addition: Add 2-bromophenol (50 mmol, 1.0 equiv) dropwise via syringe. The mixture will become opaque and may turn a bright orange-yellow color upon heating.[1]
-
Reaction: Immerse the flask in a pre-heated oil bath at 75°C and maintain a gentle reflux for 4 hours. Electron-releasing groups on the phenol generally accelerate the reaction, while electron-withdrawing groups slow it down.[1]
-
Work-up: Cool the reaction mixture to room temperature and add 100 mL of diethyl ether. Transfer the organic phase to a separatory funnel.
-
Washing: Wash the organic layer successively with 1N HCl (3 x 100 mL) and water (3 x 100 mL).[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is often of high purity (≥95%) and may solidify upon further vacuum drying.[1]
Comparative Summary of Formylation Protocols
| Method | Reagents | Conditions | Selectivity | Typical Yield | Advantages | Disadvantages |
| Reimer-Tiemann | Phenol, CHCl₃, NaOH | Aqueous/Organic Biphasic, 60-70°C[7][8] | Ortho-selective[2] | 30-50%[5][8] | Well-established, simple setup. | Moderate yields, hazardous reagents (CHCl₃), highly basic, side reactions.[5][6] |
| Duff Reaction | Phenol, Hexamethylenetetramine (HMTA), Acid | Glycerol/Boric Acid (150°C) or TFA (reflux)[9][11] | Ortho-selective[10] | 20-80%[9] | Avoids chloroform and cyanides. | Often requires high temperatures and strongly activated phenols; can be inefficient.[10] |
| Gattermann | Phenol, Zn(CN)₂, HCl, Lewis Acid | Anhydrous, often requires gaseous HCl[12][14] | Para to -OH, Ortho to alkyl groups | Good | Avoids direct handling of HCN gas (Adams mod.). | Uses highly toxic cyanide salts; requires strictly anhydrous conditions.[14] |
| Vilsmeier-Haack | Phenol, DMF, POCl₃ | 0°C to RT | Para-selective | Low to Moderate[8] | Mild electrophile, versatile for many aromatics. | Generally low yields for simple phenols.[16] |
| MgCl₂-Mediated | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Anhydrous THF or ACN, reflux (65-80°C)[1][19] | Exclusively Ortho[1][20] | 60-95%[22] | High yield, excellent regioselectivity, mild conditions, avoids noxious reagents.[20][22] | Requires strictly anhydrous conditions; effectiveness depends on quality of MgCl₂.[21] |
General Procedures and Safety Considerations
Standard Aqueous Work-up
A work-up is the series of steps used to isolate and purify the product after the reaction is complete.[23][24]
-
Quenching: The reaction is often "quenched" by carefully adding it to ice water or an acidic/basic solution to stop the reaction and neutralize reactive species.
-
Extraction: The product is transferred from the reaction solvent to an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) using a separatory funnel.
-
Washing: The organic layer is washed sequentially with aqueous solutions to remove impurities. A dilute acid wash (e.g., 1N HCl) removes basic compounds like triethylamine. A dilute base wash (e.g., NaHCO₃) removes acidic byproducts. A final wash with brine (saturated NaCl solution) helps to remove bulk water from the organic layer.
-
Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed using a rotary evaporator.[24]
Purification of Hydroxybenzaldehydes
-
Recrystallization: Many solid hydroxybenzaldehydes can be purified by recrystallization from a suitable solvent or solvent pair (e.g., water, ethanol/water, hexane/ethyl acetate).[25]
-
Column Chromatography: This is a versatile method for purifying both solid and liquid products on silica gel.
-
Sublimation: Some products, like m-hydroxybenzaldehyde, can be effectively purified by sublimation under vacuum.[25]
Critical Safety Precautions
-
Chloroform (CHCl₃): A suspected human carcinogen and potent toxin affecting the liver, kidneys, and central nervous system.[26][27] It has poor odor warning properties.[27] ALWAYS handle chloroform in a certified chemical fume hood. [27][28] Chloroform penetrates standard nitrile gloves in minutes; use appropriate chemical-resistant gloves like Viton or polyvinyl alcohol (PVA).[28][29]
-
Strong Bases (NaOH, KOH): Highly corrosive. Avoid contact with skin and eyes. Reactions involving these bases can be highly exothermic.
-
Strong Acids (HCl, TFA): Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Anhydrous Reagents: Many of these reactions require anhydrous (dry) conditions. Reagents like MgCl₂ must be rigorously dried, and solvents should be distilled from appropriate drying agents.[21] Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
References
- Casiraghi formylation. (n.d.). Grokipedia.
-
Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes. Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved from [Link]
-
How to perform MgCl2-Et3N ortho-formylation of phenols successfully?. (2021). ResearchGate. Retrieved from [Link]
-
ortho-Formylation of oxygenated phenols. (n.d.). ResearchGate. Retrieved from [Link]
- Duff reaction. (n.d.). Grokipedia.
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. Retrieved from [Link]
- Process for the isolation of p-hydroxybenzaldehyde. (1988). Google Patents.
-
Gattermann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Duff reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). (n.d.). OrgoSolver. Retrieved from [Link]
-
Gattermann Reaction. (n.d.). Unacademy. Retrieved from [Link]
-
Selective Formylation of Alcohols in the Presence of Phenols with Chloral. (n.d.). ResearchGate. Retrieved from [Link]
-
Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023). PSIBERG. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
- Gattermann Formylation. (2002). Hive Novel Discourse.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chloroform - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). An Update on the ortho-Formylation of Phenols. Organic Syntheses, 89, 220. Retrieved from [Link]
-
ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenol Formylation. (n.d.). Scribd. Retrieved from [Link]
-
Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. (2019). Green Chemistry. Retrieved from [Link]
-
Process for the isolation of p-hydroxybenzaldehyde. (1986). Justia Patents. Retrieved from [Link]
- METHOD FOR ISOLATING P-HYDROXYBENZALDEHYDE. (1987). Google Patents.
-
Chloroform Safety & Hazards. (n.d.). Lab Alley. Retrieved from [Link]
-
ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Convenient Method for the ortho-Formylation of Phenols. (n.d.). Scilit. Retrieved from [Link]
-
Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. Retrieved from [Link]
-
Duff Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Chloroform Guidelines. (n.d.). Duke University Safety. Retrieved from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
SOP for the safe use of Chloroform. (n.d.). University of Washington. Retrieved from [Link]
-
Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. chemistnotes.com [chemistnotes.com]
- 6. psiberg.com [psiberg.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. lookchem.com [lookchem.com]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. Gattermann Reaction [unacademy.com]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. grokipedia.com [grokipedia.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. How To Run A Reaction [chem.rochester.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. laballey.com [laballey.com]
- 27. safety.duke.edu [safety.duke.edu]
- 28. umdearborn.edu [umdearborn.edu]
- 29. depts.washington.edu [depts.washington.edu]
Application Note: A Guide to the Quantitative Analysis of 3-Chloro-5-(hydroxymethyl)phenol
**Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 3-Chloro-5-(hydroxymethyl)phenol, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical need for robust and reliable analytical data in research, development, and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this note moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. All methodologies are grounded in established scientific principles and adhere to international validation standards.
Introduction and Scope
This compound is a substituted phenolic compound whose purity and concentration are critical parameters in various manufacturing processes. Inaccurate quantification can lead to inconsistent product quality, compromised reaction yields, and potential safety concerns. This application note is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical, step-by-step protocols for its analysis.
The selection of an analytical method is a critical decision dictated by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide will focus on two primary, validated techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique offering excellent reproducibility for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method, ideal for complex matrices and trace-level quantification, often requiring derivatization for optimal performance.
Additionally, a brief discussion on spectrophotometric methods is included to highlight their utility for rapid screening, while also addressing their inherent limitations in specificity.
Analyte Physicochemical Properties
-
Compound: this compound
-
CAS Number: 885270-34-8[1]
-
Molecular Structure:

-
Properties: The presence of a hydroxyl (-OH) group makes the molecule polar and acidic, while the chlorophenyl and hydroxymethyl groups contribute to its overall chemical reactivity and chromatographic behavior. These properties are central to the method development strategies discussed below.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone method for the quantification of non-volatile, polar compounds like this compound. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Principle and Rationale
Reversed-phase HPLC, utilizing a non-polar C18 stationary phase and a polar mobile phase, is the logical choice. The analyte, being moderately polar, will have a sufficient affinity for the stationary phase to be retained and separated from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol; adjusting the ratio of these components controls the elution time and resolution.[2] The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved reproducibility.[2][3]
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates the end-to-end workflow for HPLC-based quantification.
Caption: End-to-end workflow for the quantification of this compound using HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Phosphoric acid (85%) or Formic acid
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Water (containing 0.1% Phosphoric Acid) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (determine λmax experimentally by scanning the standard)
-
Run Time: 10 minutes
3. Procedure:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.
-
Perform serial dilutions to create a minimum of five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve an expected concentration within the calibration range (e.g., ~50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis Sequence:
-
Equilibrate the system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform a system suitability test by injecting the mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[4]
-
Inject a solvent blank, followed by the calibration standards, quality control (QC) samples, and then the unknown samples.
-
-
Quantification:
-
Identify the analyte peak in the sample chromatograms by comparing its retention time to that of the standards.
-
Generate a linear regression calibration curve by plotting peak area versus concentration.
-
Calculate the concentration of this compound in the samples using the calibration curve equation.
-
Method Validation (ICH Q2(R2) Framework)
Validation is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose.[5][6]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis; no interfering peaks from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[7] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Established from linearity, accuracy, and precision data. |
| Accuracy | The closeness of the results to the true value. | 80-120% recovery of spiked analyte at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| LOD & LOQ | Lowest amount detectable (LOD) and quantifiable (LOQ). | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when altering flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).[7] |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides superior selectivity and sensitivity compared to HPLC-UV. Its high specificity makes it an excellent choice for analyzing samples in complex matrices or for confirming the identity of impurities.
Principle and Rationale
GC separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the polar nature and hydrogen-bonding capability of the phenolic hydroxyl group, direct analysis of this compound can lead to poor peak shape (tailing) and adsorption onto the column.[8] To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks and improved chromatographic performance.[9]
Mass spectrometry provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for the analyte, acting as a chemical fingerprint.
Experimental Workflow: GC-MS Analysis
The following diagram illustrates the GC-MS workflow, highlighting the critical derivatization step.
Caption: Workflow for GC-MS quantification, including the essential derivatization step.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
All reagents from HPLC method, plus:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
GC vials with inserts
2. Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph with an autosampler coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250 °C, Splitless mode (1 min purge time).
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.[11]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 (for method development and impurity identification).
-
Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions for the derivatized analyte for maximum sensitivity in routine quantification.
-
3. Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in an anhydrous solvent like acetonitrile or pyridine in GC vials, similar to the HPLC method but at a potentially lower concentration range (e.g., 0.1-10 µg/mL).
-
Derivatization:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before placing in the autosampler.
-
-
Analysis:
-
Inject the derivatized samples into the GC-MS system.
-
Identify the TMS-derivatized analyte peak by its retention time and by confirming the presence of its characteristic mass spectrum.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of a characteristic ion (in SIM mode) or the total ion chromatogram (in Full Scan mode) versus concentration.
-
Calculate the sample concentration using the regression equation.
-
Alternative Method: Spectrophotometry (For Screening)
Spectrophotometric methods, such as the Folin-Ciocalteu assay or reaction with 4-aminoantipyrine (4-AAP), can be used for rapid, high-throughput estimation of total phenolic compounds.[12][13]
-
Principle: These are colorimetric assays where phenolic compounds react with a reagent to produce a colored complex. The intensity of the color, measured by absorbance, is proportional to the concentration.[14]
-
Causality and Limitations: The primary drawback of these methods is a lack of specificity .[14][15] The reagents react with a wide variety of phenolic structures and even some non-phenolic reducing substances.[15][16] Therefore, this method is unsuitable for quantifying this compound in the presence of other phenolic impurities or compounds. It is best used as a preliminary screening tool to estimate total phenol content.
Method Comparison and Data Summary
The choice of method depends directly on the analytical objective.
| Parameter | HPLC-UV | GC-MS | Spectrophotometry |
| Selectivity | Good; separates based on polarity. | Excellent; separates based on volatility and provides mass confirmation. | Poor; measures total phenolic content. |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~1 - 5 µg/mL |
| Sample Prep | Simple dilution and filtration. | Requires a dedicated derivatization step. | Reagent addition and incubation. |
| Primary Use Case | Routine QC, purity assays, stability studies. | Trace analysis, impurity identification, complex matrices. | High-throughput screening, process monitoring for total phenols. |
| Validation | Well-established (ICH).[5][17] | Well-established (ICH/EPA).[18] | Limited by non-specificity. |
Conclusion
This application note provides robust, validated frameworks for the quantification of this compound.
-
For routine, high-precision quality control in well-defined matrices, HPLC-UV is the recommended method due to its reliability, ease of use, and straightforward validation.
-
For applications requiring the highest level of certainty, trace-level quantification, or analysis in complex sample matrices, GC-MS with prior derivatization is the superior choice, offering unparalleled selectivity and sensitivity.
The protocols and validation guidelines presented herein are designed to be adapted and optimized for specific laboratory conditions and regulatory requirements, ensuring the generation of accurate and defensible analytical data.
References
- ACS Publications. (n.d.). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods A Comparison of Structure−Activity Relationship.
- International Journal of Applied Research in Natural Products. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
- Redalyc. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS.
- AKJournals. (n.d.). On the spectrophotometric determination of total phenolic and flavonoid contents.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- PubMed. (2007). Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- NIH National Center for Biotechnology Information. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
- European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Apollo Scientific. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column.
-
Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqu0CK3wTXJF39AnD_Oe73XuTfq56o5L9G6AzuRn5g5D1PYr4gJmLe6wp7DiExG2AxN6Fx82VQNwjsL2SUFzxG9SfQPmI7beWTKPb0SiseShrflus147P29f79NH5epqXMZg7rmca9zitW6pnZLxB9_EGcP2hJB48yWzBdtY6Kg3hQb5O3GCBjgQ33_dfM0C_s0CK5z2auTKs]([Link]
Sources
- 1. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. redalyc.org [redalyc.org]
- 14. ijset.in [ijset.in]
- 15. akjournals.com [akjournals.com]
- 16. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. epa.gov [epa.gov]
The Strategic Utility of 3-Chloro-5-(hydroxymethyl)phenol as a Bifunctional Intermediate in Chemical Manufacturing
Abstract
This document provides a detailed technical guide on the application of 3-Chloro-5-(hydroxymethyl)phenol as a versatile intermediate in chemical manufacturing. Aimed at researchers, medicinal chemists, and process development scientists, this guide explores the compound's reactivity, strategic applications, and provides adaptable protocols for its key transformations. By leveraging its distinct phenolic and benzylic hydroxyl functionalities, this intermediate serves as a valuable building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Introduction: A Molecule of Dichotomous Reactivity
This compound (CAS No. 885270-34-8) is a substituted aromatic compound possessing two distinct and chemically addressable hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. This bifunctionality is the cornerstone of its utility, allowing for sequential and selective reactions to build molecular complexity. The presence of a chlorine atom on the aromatic ring further modulates the reactivity of the phenolic group and provides an additional vector for potential cross-coupling reactions, although this is a less common application.
The primary strategic value of this intermediate lies in the differential reactivity of its two hydroxyl groups. The phenolic hydroxyl is more acidic and, when deprotonated, a potent nucleophile for reactions like etherification. Conversely, the benzylic alcohol is amenable to oxidation to form the corresponding benzaldehyde, or can be esterified or etherified under different conditions. This allows for a high degree of control in a synthetic sequence, provided that appropriate reaction conditions and, if necessary, protecting group strategies are employed.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 885270-34-8 | |
| Molecular Formula | C₇H₇ClO₂ | |
| Molecular Weight | 158.58 g/mol | |
| Predicted Boiling Point | 317.0 ± 27.0 °C | ChemicalBook |
| Predicted Density | 1.395 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 8.78 ± 0.10 | ChemicalBook |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on safety data for similar compounds, it may cause skin and eye irritation.[1] Always consult the material safety data sheet (MSDS) from the supplier before use.
Strategic Synthesis: Harnessing Bifunctionality
The core of this intermediate's utility is the ability to selectively functionalize one of the two hydroxyl groups. The choice of reaction conditions dictates the outcome. The following diagram illustrates the primary reaction pathways available.
Caption: Key reaction pathways for this compound.
Application Notes and Protocols
The following protocols are representative examples of the key transformations that this compound can undergo. These are intended as starting points and may require optimization for specific substrates and scales.
Selective Etherification of the Phenolic Hydroxyl (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming aryl ethers. The higher acidity of the phenolic proton allows for its selective deprotonation with a moderately strong base, followed by alkylation.
Causality of Experimental Choices:
-
Base Selection: A base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol without significantly affecting the less acidic benzylic alcohol. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, but this increases the risk of deprotonating the benzylic alcohol as well.[2][3]
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it dissolves the phenoxide salt and promotes the Sₙ2 reaction.[3]
-
Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are most effective. Secondary and tertiary halides are more prone to elimination side reactions.[4]
Step-by-Step Protocol:
-
To a stirred suspension of this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (10-15 volumes), add the alkyl halide (1.1 eq.) at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Selective Oxidation of the Benzylic Alcohol to a Benzaldehyde
The selective oxidation of a benzylic alcohol in the presence of a phenol is a common transformation. The choice of oxidant is critical to avoid oxidation of the electron-rich phenolic ring.
Causality of Experimental Choices:
-
Oxidant: Manganese dioxide (MnO₂) is a mild and highly selective oxidant for benzylic and allylic alcohols.[5] It is a heterogeneous reagent, which simplifies workup. Other mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be used, sometimes in catalytic amounts with a co-oxidant.[5]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is typically used for MnO₂ oxidations.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in dichloromethane (20 volumes), add activated manganese dioxide (5-10 eq. by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-chloro-5-formylphenol.
-
Purify by column chromatography or recrystallization as needed.
Esterification of the Benzylic Alcohol (Fischer Esterification)
Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. To achieve selectivity for the benzylic alcohol over the phenol, this reaction is typically performed under conditions where the phenol is not sufficiently nucleophilic to compete.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required to protonate the carboxylic acid, making it more electrophilic.[6][7]
-
Reaction Conditions: Using the carboxylic acid as a limiting reagent or using an excess of a simple alcohol as both reactant and solvent can drive the equilibrium towards the ester product.[6][8] To favor reaction at the benzylic alcohol, the less nucleophilic phenolic hydroxyl is generally unreactive under these conditions.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in a suitable solvent like toluene.
-
Add a catalytic amount of sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude ester.
-
Purify by column chromatography.
Orthogonal Protection Strategies
For more complex syntheses, it may be necessary to protect one hydroxyl group while reacting the other. The choice of protecting group is crucial and depends on the planned subsequent reaction steps.
Workflow for Selective Functionalization:
Caption: Orthogonal protection strategies for selective reactions.
Protocol 4.4.1: Protection of the Phenolic Hydroxyl with TBDMSCl
-
Combine this compound (1.0 eq.), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.), and imidazole (2.0 eq.) in a round-bottom flask.[2]
-
If performing solvent-free, heat the mixture using a microwave reactor (e.g., 2 minutes at 90W, followed by 2 minutes at 180W).[2] Alternatively, dissolve the reagents in an aprotic solvent like DMF and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up by adding water and extracting with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the TBDMS-protected intermediate.
Protocol 4.4.2: Protection of the Benzylic Alcohol with MOMCl
-
Dissolve this compound (1.0 eq.) and a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (DCM).[9]
-
Cool the solution to 0 °C and add methoxymethyl chloride (MOMCl, 3.0 eq.) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Potential Applications in Manufacturing
-
Pharmaceutical Synthesis: As a building block for complex scaffolds. The aldehyde derived from oxidation can participate in reactions like reductive amination or Wittig reactions. The ether and ester derivatives can be used to synthesize analogues of known bioactive compounds.
-
Agrochemicals: The substituted phenol motif is common in herbicides and fungicides. The dual functionality allows for the creation of diverse libraries of compounds for screening.
-
Polymer Chemistry: The di-functionality makes it a candidate for use as a monomer in the synthesis of specialty polymers, such as polyesters and polyethers, where the chloro-substituent can impart specific properties like flame retardancy.
-
Dendrimer Synthesis: Molecules with a central core and branching units, like this compound, are foundational in the construction of dendrimers for applications in drug delivery and catalysis.[10]
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. Its true potential is realized through the strategic and selective manipulation of its two distinct hydroxyl groups. By understanding the principles of reactivity and employing appropriate synthetic methodologies, including orthogonal protection strategies, researchers and process chemists can effectively utilize this building block to construct a wide array of complex and high-value molecules. The protocols and strategic guidance provided herein serve as a robust foundation for the application of this intermediate in diverse manufacturing contexts.
References
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
-
Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Taylor & Francis Online. [Link]
-
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
University of Colorado Boulder. The Fischer Esterification. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Javaherian, M., et al. An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research. [Link]
-
University of Texas at Dallas. Williamson Ether Synthesis. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
California State University, Sacramento. Experiment: Fischer Esterification. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
ResearchGate. Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. [Link]
-
ResearchGate. Selective oxidation of benzylic alcohols in the presence of aliphatic alcohols. [Link]
-
Organic Syntheses. A SAFE AND SCALABLE METHOD FOR THE PREPARATION OF METHYL AND OTHER ALKYL CHLOROMETHYL ETHERS. [Link]
-
Oriental Journal of Chemistry. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
-
International Journal of Scientific Development and Research. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]
-
Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
PubMed. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
-
ResearchGate. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
-
University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Link]
- Google Patents.
-
Indian Journal of Chemistry. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Link]
- Google Patents. Process for preparing 3-chloro-5-nitrotoluene.
- Google Patents. Synthesis method of 4-chloro-3, 5-dimethylphenol.
- Google Patents. Method for synthesizing 6-chloro-2-methoxytoluene.
-
ResearchGate. Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. [Link]
-
National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
- Google Patents. Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
- Google Patents. Preparing method for 4-chlorine-3,5-xylenol.
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. total-synthesis.com [total-synthesis.com]
- 10. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
Analysis of Chlorinated Phenols by Gas Chromatography: A Senior Application Scientist's Guide
Introduction: The Environmental and Toxicological Significance of Chlorinated Phenols
Chlorinated phenols (CPs) represent a class of aromatic organic compounds that are structurally characterized by a hydroxyl group attached to a benzene ring, with one or more hydrogen atoms replaced by chlorine. Their widespread use as intermediates in the synthesis of pesticides, herbicides, wood preservatives, and dyes has led to their persistence as environmental contaminants in various matrices, including water, soil, and biological tissues. Due to their toxicity, potential carcinogenicity, and resistance to degradation, the monitoring of chlorinated phenols is of paramount importance for environmental protection and public health. Regulatory bodies, such as the United States Environmental Protection Agency (U.S. EPA), have established standardized methods for their detection and quantification.[1][2]
This comprehensive guide provides detailed application notes and protocols for the analysis of chlorinated phenols using gas chromatography (GC). We will delve into the critical aspects of sample preparation, derivatization, chromatographic separation, and detection, with a focus on providing not just the "how," but also the "why" behind each methodological choice. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who seek to establish robust and reliable methods for the determination of these challenging analytes.
The Rationale for Gas Chromatography in Chlorinated Phenol Analysis
Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile organic compounds. While phenols themselves can be directly analyzed by GC, their polar nature, attributed to the hydroxyl group, often leads to poor chromatographic performance, characterized by peak tailing and reduced sensitivity. This is due to interactions with active sites within the GC system. To overcome these limitations, derivatization is a common and often necessary step, converting the polar hydroxyl group into a less polar ether or ester, thereby improving volatility and chromatographic behavior.[3]
The choice of detector is equally critical. While a Flame Ionization Detector (FID) can be used for underivatized phenols, its sensitivity may be insufficient for trace-level analysis.[4][5] The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of chlorinated phenols, particularly after derivatization with an electron-capturing group.[4][5] For unambiguous identification and confirmation, a Mass Spectrometer (MS) is the gold standard, providing structural information that is invaluable for complex matrices.[6][7][8]
Visualizing the Analytical Workflow
The overall process for the analysis of chlorinated phenols can be broken down into several key stages, from sample collection to final data interpretation. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the analysis of chlorinated phenols.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the target chlorinated phenols from the sample matrix and concentrate them into a solvent suitable for GC analysis. The choice of method depends heavily on the nature of the sample matrix (e.g., water, soil, tissue).
Extraction Techniques
A. Liquid-Liquid Extraction (LLE) for Aqueous Samples:
LLE is a traditional and robust method for extracting analytes from a liquid matrix. For acidic compounds like phenols, the sample pH is a critical parameter.
-
Rationale: By acidifying the water sample to a pH of ≤ 2, the phenolic hydroxyl group is protonated, making the compounds less water-soluble and more readily extractable into an organic solvent.[7] Common extraction solvents include methylene chloride (dichloromethane) and a mixture of methyl-tert-butyl-ether (MTBE) and dichloromethane.[4][7] The addition of sodium chloride can further enhance extraction efficiency by increasing the ionic strength of the aqueous phase.[3][7]
B. Solid-Phase Extraction (SPE) for Aqueous Samples:
SPE offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for cleaner extracts.
-
Rationale: A solid sorbent, such as a modified polystyrene-divinylbenzene resin, is used to retain the phenols from the aqueous sample.[9] The choice of sorbent is crucial and should be optimized based on the specific target analytes. After loading the sample, interferences are washed away, and the phenols are then eluted with a small volume of an organic solvent. This technique is particularly effective for cleaner water matrices like drinking water.[9] U.S. EPA Method 8270 allows for the use of SPE for the extraction of semi-volatile organic compounds.[10]
C. Extraction of Solid Samples:
For solid matrices such as soil, sediment, or tissue, methods like Soxhlet extraction, microwave-assisted extraction (MAE), or pressurized fluid extraction (PFE) are employed.
-
Rationale: These techniques use organic solvents to efficiently extract the analytes from the solid matrix. The choice of solvent and extraction conditions must be carefully optimized to ensure quantitative recovery. U.S. EPA Method 8041A suggests methods such as 3540 (Soxhlet), 3545 (Pressurized Fluid Extraction), and 3550 (Ultrasonic Extraction) for solid samples.[4]
Extract Cleanup
Complex sample matrices may introduce interferences that can co-elute with the target analytes, leading to inaccurate quantification. In such cases, a cleanup step is necessary.
-
Rationale: Techniques like gel permeation chromatography (GPC) or the use of specific solid-phase extraction cartridges can effectively remove high molecular weight interferences such as lipids and humic substances.[11] An acid-base partition cleanup can also be employed to separate acidic phenols from neutral and basic interferences.[4]
Part 2: Derivatization - Enhancing Chromatographic Performance
As previously mentioned, derivatization is a key step in the GC analysis of chlorinated phenols. The goal is to convert the polar hydroxyl group into a less polar, more volatile derivative.
Common Derivatization Reagents and Reactions
A. Acetylation with Acetic Anhydride:
-
Reaction: The hydroxyl group of the phenol reacts with acetic anhydride to form an acetate ester. This is a relatively simple and cost-effective derivatization method.[3]
-
Advantages: The resulting derivatives are thermally stable and exhibit good chromatographic properties. The derivatization can often be performed directly in an aqueous solution.[3]
B. Pentafluorobenzylation with α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr):
-
Reaction: PFBBr reacts with the phenoxide ion (formed under basic conditions) to produce a pentafluorobenzyl ether.
-
Advantages: The pentafluorobenzyl group is a strong electron-capturing moiety, making the derivatives highly sensitive to detection by ECD.[4][5] This is the preferred derivatization method when targeting low detection limits with GC-ECD.
C. Silylation with Bis(trimethylsilyl)trifluoroacetamide (BSTFA):
-
Reaction: BSTFA reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether.
-
Advantages: Silylation is a rapid and efficient derivatization reaction. A study showed that derivatization with BSTFA in acetone can be completed in as little as 15 seconds at room temperature.[12] The resulting TMS ethers are volatile and chromatograph well.
D. Methylation with Diazomethane:
-
Reaction: Diazomethane reacts with the acidic hydroxyl group to form a methyl ether (anisole).
-
Advantages: This method produces stable derivatives. However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[4][5]
The choice of derivatization reagent will depend on the specific analytical requirements, including the desired sensitivity, the available detector, and safety considerations.
Part 3: Gas Chromatographic Analysis - Separation and Detection
The heart of the analysis lies in the gas chromatograph, where the derivatized chlorinated phenols are separated and detected.
GC Column Selection
The choice of the capillary column is critical for achieving the desired separation of the various chlorinated phenol isomers.
-
Rationale: A non-polar or mid-polarity column is typically used. A common choice is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane, which provides good separation for a wide range of semi-volatile organic compounds, including derivatized phenols.[1][6] The column dimensions (length, internal diameter, and film thickness) should be selected to balance resolution and analysis time. For complex mixtures, a longer column may be necessary to achieve baseline separation of all isomers.
GC-ECD Protocol for High-Sensitivity Analysis
This protocol is suitable for the trace-level analysis of chlorinated phenols following derivatization with PFBBr.
Experimental Protocol: GC-ECD Analysis of PFBBr-Derivatized Chlorinated Phenols
-
Sample Preparation and Derivatization:
-
Extract the sample using an appropriate method (LLE or SPE).
-
Concentrate the extract to a small volume (e.g., 1 mL).
-
Perform derivatization with PFBBr according to a validated procedure.
-
-
GC-ECD System Configuration:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
-
-
Detector: ECD at 300 °C.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and integrate the peaks corresponding to the derivatized chlorinated phenols.
-
Quantify the analytes using an external or internal standard calibration.
-
GC-MS Protocol for Confirmatory Analysis
GC-MS provides definitive identification of the analytes based on their mass spectra. This is essential for regulatory compliance and for complex samples where interferences may be present.
Experimental Protocol: GC-MS Analysis of Derivatized Chlorinated Phenols
-
Sample Preparation and Derivatization:
-
Prepare and derivatize the sample as described for the GC-ECD method.
-
-
GC-MS System Configuration:
-
GC Column: Same as for GC-ECD.
-
Injector: Splitless mode, 275 °C.[6]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 8 °C/min to 300 °C, hold for 10 minutes.[6]
-
-
MS Transfer Line: 300 °C.[6]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 450.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the target analytes by their retention times and by comparing their mass spectra to a reference library.
-
Quantify using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Data Presentation: Key GC Parameters and Expected Performance
The following tables summarize typical GC conditions and performance data for the analysis of chlorinated phenols.
Table 1: Recommended GC Columns for Chlorinated Phenol Analysis
| Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Non-polar | 30 m x 0.25 mm ID, 0.25 µm film | General purpose, good for a wide range of CPs.[1][6] |
| 14% Cyanopropylphenyl / 86% Dimethyl Polysiloxane | Mid-polarity | 30 m x 0.25 mm ID, 0.25 µm film | Can provide alternative selectivity for isomeric separation.[8] |
| High-Performance Dioxin Column | - | - | Offers excellent thermal stability and peak shapes for trace analysis.[2] |
Table 2: Comparison of Derivatization and Detection Methods
| Derivatization Reagent | Detector | Advantages | Disadvantages |
| Acetic Anhydride | FID, MS | Cost-effective, simple procedure.[3] | Lower sensitivity compared to ECD-specific derivatives. |
| PFBBr | ECD, MS | High sensitivity with ECD.[4][5] | Reagent can be expensive. |
| BSTFA | FID, MS | Rapid and efficient reaction.[12] | Derivatives can be moisture-sensitive. |
| Diazomethane | FID, MS | Produces stable derivatives.[4][5] | Highly toxic and explosive reagent. |
Quality Control and Method Validation: Ensuring Trustworthy Results
A robust analytical method is built on a foundation of rigorous quality control (QC) and validation.
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination from reagents, glassware, or the instrument.[4]
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the target analytes. The recovery of the analytes in the LCS is used to assess the accuracy of the method.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample are spiked with a known concentration of the analytes. The recovery and the relative percent difference between the duplicates are used to evaluate the effect of the sample matrix on the analytical method.
-
Surrogates: Compounds that are chemically similar to the target analytes but are not expected to be present in the samples. They are added to every sample before extraction to monitor the efficiency of the sample preparation process. Deuterated analogs of the target phenols are often used as surrogates.[7]
-
Internal Standards: A known amount of a compound that is not a target analyte is added to each sample extract just before injection. This is used to correct for variations in injection volume and instrument response.
Conclusion and Future Perspectives
The gas chromatographic analysis of chlorinated phenols is a well-established field with a strong foundation of regulatory methods and a wealth of scientific literature. The choice of sample preparation, derivatization, and detection techniques must be carefully considered based on the specific analytical goals, sample matrix, and desired level of sensitivity and confirmation. As concerns over emerging contaminants grow, the need for sensitive, robust, and high-throughput analytical methods will continue to drive innovation in this field. Advances such as two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS) are poised to provide even greater resolving power and sensitivity for the analysis of these and other persistent organic pollutants in complex environmental and biological samples.[13]
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Ballesteros, E., & Gallego, M. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 8(8), 1965-1975. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A. [Link]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. [Link]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. [Link]
-
Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?[Link]
-
Agilent Technologies, Inc. (2011). Chlorinated phenols Analysis of phenols to EPA 8040. [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Puig, D., & Barceló, D. (2008). Sample preparation for the determination of chlorophenols. TrAC Trends in Analytical Chemistry, 27(10), 847-858. [Link]
-
Agilent Technologies, Inc. (2022). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. [Link]
-
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(21), 5269-5275. [Link]
-
Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. [Link]
-
Separation Science. (n.d.). Strategies for Improving Sample Clean-up During the Analysis of Persistent Organic Pollutants (POPs) by Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. [Link]
-
de la Torre, A., Concejero, M. A., & Martínez, M. Á. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. [Link]
-
American Chemical Society. (2018). Trace-Level Persistent Organic Pollutant Analysis with Gas-Chromatography Orbitrap Mass Spectrometry—Enhanced Performance by Complementary Acquisition and Processing of Time-Domain Data. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2023). Application of gas chromatography in environmental analysis: Recent methods for detecting pollutants. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. epa.gov [epa.gov]
- 5. settek.com [settek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 9. epa.gov [epa.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. Strategies for Improving Sample Clean-up During the Analysis of Persistent Organic Pollutants (POPs) by Gas Chromatography | Separation Science [sepscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-5-(hydroxymethyl)phenol
Welcome to the technical support guide for the purification of 3-Chloro-5-(hydroxymethyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a common pathway, such as the reduction of a 3-chloro-5-hydroxybenzoic acid derivative, your primary contaminants are likely to be:
-
Unreacted Starting Material: 3-Chloro-5-hydroxybenzoic acid or its corresponding ester (e.g., methyl 3-chloro-5-hydroxybenzoate). These are significantly more acidic or less polar, respectively, than the target alcohol.[1][2]
-
Reducing Agent Residues: Borohydride salts or aluminum salts, which are typically removed during aqueous workup.
-
Over-reduction Products: If harsh reducing agents are used, unintended reduction of the chloro group or the aromatic ring could occur, though this is less common with agents like sodium borohydride.
-
Polymeric Byproducts: Phenols, especially in the presence of trace aldehydes or acids, can form resinous polymeric materials that are often difficult to characterize and remove.
Q2: How can I quickly assess the purity of my crude product and choose the best purification method?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial step. It provides a qualitative snapshot of your mixture's complexity.
-
Initial Purity Assessment: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or methanol) and spot it on a silica gel TLC plate. Develop it in a solvent system like 30-50% ethyl acetate in hexanes. A single, well-defined spot suggests high purity, making recrystallization a viable option. Multiple spots indicate a more complex mixture that will likely require column chromatography.[3]
-
Choosing a Method:
-
Recrystallization: Ideal for crude material that is >90% pure by TLC and is a solid. It is fast, economical, and scalable.
-
Flash Column Chromatography: The method of choice for complex mixtures with closely eluting impurities or for removing baseline (highly polar) or solvent front (non-polar) contaminants.[4]
-
Purification Strategy Workflow
The following diagram outlines the logical workflow for purifying your crude product.
Caption: A logical flow for selecting the appropriate purification method.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Problem: My compound "oils out" and refuses to form crystals.
-
Probable Cause: The solution is too supersaturated, or impurities are present that inhibit the formation of a stable crystal lattice. Phenolic compounds can be particularly prone to this behavior.[5]
-
Solution:
-
Reduce Supersaturation: Re-heat the solution until the oil redissolves. Add a small amount (5-10% volume) of the hot solvent to decrease the concentration.[3]
-
Ensure Slow Cooling: An abrupt temperature change favors amorphous precipitation over ordered crystal growth. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[3]
-
Induce Crystallization: Use a seed crystal from a previous batch or gently scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites.
-
Change Solvent System: If the above fails, the solvent may be inappropriate. Try an "anti-solvent" crystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) at room temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to stand.[6]
-
Problem: Recrystallization yields are very low.
-
Probable Cause: The target compound has high solubility in the chosen solvent even at low temperatures, or an excessive volume of solvent was used.
-
Solution:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Optimize the Solvent: Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. A binary solvent system (e.g., ethyl acetate/hexanes, toluene/heptane) often provides a steeper solubility curve than a single solvent.[7]
-
Maximize Recovery: Ensure the solution is thoroughly chilled (0-4 °C) for a sufficient time before filtration. Concentrate the mother liquor (the liquid left after filtration) and attempt a second-crop recrystallization.
-
Flash Column Chromatography Issues
Problem: Poor separation between my product and an impurity.
-
Probable Cause: The polarity of the mobile phase (eluent) is not optimized for the separation.
-
Solution:
-
TLC Optimization: The key to good column chromatography is meticulous TLC analysis. Your goal is to find a solvent system where the target compound has a Retention Factor (Rf) of 0.25-0.35 . The Rf is the distance the spot travels divided by the distance the solvent front travels.
-
Adjusting Polarity:
-
Try Different Solvents: If a simple hexanes/ethyl acetate system fails, consider other solvent systems. Dichloromethane/methanol is effective for more polar compounds.[9]
-
Problem: My compound streaks badly on the TLC plate and elutes from the column as a broad band.
-
Probable Cause: The phenolic hydroxyl group is acidic and can interact strongly with the slightly acidic silica gel, leading to "tailing".[10]
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5% by volume), to your eluent. This protonates the silica surface silanol groups and the phenolic analyte, minimizing strong ionic interactions and resulting in sharper bands and better separation.[4]
-
Data for Purification Strategy Development
Understanding the properties of your target compound and potential impurities is crucial for designing an effective separation.
Table 1: Physicochemical Properties of Target Compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity/Acidity |
|---|---|---|---|
| This compound | 158.58 | ~95-100 (Est.) | Polar, Weakly Acidic |
| 3-Chloro-5-hydroxybenzoic acid | 172.56 | 244-248 | More Polar, Acidic[11][12] |
| Methyl 3-chloro-5-hydroxybenzoate | 186.59 | ~100-105 (Est.) | Less Polar, Weakly Acidic[2] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)
This protocol is a starting point for a crude product that is a solid and appears to be >90% pure by TLC.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Induce Cloudiness: While the solution is still warm, slowly add hexanes dropwise while swirling until a persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating complex mixtures.
-
TLC Optimization: First, determine the optimal mobile phase using TLC. A good starting point is 30% Ethyl Acetate (EtOAc) in Hexanes. Adjust the ratio to achieve an Rf of ~0.3 for the product. Add 0.5% acetic acid if tailing is observed.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexanes).
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add silica gel (~2-3 times the weight of the crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the mobile phase (a "gradient elution"), for example:
-
2 column volumes of 10% EtOAc/Hexanes
-
5 column volumes of 30% EtOAc/Hexanes (the optimized TLC condition)
-
2 column volumes of 50% EtOAc/Hexanes (to elute any remaining polar impurities)
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for addressing common chromatography issues.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic Acid. PubChem. Retrieved from [Link]
-
ResearchGate. (2013). How can I make my 500gm of crystalline phenol in liquid phase?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11480892, Methyl 3-chloro-5-hydroxybenzoate. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Google Patents. (n.d.). US1944958A - Purification of aromatic alcohols.
-
Homework.Study.com. (n.d.). How to prepare 89 % liquified phenol from phenol crystals?. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
- Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-chloro-5-hydroxybenzoate | C8H7ClO3 | CID 11480892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. 3-Chloro-5-hydroxybenzoic Acid | 53984-36-4 | TCI AMERICA [tcichemicals.com]
- 12. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-5-(hydroxymethyl)phenol
Welcome to the technical support center for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
I. Synthetic Overview & Core Challenges
The most reliable and commonly employed synthetic route to this compound involves a two-step process:
-
Synthesis of the precursor: Preparation of 3-chloro-5-hydroxybenzoic acid.
-
Selective Reduction: Reduction of the carboxylic acid functionality of the precursor to a hydroxymethyl group.
While seemingly straightforward, this synthesis presents several challenges that can impact yield and purity. These include achieving high yield in the precursor synthesis, ensuring the selective reduction of the carboxylic acid without affecting the phenol or chloro substituents, minimizing byproduct formation, and effectively purifying the final product. This guide will address these critical aspects in detail.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most prevalent and dependable method is the reduction of 3-chloro-5-hydroxybenzoic acid.[1] This precursor is either commercially available or can be synthesized. The subsequent selective reduction of the carboxylic acid to an alcohol offers a clear and controllable pathway to the desired product.
Q2: I am experiencing low yields in the synthesis of the 3-chloro-5-hydroxybenzoic acid precursor. What are the likely causes?
A2: Low yields in the synthesis of 3-chloro-5-hydroxybenzoic acid often stem from incomplete reaction, formation of isomers, or loss of product during workup. If you are preparing it from 3-chlorobenzoic acid via electrophilic substitution, the reaction conditions (temperature, catalyst, reaction time) must be precisely controlled to favor the desired isomer. Incomplete hydrolysis of an ester precursor is another common issue.
Q3: During the reduction of 3-chloro-5-hydroxybenzoic acid, I am observing the formation of multiple byproducts. What are they and how can I avoid them?
A3: Common byproducts include the starting material (incomplete reaction), over-reduction products where the chloro group is also removed (hydrodechlorination), or products where the phenolic hydroxyl group has reacted. To minimize these, the choice of reducing agent and reaction conditions are critical. Milder reducing agents like sodium borohydride, often in combination with an activating agent for the carboxylic acid, are preferred over harsher reagents like lithium aluminum hydride (LAH).
Q4: How can I selectively reduce the carboxylic acid without affecting the chloro and hydroxyl groups?
A4: Selective reduction can be achieved by using a reducing agent that is more reactive towards carboxylic acids (or their derivatives) than aryl chlorides and phenols. Sodium borohydride in combination with a Lewis acid or by converting the carboxylic acid to an ester first can be effective.[2] Diborane is also a powerful reducing agent for carboxylic acids that typically does not affect aryl halides.[3]
Q5: What is the best way to monitor the progress of the reduction reaction?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[4] You should see the spot corresponding to the starting material (3-chloro-5-hydroxybenzoic acid) disappear and a new, less polar spot for the product (this compound) appear. Using a suitable solvent system (e.g., ethyl acetate/hexane) will allow for clear separation of the starting material, product, and any major byproducts.
Q6: What are the key considerations for purifying the final product, this compound?
A6: The final product is a polar compound. Purification is typically achieved through column chromatography on silica gel or by recrystallization.[5] Due to the presence of two hydroxyl groups, the compound may have moderate water solubility, which should be considered during aqueous workup to avoid product loss.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.
Guide 1: Low Yield in 3-chloro-5-hydroxybenzoic Acid Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally while monitoring the reaction by TLC. Ensure proper mixing. |
| Inactive reagents or catalyst. | Use fresh, high-purity reagents and catalysts. Ensure anhydrous conditions if required by the specific protocol. | |
| Formation of multiple isomers | Incorrect reaction conditions for regioselectivity. | Carefully control the reaction temperature. The directing effects of substituents on the aromatic ring are temperature-dependent. |
| Use of a non-selective catalyst. | Research and select a catalyst known to favor the desired isomer for the specific reaction. | |
| Product loss during workup | Product is partially soluble in the aqueous phase. | Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent. |
| Incorrect pH during extraction. | Ensure the pH of the aqueous layer is adjusted correctly to either protonate (for extraction into organic solvent) or deprotonate (for extraction into aqueous base) the carboxylic acid. |
Guide 2: Non-Selective Reduction and Byproduct Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of starting material in the final product | Insufficient amount of reducing agent. | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). |
| Incomplete activation of the carboxylic acid. | If using a borohydride reduction, ensure the carboxylic acid is appropriately activated (e.g., through esterification or with a Lewis acid). | |
| Formation of 3-hydroxymethylphenol (dechlorinated byproduct) | Use of a harsh reducing agent (e.g., LAH) or prolonged reaction at elevated temperatures. | Switch to a milder reducing agent like NaBH4. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Presence of a catalyst that promotes hydrodechlorination (e.g., Palladium on carbon with a hydride source). | Avoid catalytic hydrogenation if hydrodechlorination is a known side reaction for your substrate. | |
| Reaction of the phenolic hydroxyl group | Use of a non-selective reducing agent that can also reduce phenols. | Protect the phenolic hydroxyl group as a stable ether (e.g., benzyl or silyl ether) before the reduction step, followed by deprotection. |
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 3-chloro-5-hydroxybenzoic acid
This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzoic acid in a suitable solvent (e.g., a mixture of sulfuric acid and nitric acid for nitration, followed by reduction and diazotization).
-
Reaction: Carry out the necessary sequence of reactions (e.g., nitration, reduction, diazotization, hydrolysis) according to established literature procedures to introduce the hydroxyl group at the 5-position.[6]
-
Workup and Purification: After completion, quench the reaction mixture with ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Reduction to this compound
This protocol outlines a selective reduction using sodium borohydride.
-
Esterification (Optional but Recommended): Convert the 3-chloro-5-hydroxybenzoic acid to its methyl ester using methanol and a catalytic amount of acid. This enhances the reactivity towards NaBH4.[2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-chloro-5-hydroxybenzoic acid (or its methyl ester) in a suitable anhydrous solvent (e.g., THF or diglyme).[3][7]
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH4) in portions. If starting from the carboxylic acid, a Lewis acid (e.g., BF3·OEt2) or another activating agent may be required.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or dilute acid at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Summary: Reaction Conditions for Selective Reduction
| Reducing Agent | Solvent | Temperature (°C) | Selectivity | Typical Yield (%) | Reference |
| NaBH4 / BF3·OEt2 | THF | 0 - RT | Good to Excellent | 70-90 | [3] |
| NaBH4 (on methyl ester) | Methanol/THF | 0 - RT | Excellent | 85-95 | [2] |
| Diborane (BH3·THF) | THF | 0 - RT | Excellent | 80-95 | [3] |
V. Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
VI. References
-
The Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triaz. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective reductions. 39. Partial reduction of carboxylic acids with thexylchloroborane-methyl sulfide. A direct and simple aldehyde synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid. Retrieved from
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Google Patents. (n.d.). EP0276207B1 - Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. Retrieved from
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 27). Selective alkylation of carboxylic acid versus phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Sources
Common side reactions in the synthesis of substituted phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to navigate the common side reactions and challenges encountered in these crucial synthetic transformations.
Table of Contents
-
Troubleshooting the Fries Rearrangement
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Common Issues & Solutions
-
Workflow for Optimizing Regioselectivity
-
Detailed Protocol: Selective Synthesis of 2'-Hydroxyacetophenone
-
-
Navigating Side Reactions in the Dakin Reaction
-
Frequently Asked questions (FAQs)
-
Troubleshooting Guide: Common Issues & Solutions
-
Reaction Mechanism: Key Steps and Pitfalls
-
Detailed Protocol: Synthesis of Catechol from Salicylaldehyde
-
-
Managing Byproducts in the Baeyer-Villiger Oxidation for Phenol Precursors
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Common Issues & Solutions
-
Visualizing Migratory Aptitude
-
Detailed Protocol: Oxidation of a Substituted Acetophenone
-
-
References
Troubleshooting the Fries Rearrangement
The Fries rearrangement is a powerful method for synthesizing hydroxy aryl ketones from phenolic esters, catalyzed by a Lewis acid.[1] However, its success is highly sensitive to reaction conditions, often leading to challenges with regioselectivity and byproduct formation.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fries rearrangement? The reaction involves the migration of an acyl group from a phenolic ester to the aryl ring.[2] A widely accepted mechanism proceeds through the formation of an acylium ion intermediate after the Lewis acid catalyst (e.g., AlCl₃) coordinates to the ester's carbonyl oxygen.[4] This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a process akin to an intramolecular Friedel-Crafts acylation.[3][5]
Q2: How can I control the ortho vs. para regioselectivity? Regioselectivity is primarily controlled by temperature and the choice of solvent.[2][4]
-
High Temperatures (>160°C) favor the formation of the ortho product. This is because the ortho isomer can form a thermodynamically stable bidentate complex with the Lewis acid catalyst.[2][6]
-
Low Temperatures (<60°C) favor the kinetically controlled para product.[3][6]
-
Solvent Polarity: Non-polar solvents tend to favor the ortho product, while increasing solvent polarity increases the proportion of the para product.[2][4]
Q3: Why is my primary byproduct phenol, and how can I minimize it? Phenol formation is a common side reaction resulting from the hydrolysis of either the starting phenyl ester or the product.[6][7] This is almost always caused by the presence of moisture, which reacts with the Lewis acid catalyst and the ester. To minimize this, ensure all reagents (especially the Lewis acid) and solvents are strictly anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][8]
Q4: Can I use substrates with electron-withdrawing groups? The Fries rearrangement is less effective with strongly deactivating (electron-withdrawing) groups on the aromatic ring, as this disfavors the key electrophilic aromatic substitution step.[2][4] If your substrate contains such groups, you may observe low to no product yield, and alternative synthetic routes should be considered.[6]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.[6] 2. Reaction temperature is too low.[6] 3. Presence of strongly deactivating groups on the ring.[2][4] 4. Insufficient reaction time. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is oven- or flame-dried. 2. Ensure the temperature is appropriate for the desired isomer (typically >60°C for any significant conversion). 3. Consider alternative synthetic strategies for deactivated systems.[6] 4. Monitor reaction progress by TLC. If starting material persists, extend the reaction time. |
| Poor Selectivity (High para-isomer when ortho is desired) | 1. Reaction temperature is too low.[3][7] 2. Use of a polar solvent.[2][4] | 1. Increase the reaction temperature to >160°C to favor the thermodynamically stable ortho product.[6] 2. Switch to a non-polar solvent (e.g., nitrobenzene, CS₂) or conduct the reaction neat (solvent-free).[2] |
| Formation of Phenol as a Major Byproduct | Hydrolysis of the ester starting material or product due to water contamination.[6][7][8] | 1. Ensure all reagents and solvents are rigorously dried. 2. Work under a dry, inert atmosphere (N₂ or Ar).[6] |
| Reaction Mixture Chars or Darkens Significantly | The reaction temperature is too high, or localized overheating is occurring, leading to decomposition. | 1. Use an oil bath or heating mantle with a temperature controller for uniform heating.[6] 2. Ensure the reaction flask is not in direct contact with the heating element. 3. Consider a slightly lower temperature, though this may impact ortho-selectivity. |
Workflow for Optimizing Regioselectivity
This diagram outlines the decision-making process for optimizing the Fries rearrangement towards either the ortho or para product.
Caption: Decision workflow for optimizing Fries rearrangement conditions.
Detailed Protocol: Selective Synthesis of 2'-Hydroxyacetophenone
This protocol is optimized for the synthesis of the ortho-isomer, a common pharmaceutical intermediate.[2][6]
Materials:
-
Phenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add phenyl acetate (1.0 eq). Begin stirring and slowly add anhydrous AlCl₃ (1.2 eq) in portions. The reaction is exothermic; maintain control over the addition rate.
-
Reaction: Heat the reaction mixture to 160-165°C using an oil bath. Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction typically takes 2-4 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. In a separate beaker, prepare a mixture of crushed ice and 5% HCl. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring to hydrolyze the aluminum complex.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[6]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product will be a mixture of 2'-hydroxyacetophenone and 4'-hydroxyacetophenone. These can be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding, or by column chromatography.[3]
Navigating Side Reactions in the Dakin Reaction
The Dakin reaction is an organic redox process that transforms an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol and a carboxylate using hydrogen peroxide in a basic solution.[9][10] It is mechanistically related to the Baeyer-Villiger oxidation.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the key mechanistic step in the Dakin reaction? The mechanism begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon.[9] The crucial step is the subsequent collapse of the tetrahedral intermediate, which causes a[9][13]-aryl migration to an electron-deficient oxygen, forming a phenyl ester. This ester is then hydrolyzed under the basic conditions to yield the final benzenediol product.[9][12]
Q2: Why doesn't the reaction work on benzaldehyde itself? The Dakin reaction requires an electron-donating group, such as a hydroxyl (-OH) or amino (-NH₂) group, at the ortho or para position.[11][14] This group is essential for facilitating the migratory aptitude of the aryl ring during the rearrangement step. Simple benzaldehyde lacks this activating group and will not undergo the Dakin reaction under standard conditions.[14]
Q3: What are the most common side reactions? The most significant side reaction is over-oxidation or cleavage of the aromatic ring, which can lead to a complex mixture of byproducts.[14] This is more likely if the reaction temperature is too high or if an excessive amount of hydrogen peroxide is used. Careful control of stoichiometry and temperature is critical.
Q4: Are there safer alternatives to concentrated hydrogen peroxide? Yes. A urea-hydrogen peroxide (UHP) complex is a stable and easy-to-handle solid that can be used as a convenient and safer alternative oxidant for the Dakin reaction.[10]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Substrate is not sufficiently activated (lacks an o/p -OH or -NH₂ group).[11][14] 2. The base is not strong enough to deprotonate H₂O₂ to the active hydroperoxide nucleophile. 3. Starting material is an aromatic ketone, which is less reactive.[10] | 1. Verify that the substrate meets the structural requirements for the reaction. 2. Use a common base like NaOH or KOH.[10] 3. For ketones, longer reaction times or slightly elevated temperatures may be necessary. Aldehydes are inherently more reactive.[10] |
| Formation of Dark Tarry Material (Decomposition) | Over-oxidation or ring cleavage due to harsh conditions.[14] | 1. Maintain a low reaction temperature (often 0°C to room temperature). 2. Add the hydrogen peroxide solution slowly and dropwise to avoid localized high concentrations and exothermic events. 3. Use the minimum effective amount of H₂O₂. |
| Incomplete Reaction | Insufficient oxidant or base. | 1. Ensure at least one equivalent of H₂O₂ and base are used. 2. Monitor by TLC and if starting material remains after a reasonable time, a small additional charge of H₂O₂ can be considered. |
Reaction Mechanism: Key Steps and Pitfalls
This diagram illustrates the accepted mechanism of the Dakin Reaction, highlighting the critical aryl migration step.
Caption: Mechanism of the Dakin reaction.
Detailed Protocol: Synthesis of Catechol from Salicylaldehyde
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
4M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Beaker, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation: In a beaker equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in an aqueous solution of NaOH (2.0 eq). Cool the mixture in an ice bath to 0-5°C.
-
Oxidant Addition: While maintaining the low temperature and stirring vigorously, add 30% H₂O₂ (1.1 eq) dropwise over 30 minutes. A color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Workup - Acidification: Cool the reaction mixture again in an ice bath and carefully acidify it to a pH of ~3-4 by the slow addition of 4M H₂SO₄. This step protonates the phenoxide to yield the final product.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield crude catechol, which can be further purified by recrystallization or chromatography if necessary.
Managing Byproducts in the Baeyer-Villiger Oxidation for Phenol Precursors
The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids (like mCPBA) or peroxides.[15][16] While a general reaction, it is highly relevant for phenol synthesis, as the resulting aryl esters can be readily hydrolyzed to the desired substituted phenols. The key challenge is controlling regioselectivity and preventing side reactions with other functional groups.[17]
Frequently Asked Questions (FAQs)
Q1: How is the regioselectivity of the oxygen insertion determined? The regioselectivity is determined by the relative "migratory aptitude" of the groups attached to the carbonyl.[18] The group that can better stabilize a positive charge during the transition state will preferentially migrate. The general order is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[16][19] For substituted phenyl groups, electron-donating groups increase the migratory aptitude.[16]
Q2: What are common side reactions when using peroxyacids like mCPBA? Peroxyacids like mCPBA are also potent epoxidizing agents.[19] If your substrate contains an alkene, you may see competitive epoxidation. Generally, the Baeyer-Villiger oxidation is faster than epoxidation, but a mixture of products is possible.[19] Other oxidizable functional groups, such as amines or sulfides, can also react.[17]
Q3: Does the reaction affect existing stereocenters? A significant advantage of the Baeyer-Villiger oxidation is that the migration step proceeds with retention of stereochemistry at the migrating center.[19] If you have a chiral center adjacent to the carbonyl that migrates, its configuration will be unchanged in the final ester product.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incorrect Regioisomer Formed | The wrong group migrated due to a misunderstanding of migratory aptitudes. | Re-evaluate the migratory aptitude of the substituents on the starting ketone. The oxygen will insert between the carbonyl and the group with the higher aptitude.[19] |
| Formation of Unwanted Epoxide Byproduct | The substrate contains an alkene, which is also oxidized by the peroxyacid.[19] | 1. Use a more selective oxidizing system if possible. 2. If the Baeyer-Villiger reaction is significantly faster, you may be able to minimize epoxidation by using only a slight excess of the oxidant and carefully monitoring the reaction. 3. Consider a synthetic strategy that installs the double bond after the oxidation step. |
| Reaction is Sluggish or Incomplete | 1. The peroxyacid has degraded. 2. The ketone is particularly unreactive (sterically hindered or electron-poor). | 1. Use a fresh bottle of the peroxyacid (e.g., mCPBA) or titrate to determine its active oxygen content. 2. Use a more reactive peroxyacid like trifluoroperacetic acid (TFPAA).[15] 3. The addition of a Lewis acid catalyst can sometimes enhance the electrophilicity of the carbonyl.[19] |
Visualizing Migratory Aptitude
This diagram provides a clear hierarchy of migratory aptitude, which is essential for predicting the major product in a Baeyer-Villiger oxidation.
Caption: Order of migratory aptitude in the Baeyer-Villiger oxidation.
Detailed Protocol: Oxidation of a Substituted Acetophenone
This protocol describes the oxidation of an aryl methyl ketone to the corresponding aryl acetate, a direct precursor to a substituted phenol.
Materials:
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Setup: Dissolve the substituted acetophenone (1.0 eq) in DCM in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add mCPBA (1.5 eq) to the solution in portions at room temperature. Note: The reaction can be exothermic; for larger scales, cooling in an ice bath during addition is recommended.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-24 hours).
-
Workup - Quenching: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the organic layer under reduced pressure. The crude aryl acetate can be purified by column chromatography. The purified ester can then be hydrolyzed to the target phenol using standard methods (e.g., NaOH in methanol/water).
References
-
Wikipedia. Dakin oxidation. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Organic Chemistry Portal. Dakin Reaction. [Link]
-
PHARMD GURU. 37. FRIES REARRANGEMENT. [Link]
-
Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]
-
YouTube. Dakin Reaction - Definition, Mechanism with Examples. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
Slideshare. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
-
National Center for Biotechnology Information. A scalable and green one-minute synthesis of substituted phenols. [Link]
-
Mitchell, S. et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry. [Link]
-
Organic Chemistry Tutor. Baeyer-Villiger Oxidation. [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
-
Grokipedia. Fries rearrangement. [Link]
-
Pharmacy Freak. Dakin reaction MCQs With Answer. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. [Link]
Sources
- 1. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Dakin Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 16. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 17. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 18. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
Degradation pathways of 3-Chloro-5-(hydroxymethyl)phenol under stress conditions
Answering the user's request.
Technical Support Center: Degradation of 3-Chloro-5-(hydroxymethyl)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under various stress conditions. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the stability and degradation of this compound.
Q1: What is this compound and why are its degradation pathways important?
A1: this compound (CAS No. 885270-34-8) is a substituted phenolic compound.[1][2] Understanding its degradation pathways is critical in pharmaceutical development. Forced degradation studies help identify potential degradation products that could form during manufacturing, storage, or administration, which is essential for ensuring the safety, efficacy, and quality of a drug product.[3][4] This information is a regulatory requirement for developing and validating stability-indicating analytical methods, as mandated by agencies like the FDA and outlined in ICH guidelines.[3][5]
Q2: What are the key functional groups on this compound, and how are they likely to influence its degradation?
A2: The molecule has three key functional groups that dictate its reactivity:
-
Phenolic Hydroxyl (-OH): This group is acidic and highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[6][7] It also activates the aromatic ring, making it prone to electrophilic substitution.
-
Hydroxymethyl (-CH₂OH): This primary alcohol group can be oxidized to form an aldehyde and subsequently a carboxylic acid. Under thermal stress, it can undergo condensation reactions to form ether or methylene bridges between molecules.[8][9]
-
Chloro (-Cl): As an electron-withdrawing group, the chlorine atom influences the reactivity of the aromatic ring. While generally stable, it can be susceptible to nucleophilic substitution or reductive dechlorination under harsh conditions, particularly photolytic stress.[10][11]
Q3: What is the generally accepted level of degradation to aim for in a forced degradation study?
A3: The goal is to achieve a balance. The generally accepted range for total degradation is 5-20% of the active pharmaceutical ingredient (API).[5] Over-stressing (>20% degradation) can lead to the formation of secondary or tertiary degradants that are not relevant to real-world stability, complicating pathway elucidation.[3][5] Under-stressing may not generate a sufficient amount of degradation products for reliable detection and characterization.[12][13]
Q4: What is "mass balance" in the context of a degradation study, and why is it important?
A4: Mass balance is an essential part of a forced degradation study that reconciles the initial amount of the drug substance with the sum of the remaining drug and all detected degradation products.[14] A good mass balance (typically 95-105%) provides confidence that the analytical method is stability-indicating and that all significant degradation products have been detected.[14] Poor mass balance can indicate issues such as the formation of non-UV active or volatile compounds, or degradants that are irreversibly adsorbed to the analytical column.
Part 2: Troubleshooting Guide: Stress Condition Application
This section provides guidance on common issues encountered when applying specific stress conditions.
Hydrolytic Degradation (Acid & Base)
Q5: I am not observing any degradation of this compound under standard acidic (0.1N HCl) or basic (0.1N NaOH) conditions, even with heating. What should I do?
A5: This indicates the molecule is relatively stable to hydrolysis. The electron-withdrawing nature of the chlorine and the phenolic hydroxyl group can deactivate the ring towards certain hydrolytic reactions. To induce degradation, you can incrementally increase the stress level.
-
Increase Reagent Concentration: Move from 0.1N to 1N or even 5N HCl/NaOH.
-
Increase Temperature: If you started at 60°C, try increasing to 80°C.
-
Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours. It is critical to modify only one parameter at a time to understand its specific effect. Always run a control sample (drug in solvent without stressor) to ensure the degradation is not simply thermal.[5]
Q6: After base hydrolysis, my sample turned a dark brown color, and the chromatogram is complex. How do I interpret this?
A6: The dark color is likely due to the oxidation of the phenolic group, which is highly susceptible to oxidation under alkaline conditions, especially in the presence of air (oxygen).[7][15] This often leads to the formation of a complex mixture of polymeric, quinone-like products that may be difficult to resolve chromatographically.
-
Troubleshooting Steps:
-
De-gas your solutions: Purge the solvent and the reaction mixture with nitrogen or argon to minimize the presence of oxygen.
-
Reduce Stress: Use milder basic conditions (lower concentration, temperature, or shorter time) to favor the primary degradation pathway over secondary oxidative polymerization.
-
Analytical Approach: Use a gradient HPLC method with a long, shallow gradient to attempt to resolve the complex mixture. Ensure your detector wavelength is appropriate for all potential degradants.
-
Oxidative Degradation
Q7: My mass balance is very low after oxidation with 3% H₂O₂. Where did my compound go?
A7: Low mass balance in oxidative studies is a common and challenging issue. Several factors could be at play:
-
Formation of Non-UV Active Products: The aromatic ring could be cleaved, leading to small, aliphatic acids or other fragments that do not have a UV chromophore and are thus invisible to a UV detector.
-
Formation of Volatile Degradants: Small molecules like CO₂ or other volatile organic compounds could be formed and lost from the sample.[14]
-
Degradants Not Eluting: Highly polar or polymeric products may be irreversibly adsorbed onto the HPLC column's stationary phase.
-
Causality: The hydroxyl radical (•OH), a potent and non-selective oxidizing species generated from H₂O₂, can aggressively attack the molecule at multiple sites, leading to ring-opening and fragmentation.[6][16]
-
Troubleshooting Steps:
-
Use a Different Detector: If available, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which do not rely on a chromophore for detection.
-
Analyze the Column: After the run, flush the column with a very strong solvent to see if any highly retained species elute.
-
Reduce Oxidant Concentration: Lower the H₂O₂ concentration (e.g., to 0.3% or 1%) to slow down the reaction and favor the formation of primary, less fragmented degradants.
-
Photolytic Degradation
Q8: I exposed my solid sample and a solution sample to ICH-compliant light conditions, but only the solution showed degradation. Why?
A8: This is a common finding and highlights the importance of testing both solid and solution states. Degradation in solution but not in the solid state suggests that the solvent plays a key role in the degradation mechanism. The solvent may facilitate the mobility of reactive species or participate directly in the reaction. For chlorophenols, photolysis in solution can lead to dechlorination via homolytic cleavage of the C-Cl bond, a process that is less likely to occur in the rigid crystal lattice of the solid state.[10][11]
Thermal Degradation
Q9: After heating my sample at 80°C, I see a new peak in the chromatogram, but its mass (from LC-MS) is almost double that of the parent compound. What is this?
A9: This is very likely a condensation product. The hydroxymethyl group on this compound is susceptible to thermal condensation. Two molecules can react to eliminate a molecule of water and form a dimer, connected by either an ether linkage (-CH₂-O-CH₂-) or a methylene bridge (-CH₂-). This type of reaction is characteristic of hydroxymethylphenols and phenolic resins.[8][17][18] To confirm this, you can look for a mass corresponding to (2 * Parent Mass - 18).
Part 3: Troubleshooting Guide: Analytical Methodology (HPLC)
This section focuses on resolving common HPLC issues when analyzing this compound and its degradants.
Q10: My parent peak is tailing, and I have poor resolution between it and a closely eluting degradant. How can I fix this?
A10: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanols on the silica-based HPLC column.
-
Why it Happens: The free silanols on the column packing are acidic and can interact strongly with the basic lone pair of electrons on the phenolic oxygen, causing the peak to tail.
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This will protonate the silanols, reducing their interaction with the analyte.
-
Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that has fewer active silanol sites.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[19]
-
Adjust Gradient: Make the gradient shallower around the elution time of the critical pair to increase their separation.
-
Q11: I see "ghost peaks" in my chromatogram, especially during a gradient run. What is their source?
A11: Ghost peaks are spurious peaks that are not from your injected sample.[20] Common causes include:
-
Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column at the beginning of the gradient (high aqueous) and then elute as sharp peaks when the organic concentration increases. Use high-purity HPLC-grade solvents.
-
Carryover: Residue from a previous, more concentrated injection can elute in a subsequent run. Implement a robust needle wash protocol and inject a blank solvent run to confirm carryover.[20]
-
System Contamination: Contamination can build up in the injector, lines, or column. A systematic cleaning of the HPLC system is required.
Q12: My baseline is drifting or noisy, making it difficult to integrate small degradant peaks.
A12: An unstable baseline can have multiple causes.[20][21][22]
-
For Drifting:
-
Poor Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[20]
-
Mobile Phase Issues: If using buffers, ensure they are well-mixed and not precipitating. Mobile phase composition may be changing over time (e.g., evaporation of a volatile component).
-
-
For Noise:
-
Air Bubbles: Degas your mobile phases thoroughly. Air bubbles in the pump or detector cell are a primary cause of noise.[23]
-
Pump Malfunction: Check for pressure fluctuations, which may indicate failing pump seals or check valves.
-
Detector Lamp: An aging detector lamp can cause increased noise.
-
Part 4: Proposed Degradation Pathways & Visualizations
The following pathways are proposed based on the chemical structure of this compound and established degradation mechanisms for analogous compounds.
Proposed Oxidative Degradation Pathway
Under oxidative stress (e.g., H₂O₂), degradation is likely initiated by attack on the electron-rich phenolic ring and the hydroxymethyl group. This can lead to hydroxylation of the ring, oxidation of the hydroxymethyl group to a carboxylic acid, and potential ring-opening to form smaller aliphatic acids.
Caption: Proposed oxidative degradation pathway.
Proposed Thermal Degradation Pathway
Thermal stress is expected to induce condensation reactions involving the hydroxymethyl group, leading to the formation of dimers or oligomers.
Caption: Proposed thermal condensation pathway.
Overall Forced Degradation Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for forced degradation studies.
Part 5: Experimental Protocols
These protocols are starting points and should be optimized based on the observed stability of the molecule. The target degradation is 5-20%.[5]
Table 1: Recommended Starting Stress Conditions
| Stress Condition | Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C for 24-72h. | To evaluate degradation in acidic conditions.[5] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C for 24-72h. | To assess degradation in alkaline conditions.[5] |
| Oxidation | 0.3% to 3% H₂O₂, room temperature for 24h. | To investigate susceptibility to oxidation.[5] |
| Thermal Stress | Solid & Solution state, 80°C for 48h. | To assess the effect of heat on the compound.[24] |
| Photolytic Stress | Solid & Solution state, ICH Q1B conditions (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter). | To evaluate light sensitivity.[24] |
Protocol 1: Acid/Base Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For acid hydrolysis, mix 5 mL of the drug solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
For base hydrolysis, mix 5 mL of the drug solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Prepare a control sample by mixing 5 mL of the drug solution with 5 mL of water.
-
Heat all samples at 60°C, protecting them from light.
-
Withdraw aliquots at specified time points (e.g., 8, 24, 48 hours).
-
Before analysis, neutralize the acid sample with an equivalent amount of NaOH, and the base sample with an equivalent amount of HCl.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by HPLC.[5]
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the drug substance.
-
Mix 5 mL of the drug solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Prepare a control sample by mixing 5 mL of the drug solution with 5 mL of water.
-
Store the samples at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots, dilute with mobile phase, and analyze immediately by HPLC.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Rho, S.-J., Mun, S., Park, J., & Kim, Y.-R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods.
- Mahesh, A., et al. (2019).
- Rho, S.-J., Mun, S., Park, J., & Kim, Y.-R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed.
- (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (n.d.).
- In-Depth Technical Guide: Thermal Stability of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. (n.d.). Benchchem.
- Rho, S.-J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- UV photolysis for enhanced phenol biodegradation in the presence of 2,4,6-trichlorophenol (TCP). (n.d.). PubMed.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.
- Photocatalytic Degradation of Phenolic Compounds using Halogen/H2O2/TiO2 Process in Aqueous Solution. (2014). INPRESSCO.
- HOW TO APPROACH A FORCED DEGRAD
- Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
- forced degradation study: Topics by Science.gov. (n.d.).
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH.
- This compound. (n.d.). Apollo Scientific.
- Photodegradation of phenol and chlorophenols (singly) under simulated... (n.d.).
- Study on Thermal Degradation of Phenolic Resin. (n.d.).
- Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Institutional Pharmacy and Life Sciences.
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Method 8041A: Phenols by Gas Chrom
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
- Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage p
- A CO2‐Responsive Gel System (AM/NVP/DMAEMA) for Plugging High-Permeability Gas Channeling Zones. (2025, December 29).
- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. (2021, April 7). MDPI.
- PHENOL AND CRESOL. (2001, February). OSHA.
- The effect of free dihydroxydiphenylmethanes on the thermal stability of novolac resin. (2019, May 25). ScienceDirect.
- A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumin
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- 3-Bromo-2-chloro-5-(hydroxymethyl)phenol. (n.d.). BLD Pharm.
- Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. (2024, September 18). NIH.
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. (n.d.). PubMed.
- This compound | 885270-34-8. (n.d.). ChemicalBook.
- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (n.d.). PubMed.
- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (n.d.). PLOS One.
Sources
- 1. 885270-34-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 885270-34-8 [m.chemicalbook.com]
- 3. onyxipca.com [onyxipca.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. UV photolysis for enhanced phenol biodegradation in the presence of 2,4,6-trichlorophenol (TCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. sgs.com [sgs.com]
- 15. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 20. medikamenterqs.com [medikamenterqs.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. labcompare.com [labcompare.com]
- 23. aelabgroup.com [aelabgroup.com]
- 24. ijrpp.com [ijrpp.com]
Technical Support Center: Electrophilic Aromatic Substitution on Phenol Rings
Welcome to the technical support center for electrophilic aromatic substitution (EAS) on phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this fundamental yet nuanced class of reactions. The high reactivity of the phenol ring, a consequence of the strongly activating hydroxyl group, is both a synthetic advantage and a frequent source of experimental difficulty.[1] This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format.
Core Principles: The Duality of the Hydroxyl Group
The hydroxyl (-OH) group is a powerful ortho, para-directing activator in electrophilic aromatic substitution.[2] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[3] This high degree of activation allows many reactions to proceed under milder conditions than those required for benzene.
However, this same reactivity presents several core challenges:
-
Polysubstitution: The ring is often so activated that multiple substitutions occur, even when a monosubstituted product is desired.[4]
-
Oxidation: Phenols are sensitive to oxidation, especially under harsh, acidic conditions (e.g., concentrated nitric acid), leading to the formation of colored, tarry byproducts like quinones.[5][6][7]
-
Competing Nucleophilicity (O- vs. C-Substitution): The phenolic oxygen is also a nucleophile and can compete with the aromatic ring, particularly in acylation reactions.[8][9][10]
-
Lewis Acid Interactions: The lone pairs on the phenolic oxygen can complex with Lewis acid catalysts, deactivating them and the ring itself.[8][9][10]
Understanding these underlying principles is critical to diagnosing and solving experimental problems.
Troubleshooting Guide & FAQs
Category 1: Reaction Failure & Low Yields
Question: My Friedel-Crafts acylation of phenol is failing or giving abysmal yields. I primarily seem to be isolating a phenyl ester. What is happening?
Answer: This is a classic and frequent problem that stems from the bidentate nucleophilicity of phenols. You are observing competitive O-acylation (esterification) which is often kinetically faster than the desired C-acylation (ketone formation).[8][10][11]
-
Causality 1: O-Acylation Dominance: The phenolic oxygen can act as a nucleophile, attacking the acyl halide or anhydride to form a phenyl ester. This pathway consumes your starting material without producing the desired hydroxyaryl ketone.[9]
-
Causality 2: Lewis Acid Deactivation: The lone pairs on the phenolic oxygen readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation has two negative effects: it sequesters the catalyst, and the resulting oxygen-Lewis acid complex becomes strongly electron-withdrawing, which deactivates the aromatic ring toward the desired electrophilic attack.[9][10]
Solutions & Workflow:
-
Increase Catalyst Stoichiometry: Using a stoichiometric excess (more than 1 equivalent) of a strong Lewis acid like AlCl₃ can favor C-acylation. The excess catalyst can coordinate to the oxygen of any initially formed ester, promoting an in-situ rearrangement to the thermodynamically more stable C-acylated product.[8][10]
-
Embrace the Fries Rearrangement: Instead of fighting O-acylation, use it to your advantage. The Fries Rearrangement is a two-step process that reliably yields hydroxyaryl ketones.[9][12][13]
-
Step 1: Esterification. First, intentionally synthesize and isolate the phenyl ester. This reaction is typically high-yielding.
-
Step 2: Rearrangement. Treat the purified phenyl ester with a Lewis acid (e.g., AlCl₃) to induce the migration of the acyl group from the oxygen to the ortho and para positions of the ring.[12][13][14]
-
The choice between direct C-acylation and the Fries Rearrangement often depends on the substrate and desired regioselectivity.
Caption: Troubleshooting workflow for a failing Friedel-Crafts acylation.
Category 2: Controlling Reactivity & Selectivity
Question: My bromination of phenol with Br₂ results in a white precipitate of 2,4,6-tribromophenol. How can I achieve selective monobromination?
Answer: This is a direct consequence of the powerful activating nature of the -OH group. The initial monobrominated phenol is even more activated than phenol itself, leading to rapid subsequent brominations.[15] To control this, you must moderate the reaction conditions.
Solutions:
-
Change Solvent: Switch from a polar solvent like water ("bromine water") to a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).[16][17] A non-polar solvent reduces the electrophilicity of the bromine and slows the reaction rate.
-
Lower Temperature: Perform the reaction at low temperatures (e.g., < 5 °C) to favor the kinetically controlled monosubstituted product.[5][15]
-
Use a Protecting Group: Temporarily "tame" the activating -OH group by converting it to an ester (e.g., an acetate). The acetyl group is less activating than the hydroxyl group. After performing the monobromination, the protecting group can be easily removed by hydrolysis.[18][19]
| Condition | Reagent/Solvent | Expected Outcome | Rationale |
| Aggressive | Br₂ / H₂O | 2,4,6-Tribromophenol | High polarity ionizes Br₂, ring is hyper-activated.[17] |
| Controlled | Br₂ / CS₂ or CCl₄ | Mixture of o- and p-Bromophenol | Low polarity reduces Br₂ electrophilicity, slowing the reaction.[16] |
| Highly Selective | 1. Acetic Anhydride2. Br₂ / Acetic Acid3. H₃O⁺ / Heat | Primarily p-Bromophenol | Acetyl group is a moderately activating o,p-director, sterically hindering the ortho positions. |
Question: I am getting a mixture of ortho and para isomers. How can I influence the regioselectivity?
Answer: The ortho:para ratio is governed by a subtle interplay of steric, electronic, and reaction-specific factors.
-
Steric Hindrance: The para position is generally less sterically hindered than the two ortho positions, often making it the major product, especially with bulky electrophiles or substituted phenols.
-
Temperature: In some reactions, like the Fries Rearrangement and sulfonation, temperature can be used to control the ratio. Low temperatures often favor the para product (thermodynamic control), while high temperatures can favor the ortho product (kinetic control or rearrangement to a chelated, stable intermediate).[12][16][20]
-
Chelation/Hydrogen Bonding: Reactions that proceed through an intermediate where the incoming electrophile can chelate or hydrogen-bond with the phenolic oxygen will show a strong preference for the ortho position. The Reimer-Tiemann and Kolbe-Schmitt reactions are classic examples.[21][22]
-
Counter-ion in Carboxylation: In the Kolbe-Schmitt reaction, the choice of alkali metal hydroxide is critical. Sodium phenoxide tends to give the ortho product (salicylic acid), while potassium phenoxide favors the para product (4-hydroxybenzoic acid).[23][24] This is attributed to differences in the coordination of the metal cation with the phenoxide and CO₂.
Caption: Factors influencing ortho vs. para regioselectivity.
Question: My nitration of phenol with concentrated nitric acid produces a dark, tarry mess with very low yield of the desired product.
Answer: You are observing significant oxidative decomposition of the phenol ring. Concentrated nitric acid is a strong oxidizing agent, and phenols are highly susceptible to oxidation, leading to the formation of complex, often polymeric, tarry materials and quinones.[5][6]
Solution:
-
Use Dilute Nitric Acid: The standard procedure for the nitration of phenol is to use dilute nitric acid at a controlled low temperature (e.g., room temperature or slightly below).[3][7][17] This provides the necessary nitronium ion electrophile without causing rampant oxidation, yielding a mixture of o-nitrophenol and p-nitrophenol.
-
Separation of Isomers: The resulting ortho and para isomers can be readily separated by steam distillation. o-Nitrophenol has a lower boiling point due to intramolecular hydrogen bonding, making it more volatile, while p-nitrophenol has a higher boiling point due to intermolecular hydrogen bonding.[17]
Specific Named Reaction FAQs
Q: What are the key challenges in a Reimer-Tiemann reaction and how can they be overcome?
A: The Reimer-Tiemann reaction, which performs ortho-formylation using chloroform (CHCl₃) and a strong base, has two main challenges: low yields and the biphasic nature of the reaction.[21][22][25] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[22][26]
-
Troubleshooting Low Yields: Yields are often modest. To improve them, ensure vigorous mixing to maximize the interfacial area between the aqueous base phase and the organic chloroform phase. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by transporting the hydroxide ion into the organic phase.[21]
-
Managing Exotherms: The reaction can be highly exothermic once initiated.[22] It's crucial to begin heating gently to start the reaction and then maintain control with external cooling if necessary to prevent a thermal runaway.
Q: My Azo coupling with a diazonium salt is not working. What is the most critical parameter?
A: The most critical parameter for a successful azo coupling with phenol is pH . The reaction is an electrophilic aromatic substitution where the diazonium salt is a weak electrophile.[27]
-
Optimal pH: The reaction requires mildly alkaline conditions (pH 9-10).[28] In this pH range, the phenol is deprotonated to the much more nucleophilic phenoxide ion, which is reactive enough to attack the weak diazonium electrophile.[29] If the solution is too acidic, the concentration of the phenoxide ion is too low. If it is too basic, the diazonium salt can be converted into a non-electrophilic diazotate species. The coupling typically occurs at the para position unless it is blocked.[27][28]
Experimental Protocols
Protocol 1: Controlled Monobromination of Phenol
This protocol is designed to favor the formation of p-bromophenol.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (5.0 g, 53.1 mmol) in 30 mL of carbon disulfide (CS₂). Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (8.5 g, 53.2 mmol, 1.0 eq.) in 10 mL of CS₂.
-
Reaction: Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate may form.
-
Workup: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Carefully evaporate the CS₂ solvent under reduced pressure in a fume hood.
-
Purification: The crude product will be a mixture of ortho and para isomers. Recrystallize from a suitable solvent (e.g., ethanol/water) to isolate the major p-bromophenol product.
Protocol 2: Fries Rearrangement of Phenyl Acetate
This protocol demonstrates the conversion of an O-acylated product to C-acylated products.
-
Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add anhydrous aluminum chloride (AlCl₃) (20.0 g, 150 mmol). Carefully add phenyl acetate (10.2 g, 75 mmol) dropwise with vigorous stirring. The mixture will become a thick slurry.
-
Reaction: Heat the reaction mixture in an oil bath to 60-70 °C. The mixture should liquefy. Maintain this temperature for 2 hours. (Note: For favoring the ortho isomer, higher temperatures of >160 °C are typically used, but this requires a solvent like nitrobenzene).[20]
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl. This must be done slowly and in a fume hood as the quenching is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of o- and p-hydroxyacetophenone can be separated by column chromatography or fractional distillation.
References
-
Kolbe–Schmitt reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Kolbe's Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]
-
What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reaction Mechanism of Fries Rearrangement - Physics Wallah. (n.d.). Retrieved January 19, 2026, from [Link]
-
FRIES REARRANGEMENT - PHARMD GURU. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Retrieved January 19, 2026, from [Link]
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). Retrieved January 19, 2026, from [Link]
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fries rearrangement - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Azo coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
REIMER TIEMANS REACTION - PHARMD GURU. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. (2022). Retrieved January 19, 2026, from [Link]
-
Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021). Retrieved January 19, 2026, from [Link]
-
Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
-
Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows. (n.d.). Retrieved January 19, 2026, from [Link]
-
How does phenol react with benzeen diazonium chloride? - Quora. (2018). Retrieved January 19, 2026, from [Link]
-
How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? - Quora. (2023). Retrieved January 19, 2026, from [Link]
-
Reactions of Phenols - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020). Retrieved January 19, 2026, from [Link]
-
Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.). Retrieved January 19, 2026, from [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015). Retrieved January 19, 2026, from [Link]
-
mod02lec10 - Electrophilic Aromatic Substitution in Phenols - YouTube. (2021). Retrieved January 19, 2026, from [Link]
-
Phenol _Electrophilic substitution rxn. (n.d.). Retrieved January 19, 2026, from [Link]
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phenol - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phenol reaction with nitration mixture - Chemistry Stack Exchange. (2024). Retrieved January 19, 2026, from [Link]
-
ring reactions of phenol - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Retrieved January 19, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. echemi.com [echemi.com]
- 9. curlyarrows.com [curlyarrows.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
- 13. pharmdguru.com [pharmdguru.com]
- 14. grokipedia.com [grokipedia.com]
- 15. youtube.com [youtube.com]
- 16. mlsu.ac.in [mlsu.ac.in]
- 17. byjus.com [byjus.com]
- 18. learninglink.oup.com [learninglink.oup.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 21. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 24. byjus.com [byjus.com]
- 25. chemistnotes.com [chemistnotes.com]
- 26. pharmdguru.com [pharmdguru.com]
- 27. Azo coupling - Wikipedia [en.wikipedia.org]
- 28. quora.com [quora.com]
- 29. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Optimization of Reaction Conditions for Preparing 3-Chloro-5-(hydroxymethyl)phenol
Welcome to the technical support center for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the preparation of this important chemical intermediate. We will explore the nuances of the synthesis, focusing on optimizing reaction conditions to achieve high yields and purity.
I. Introduction to the Synthesis of this compound
This compound, also known as 3-Chloro-5-hydroxybenzyl alcohol, is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its structure, featuring a chlorinated phenol with a hydroxymethyl group, offers multiple points for chemical modification. The primary route for its synthesis involves the reduction of a more oxidized precursor, typically 3-chloro-5-hydroxybenzoic acid or its ester derivative. The optimization of this reduction is critical for an efficient and scalable process.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and practical laboratory-scale synthesis involves the reduction of 3-chloro-5-hydroxybenzoic acid or its corresponding ester. This precursor is often commercially available and serves as a reliable starting material.[1][2][3]
Q2: Why is direct hydroxymethylation of 3-chlorophenol not a preferred method?
Direct hydroxymethylation of phenols, while a known reaction, often suffers from a lack of regioselectivity.[4][5] In the case of 3-chlorophenol, the reaction with formaldehyde could lead to a mixture of ortho- and para-hydroxymethylated products, making the isolation of the desired this compound isomer challenging.
Q3: What are the key challenges in the synthesis of this compound?
The primary challenges include achieving selective reduction of the carboxylic acid or ester group without affecting the chloro and hydroxyl substituents on the aromatic ring, preventing side reactions, and ensuring straightforward purification of the final product. For large-scale synthesis, the safety and cost of the reducing agent are also significant considerations.[6]
III. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.
-
Solution: If using a strong reducing agent like Lithium Aluminum Hydride (LAH), maintain a low temperature (e.g., 0 °C to room temperature) throughout the reaction. For catalytic hydrogenations, ensure the catalyst is active and the hydrogen pressure is appropriate.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reducing agent to starting material can lead to incomplete conversion.
-
Solution: Carefully calculate and weigh all reagents. For borane-based reductions, a slight excess of the reducing agent is often beneficial.
-
Problem 2: Difficult Purification and Presence of Impurities
Possible Causes & Solutions:
-
Formation of Side Products: Over-reduction or side reactions can generate impurities that are difficult to separate.
-
Solution: Employ a milder reducing agent. For instance, Sodium Borohydride in the presence of a Lewis acid like CeCl₃ (Luche Reduction) can be more selective.[7] Alternatively, protecting the phenolic hydroxyl group before reduction can prevent unwanted side reactions. A benzyl protecting group, for example, can be removed later by hydrogenolysis.[6]
-
-
Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[5]
-
-
Residual Starting Material: Incomplete reaction will lead to contamination with the starting carboxylic acid or ester.
-
Solution: If the starting material is a carboxylic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove it.
-
Problem 3: Inconsistent Reaction Results
Possible Causes & Solutions:
-
Moisture in Reagents or Solvents: Many reducing agents, particularly LAH and boranes, are highly sensitive to moisture.
-
Solution: Use freshly dried solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a glovebox or under a stream of inert gas.
-
-
Variable Quality of Reagents: The purity and activity of the starting materials and reagents can impact the reaction outcome.
-
Solution: Use reagents from reputable suppliers and, if necessary, purify or standardize them before use. For example, the concentration of borane solutions should be determined before setting up the reaction.
-
IV. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the preparation of this compound via the reduction of 3-chloro-5-hydroxybenzoic acid.
Method: Reduction of 3-Chloro-5-hydroxybenzoic Acid using Borane-Tetrahydrofuran Complex
This method is chosen for its relatively mild conditions and good selectivity, offering a safer alternative to LAH.
Materials:
-
3-Chloro-5-hydroxybenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (approx. 2.0-3.0 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. Caution: Borane reacts with moisture and air; handle under an inert atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the evolution of gas ceases. This step hydrolyzes the borate esters and neutralizes any excess borane.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted starting material), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Chloro-5-hydroxybenzoic acid | Commercially available and provides a direct route.[1] |
| Reducing Agent | Borane-Tetrahydrofuran Complex | Milder and safer than LAH, with good selectivity for carboxylic acids. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with the borane reagent. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Work-up | Acidic quench followed by basic wash | Ensures complete hydrolysis of intermediates and removes acidic impurities. |
| Purification | Column Chromatography/Recrystallization | Provides high purity final product.[5] |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Reduction of 3-Chloro-5-hydroxybenzoic acid to this compound.
V. Conclusion
The successful synthesis of this compound hinges on the careful selection of the reducing agent and strict control of reaction conditions. By following the optimized protocol and utilizing the troubleshooting guide provided, researchers can overcome common challenges and achieve high yields of the desired product with excellent purity. This technical support guide is intended to be a living document; we encourage users to contact us with further questions or to share their own experiences and optimizations.
VI. References
-
Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses. [Link]
-
International Journal for Scientific Research & Development. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]
-
Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
Kwong, T. F. N., et al. (2006). Effect of 3-chloro-2,5-dihydroxybenzyl alcohol on the percentage of... ResearchGate. [Link]
-
SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
Google Patents. (n.d.). Process for preparing 3-hydroxybenzyl alcohol.
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? [Link]
-
Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
BuyersGuideChem. This compound | 885270-34-8. [Link]
-
Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
Google Patents. (n.d.). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
Google Patents. (n.d.). Preparation method of 3,5-dimethylphenol.
-
PubMed. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link]
-
Google Patents. (n.d.). Process for the preparation of 3-hydroxybenzyl alcohol.
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]
-
Organic Chemistry Portal. Luche Reduction. [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
-
Wikipedia. Formaldehyde. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
PubMed. (2012). Stabilizing catalytic pathways via redundancy: selective reduction of microalgae oil to alkanes. [Link]
Sources
Technical Support Center: Stabilization of 3-Chloro-5-(hydroxymethyl)phenol
Welcome to the dedicated technical support guide for the long-term storage and stabilization of 3-Chloro-5-(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Stability Challenges
This compound is a bifunctional molecule, incorporating both a phenolic hydroxyl group and a benzylic alcohol. This unique structure presents specific stability challenges. The phenolic ring is susceptible to oxidation, which can be influenced by the presence of the electron-withdrawing chloro group. Simultaneously, the hydroxymethyl group can undergo oxidation to form an aldehyde or a carboxylic acid. The stability of chlorophenols is known to be influenced by the position of the chlorine atom, with meta-substituted isomers, such as this compound, generally showing greater resistance to microbial attack compared to ortho-substituted ones.[1][2]
This guide will provide a structured approach to understanding and mitigating the potential degradation of this compound, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common visual indicator of degradation is a change in color of the solid material, often to a pink, brown, or black hue. This is typically due to the formation of colored oxidation products, such as quinone-like species. In solution, you might observe the appearance of particulates or a change in the solution's color. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the main peak area/height in HPLC or GC chromatograms.
Q2: What is the recommended temperature for long-term storage?
A2: For optimal long-term stability, this compound should be stored at low temperatures. Refrigeration at 2-8°C is a good starting point. For extended storage, freezing at -20°C or below is recommended. Studies on other chlorophenols have shown that storage at -18°C can ensure stability for at least a month in aqueous solutions.[3][4]
Q3: Should I store it under an inert atmosphere?
A3: Yes, storing under an inert atmosphere such as argon or nitrogen is highly recommended.[5] This is because the phenolic group is susceptible to oxidation, a primary degradation pathway. Displacing oxygen from the storage container will significantly inhibit the formation of oxidative degradation products.
Q4: Is this compound sensitive to light?
A4: Phenolic compounds, in general, can be sensitive to light (photosensitive). Photolytic degradation can occur, leading to the formation of radical species and subsequent unwanted reactions. Therefore, it is best practice to store the compound in an amber vial or a container that is otherwise protected from light.
Q5: Can I store it in an aqueous solution?
A5: While this compound is soluble in water, long-term storage in aqueous solutions is generally not recommended due to the potential for hydrolysis and increased rates of oxidation. If you must store it in solution, use a purified, de-gassed solvent and store at or below -20°C. For chlorophenols in water, the addition of sodium chloride or sodium carbonate has been shown to improve stability.[3][4]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides step-by-step guidance to resolve them.
Problem 1: The solid material has changed color upon storage.
-
Potential Cause: Oxidation of the phenolic hydroxyl group. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Troubleshooting Steps:
-
Assess the Extent of Degradation:
-
Dissolve a small, representative sample in a suitable solvent (e.g., methanol, acetonitrile) and analyze by HPLC-UV or LC-MS.
-
Compare the chromatogram to that of a known pure sample or a previously analyzed batch. Look for a decrease in the area of the main peak and the emergence of new peaks, which represent degradation products.
-
-
Purification (if necessary and feasible):
-
If the degradation is minor, you may be able to purify the material using techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the compound and its impurities.
-
-
Implement Improved Storage Conditions:
-
Transfer the purified material to a clean, dry amber glass vial.
-
Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Store the vial at -20°C or below, protected from light.
-
-
Problem 2: I am seeing unexpected peaks in my chromatogram after preparing a stock solution.
-
Potential Cause 1: Degradation in solution. The solvent, pH, and storage conditions of the solution can all impact stability.
-
Potential Cause 2: Reaction with the solvent. Some solvents, especially if not high purity or if they contain peroxides (like older ethers), can react with the compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Problem 3: My experimental results are inconsistent over time, suggesting my compound is degrading.
-
Potential Cause: The compound is undergoing slow degradation under the experimental conditions or during storage between experiments.
-
Solution: Perform a Forced Degradation Study
A forced degradation (or stress testing) study can help you understand the degradation pathways and develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare several identical stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat at 60°C for 24 hours (in the dark).
-
Photolytic Stress: Expose to a light source (e.g., UV lamp) at room temperature for 24 hours.
-
Control: Keep one solution at 2-8°C in the dark.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples, including the control, by a suitable analytical method like HPLC with a photodiode array (PDA) detector or LC-MS.
-
Data Interpretation:
-
Identify the conditions under which the compound is most labile.
-
The new peaks that appear are your degradation products. An LC-MS analysis can help in their identification.
-
This information will guide you in selecting appropriate storage conditions and compatible experimental parameters.
-
-
Understanding Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for this compound.
-
Oxidation of the Phenolic Ring: The phenol can be oxidized to form phenoxy radicals, which can then lead to the formation of colored quinone-type structures or polymerize.
-
Oxidation of the Hydroxymethyl Group: The benzylic alcohol is a primary alcohol and can be oxidized, first to an aldehyde (3-chloro-5-formylphenol) and then potentially further to a carboxylic acid (3-chloro-5-carboxyphenol). This has been observed in similar structures like phenol-formaldehyde resins where methylol groups oxidize to salicylic acid moieties.[6]
-
Dimerization and Polymerization: Reactive intermediates, such as radicals formed during oxidation, can react with other molecules to form dimers or larger polymers.
Recommended Storage and Handling Summary
To ensure the long-term stability of your this compound, please adhere to the following recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Solid: ≤ -20°C | Minimizes thermal degradation and slows down oxidative processes. |
| Solution: ≤ -20°C | ||
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the phenolic group.[5] |
| Light | Protect from light (Amber vials) | Avoids photolytic degradation. |
| Form | Solid (preferred) | More stable than solutions. |
| Solvents | High-purity, de-gassed | Avoids reaction with solvent impurities (e.g., peroxides). |
| pH | Neutral to slightly acidic | Phenols are more stable in non-alkaline conditions. |
| Container | Glass (Amber) | Inert and protects from light. Avoid contact with incompatible metals like aluminum, copper, and zinc.[5] |
By implementing these storage and handling procedures and utilizing the troubleshooting guides, you can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of AOAC International. [Link]
-
Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures. ResearchGate. [Link]
-
Chlorophenols (EHC 93, 1989). INCHEM. [Link]
-
Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chlorophenol. Wikipedia. [Link]
-
Benzyl alcohol vs. Phenol. Student Doctor Network Forums. [Link]
-
Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? Quora. [Link]
-
Alcohol Protecting Groups. University of California, Irvine. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
- Method for selectively removing phenol hydroxymethyl protection.
-
Phenol. Britannica. [Link]
-
Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. [Link]
-
The Preparation of the Mono-, Di- and Tri-(hydroxymethyl)-phenols. ElectronicsAndBooks. [Link]
-
Phenol. Wikipedia. [Link]
-
PHENOL. Olin Epoxy. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. [Link]
-
Oxidative degradation of phenol–formaldehyde polycondensation initial degradation reactions. Sci-Hub. [Link]
-
Phenol. UNC Charlotte. [Link]
-
PHENOL. Shell. [Link]
-
A CO2‐Responsive Gel System (AM/NVP/DMAEMA) for Plugging High-Permeability Gas Channeling Zones. Wiley Online Library. [Link]
-
Phenol. Petrochemistry. [Link]
-
The Hydroxymethylation of Phenol. YouTube. [Link]
-
Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. NIH. [Link]
-
Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. [Link]
-
Formaldehyde. Wikipedia. [Link]
Sources
- 1. Chlorophenols (EHC 93, 1989) [inchem.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jwellglobal.com [jwellglobal.com]
- 6. Sci-Hub. Oxidative degradation of phenol–formaldehyde polycondensation initial degradation reactions / Journal of Applied Polymer Science, 1965 [sci-hub.st]
Identification of impurities in 3-Chloro-5-(hydroxymethyl)phenol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
I. Synthetic Pathway Overview: Reduction of 3-Chloro-5-hydroxybenzoic Acid
The most common and direct laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-Chloro-5-hydroxybenzoic acid. Due to the low reactivity of the carboxylic acid functional group, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reducing agents like sodium borohydride are generally ineffective.[1][2]
The reaction proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reducing agent and hydrolyze the intermediate aluminum alkoxide complex to yield the desired primary alcohol.
Below is a diagram illustrating the synthetic pathway.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for identification and resolution.
FAQ 1: My reaction is complete, but after workup, I have a low yield and a significant amount of starting material is recovered. What went wrong?
Possible Causes:
-
Insufficient Reducing Agent: The reaction of LiAlH₄ with a carboxylic acid first involves an acid-base reaction to form a carboxylate salt, which then undergoes reduction.[3][4] This initial step consumes one equivalent of hydride. Therefore, more than one equivalent of LiAlH₄ is required for the complete reduction.
-
Decomposition of LiAlH₄: Lithium aluminum hydride reacts violently with protic sources, such as water and alcohols.[1] If the reaction was not conducted under strictly anhydrous conditions, the LiAlH₄ may have been quenched before it could reduce the carboxylic acid.
-
Incomplete Reaction: The reaction time may have been insufficient for the complete reduction to occur.
Troubleshooting and Resolution:
-
Verify Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and that the solvent (THF or diethyl ether) is anhydrous.
-
Use Sufficient LiAlH₄: A common practice is to use 1.5 to 2 equivalents of LiAlH₄ relative to the starting carboxylic acid to ensure the reaction goes to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The starting material is significantly more polar than the product, so a clear separation should be observed.
-
Controlled Addition: The addition of the 3-Chloro-5-hydroxybenzoic acid solution to the LiAlH₄ suspension should be done slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[5]
FAQ 2: I see an unexpected peak in my HPLC/GC-MS analysis with a molecular weight corresponding to an aldehyde. How can I confirm its identity and prevent its formation?
Possible Cause:
The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[1][2] Under normal conditions, this intermediate is immediately reduced to the primary alcohol. However, if the reaction is not complete or if the workup is not performed correctly, the aldehyde may be present as an impurity.
Identification Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for separating the product from potential impurities.
-
Temperature Program: Start with an initial temperature of around 60°C, hold for a few minutes, then ramp up to 280-300°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Interpretation: Look for a peak with a mass spectrum corresponding to 3-Chloro-5-hydroxybenzaldehyde. The molecular ion peak (M+) should be at m/z 156/158 (due to the chlorine isotopes). Compare the fragmentation pattern with a reference spectrum if available.
Prevention:
-
Ensure Complete Reaction: As mentioned in FAQ 1, use a sufficient excess of LiAlH₄ and monitor the reaction to completion by TLC.
-
Proper Quenching: The quenching of the reaction should be done carefully at low temperatures to avoid side reactions.
FAQ 3: My final product has a brownish or pinkish hue, even after purification. What is the source of this color?
Possible Cause:
Phenols are susceptible to oxidation, which can form colored impurities, often quinone-type structures. This oxidation can be accelerated by the presence of trace metal impurities, air, or light.
Troubleshooting and Resolution:
-
Minimize Air Exposure: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.
-
Use High-Purity Reagents and Solvents: Ensure that the starting materials and solvents are free from metal contaminants.
-
Purification:
-
Column Chromatography: Flash chromatography on silica gel is an effective method for removing colored impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can also help to remove colored impurities.
-
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.
FAQ 4: My mass spectrometry results show a peak with a molecular weight two units lower than my product, suggesting the absence of the chloro group. Is this possible?
Possible Cause:
Yes, this is a known potential side reaction. Lithium aluminum hydride can, in some cases, cause the hydrogenolysis (reductive cleavage) of carbon-halogen bonds.[6] While this is more common for aryl iodides and bromides, it can occur with chlorides, especially at elevated temperatures or with prolonged reaction times.
Identification and Prevention:
-
Identification (GC-MS): In your GC-MS analysis, look for a peak corresponding to 5-(hydroxymethyl)phenol (molecular weight 124). The mass spectrum of this impurity will lack the characteristic isotopic pattern of a chlorine-containing compound.
-
Prevention:
-
Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) and avoid prolonged heating.
-
Alternative Reducing Agents: If dehalogenation is a significant issue, consider using a milder reducing agent that is still capable of reducing the carboxylic acid, such as borane-tetrahydrofuran complex (BH₃·THF).[7][8]
-
III. Potential Impurities Summary
The following table summarizes the potential impurities that may be encountered during the synthesis of this compound via the reduction of 3-Chloro-5-hydroxybenzoic acid.
| Impurity Name | Chemical Structure | Source | Recommended Analytical Technique |
| 3-Chloro-5-hydroxybenzoic Acid | ClC₆H₃(OH)COOH | Unreacted starting material | HPLC, TLC, GC-MS (after derivatization) |
| 3-Chloro-5-hydroxybenzaldehyde | ClC₆H₃(OH)CHO | Incomplete reduction (intermediate) | HPLC, GC-MS |
| 5-(Hydroxymethyl)phenol | HOC₆H₄CH₂OH | Dehalogenation side reaction | GC-MS, HPLC |
| Polymeric byproducts | - | Side reactions during workup or storage | Size Exclusion Chromatography (SEC), NMR |
| Oxidized Impurities (e.g., quinones) | - | Oxidation of the phenol group | UV-Vis Spectroscopy, HPLC |
IV. Experimental Workflow for Impurity Identification
The following diagram outlines a general workflow for the identification of unknown impurities.
Caption: Workflow for impurity identification and remediation.
V. References
-
Mili, M., et al. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
-
University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Third Year Advanced Practical Organic Chemistry.
-
Organic Syntheses. (n.d.). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Organic Syntheses. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Application Note: ANCCSGPHNWTR.
-
Wentzel, M. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube.
-
Chemistry Stack Exchange. (2018, August 31). Conditions for the reduction of carboxylic acids by LiAlH4. Retrieved from [Link]
-
O'Donnell, A. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Technological University Dublin.
-
Denton, J. R., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques.
-
ResearchGate. (2021). Development of a gc-ms method for 5-hydroxymethylfurfural determination in wood after steam-explosion pretreatment.
-
National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
ResearchGate. (2018). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.
-
Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube.
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
-
Denton, J. R., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Semantic Scholar.
-
ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
-
Khan Academy. (2024, March 29). Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry [Video]. YouTube.
-
Organic Syntheses. (n.d.). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I.
-
Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate.
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Challenges in the scale-up of 3-Chloro-5-(hydroxymethyl)phenol production
Welcome to the technical support guide for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol. This resource is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the scale-up of this important intermediate. We will move beyond basic procedures to explore the mechanistic reasoning behind process choices, helping you troubleshoot and optimize your synthesis for safety, efficiency, and purity.
The most common and scalable synthetic route involves the chemoselective reduction of 3-Chloro-5-hydroxybenzoic acid. This guide will focus on the challenges inherent in this transformation, particularly when using borane-based reducing agents, which are favored for their selectivity in industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for scaling up this compound production?
The most robust and scalable method is the selective reduction of the carboxylic acid group of 3-Chloro-5-hydroxybenzoic acid. Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BH₃-SMe₂), are the reagents of choice for this transformation. They exhibit excellent chemoselectivity, reducing the carboxylic acid in the presence of the phenolic hydroxyl group and the aryl chloride.
Q2: Why is borane (BH₃) preferred over other reducing agents like LiAlH₄ for this scale-up?
While potent, Lithium Aluminum Hydride (LiAlH₄) is generally avoided for large-scale synthesis in this context for several key reasons:
-
Safety: LiAlH₄ reacts violently with water and other protic sources, generating significant amounts of hydrogen gas and heat. Its pyrophoric nature presents substantial handling risks on a large scale.
-
Selectivity: LiAlH₄ is a powerful, non-selective reducing agent.[1] It would react with both the carboxylic acid and the acidic phenolic proton, leading to excessive reagent consumption and a more violent reaction profile.
-
Work-up: Quenching large quantities of LiAlH₄ is hazardous and can lead to the formation of gelatinous aluminum salts that complicate product isolation.
Borane (BH₃) offers a much safer and more selective alternative. It is particularly effective for reducing carboxylic acids.[2][3] The reaction proceeds through a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.[4] This selectivity makes it ideal for multifunctional molecules like our substrate.
Q3: What are the primary safety concerns when working with borane complexes on a large scale?
Handling borane reagents requires strict safety protocols, especially at scale.[5][6][7]
-
Flammability & Reactivity: Borane complexes are flammable and react with moisture, alcohols, and acids to produce highly flammable hydrogen gas.[6][8] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Diborane Gas: Solutions of BH₃-THF can exist in equilibrium with diborane (B₂H₆), a toxic and pyrophoric gas.[9] It is crucial to work in a well-ventilated fume hood and avoid concentrating BH₃-THF solutions above 1M, where the headspace concentration of diborane can become significant.[9]
-
Quenching: The work-up or "quenching" step to destroy excess borane is highly exothermic and releases hydrogen. This must be done with extreme care via slow, controlled addition of a quenching agent (like methanol) at low temperatures.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[8]
Q4: What typical impurities should I expect in the final product?
Impurities can arise from the starting material or side reactions. Common species include:
-
Unreacted Starting Material: 3-Chloro-5-hydroxybenzoic acid due to incomplete reaction.
-
Boron Residues: Boric acid or borate esters formed during the reaction and work-up. These can hinder crystallization and contaminate the product.
-
Solvent Adducts: Residual solvents from the reaction or purification steps.
-
Regioisomers: Impurities originating from the synthesis of the 3-Chloro-5-hydroxybenzoic acid starting material may carry through the process.[10]
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific, practical problems you may encounter during the synthesis.
Problem 1: Low Reaction Yield or Incomplete Conversion
Q: My reaction stalls after a few hours, and HPLC/TLC analysis shows a significant amount of unreacted 3-Chloro-5-hydroxybenzoic acid. I thought I used the correct stoichiometry. What are the potential causes?
A: This is a classic issue rooted in the reactivity of the substrate and the nature of the borane reagent. There are two primary culprits:
-
Reagent Consumption by the Phenolic Proton: The most significant factor is the acidic proton on the phenolic hydroxyl group. Borane reacts with this acidic proton to form a phenoxy-borane species and hydrogen gas (H₂).[4] This reaction consumes one equivalent of hydride (B-H bond) for every equivalent of the substrate before any reduction of the carboxylic acid occurs. On scale, this initial acid-base reaction can be vigorous. If your stoichiometry did not account for this, you will be short of the necessary reagent to reduce the carboxylic acid.
-
Reagent Titer is Lower Than Stated: Borane solutions, particularly BH₃-THF, can degrade over time, especially if improperly stored. The stated molarity on the bottle may not reflect the active concentration.
-
Adjust Stoichiometry: The reduction of a carboxylic acid to an alcohol consumes three hydride equivalents, which corresponds to one equivalent of BH₃. You must add at least an additional 1/3 equivalent of BH₃ to account for the reaction with the phenolic proton. A common practice is to use 1.5 - 2.0 equivalents of BH₃ per equivalent of substrate to ensure a complete reaction.
-
Verify Reagent Concentration: Never trust the label on an old bottle of borane. Before a large-scale run, you must determine the active molarity. This can be done via a simple hydrolysis-based titration.
-
Protocol: BH₃-THF Titration
-
Carefully place a known volume of a water/glycerol mixture (1:1) in a flask equipped with a gas burette.
-
Under an inert atmosphere, add a precise, known volume of your BH₃-THF solution via a gas-tight syringe.
-
The borane will react with water to produce H₂ gas (BH₃ + 3H₂O → B(OH)₃ + 3H₂).
-
Measure the volume of H₂ evolved and use the ideal gas law to calculate the moles of H₂, and thus the moles and molarity of the active BH₃.
-
-
-
Control Addition and Temperature: Add the borane solution slowly to a solution of the carboxylic acid in THF at 0 °C. The initial gas evolution from the reaction with the phenol will be manageable at this temperature. After the initial reaction subsides, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (around 60-65 °C) to drive the reduction to completion.
Problem 2: Hazardous Reaction Work-up & Quenching
Q: The quenching step with methanol is highly exothermic and produces gas too quickly, creating a significant safety hazard in my large reactor. How can I perform a safe and controlled quench on a larger scale?
A: Uncontrolled quenching is one of the most dangerous aspects of scaling up borane reductions. The rapid, exothermic reaction of excess borane with methanol generates a large volume of hydrogen gas, which can over-pressurize a system or create a flammable atmosphere. The solution is a carefully controlled "reverse quench."
// Visual Styling slow_add [fillcolor="#FBBC05", fontcolor="#202124"]; monitor [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: Reverse quench workflow for safe borane decomposition.
-
Cool the Reactor: After the reaction is complete, cool the reaction vessel containing the crude product and excess borane to 0-5 °C using an ice bath.
-
Prepare a Separate Quench Vessel: In a separate reactor of appropriate size, add the quenching solvent (typically methanol). Cool this vessel to 0-5 °C. The amount of methanol should be sufficient to dilute the reaction mixture and absorb the heat of the quench. A 5-10 fold volume excess is common.
-
Perform Reverse Addition: Slowly transfer the cold reaction mixture from the primary reactor into the cold, stirred methanol in the second reactor. Do not add the methanol to the reaction mixture. By adding the reaction to the quencher, the excess borane is immediately consumed in a large volume of cold solvent, allowing for much better temperature and off-gassing control.
-
Monitor Vigorously: Maintain the temperature of the quenching vessel below 20 °C throughout the addition. Ensure your reactor is properly vented to handle the hydrogen evolution safely.
-
Complete the Quench: Once the addition is complete, allow the mixture to stir at low temperature until gas evolution has completely ceased. You can then proceed with the rest of the work-up.
Problem 3: Product Purification Issues - Removing Boron Impurities
Q: My crude product is an intractable oil or gives a poor yield upon crystallization. NMR analysis shows broad signals, and I suspect boron-containing impurities. How can I effectively remove them?
A: This is a very common problem. During the work-up, borane and its intermediates are hydrolyzed to boric acid (B(OH)₃). Boric acid can form esters with the hydroxyl groups of your product, leading to a mixture of species that are difficult to purify. The key is to remove all boron compounds before final crystallization.
-
Initial Solvent Removal: After the quench is complete, remove the bulk of the solvents (THF and methanol) under reduced pressure.
-
Aqueous/Organic Extraction:
-
Dissolve the residue in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to ensure any borate esters are fully hydrolyzed, followed by a wash with brine (saturated NaCl solution) to aid phase separation.
-
Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Azeotropic Removal of Boric Acid (Crucial Step):
-
Combine the organic layers and concentrate them under reduced pressure.
-
Add a large volume of methanol to the residue and re-concentrate. Repeat this process 3-5 times.
-
This procedure removes boric acid as volatile trimethyl borate (B(OCH₃)₃, b.p. 68-69 °C), which forms an azeotrope with methanol. This is the most effective way to drive boron levels down to a minimum.
-
-
Final Crystallization: After the final evaporation, you will be left with a crude solid. This material should now be significantly purer and can be recrystallized from a suitable solvent system (e.g., Toluene, Ethyl Acetate/Heptane) to yield the final, high-purity product.
| Solvent | Boiling Point (°C) | Role in Work-up | Key Considerations |
| Methanol | 64.7 | Quenching agent; Forms volatile azeotrope with boric acid. | Highly flammable; toxic. Use in a well-ventilated area. |
| Ethyl Acetate | 77.1 | Primary extraction solvent. | Good solvent for product; moderate flammability. |
| MTBE | 55.2 | Alternative extraction solvent. | Less prone to forming emulsions than EtOAc; high vapor pressure. |
| Toluene | 110.6 | Recrystallization solvent. | Good for obtaining crystalline solids; higher boiling point. |
Reference Workflow: Scaled-Up Synthesis
// Nodes start [label="Start:\n3-Chloro-5-hydroxybenzoic acid\nin THF", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Establish Inert\nAtmosphere (N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_bh3 [label="Slowly Add\nBH₃-THF (1.5-2.0 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Warm to RT, then\nReflux (60-65 °C)\nMonitor by HPLC/TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Reverse Quench\ninto cold Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n& Boron Removal", fillcolor="#F1F3F4", fontcolor="#202124"]; cryst [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges start -> inert; inert -> cool; cool -> add_bh3 [label="Control exotherm\n& H₂ evolution"]; add_bh3 -> react; react -> quench [label="Reaction Complete"]; quench -> workup; workup -> cryst; cryst -> product; }
Caption: Overall workflow for the scale-up synthesis.
References
-
Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
-
Summers, B., et al. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2021). Reactions of Carboxylic Acids - An Overview. Available at: [Link]
-
Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. ResearchGate. Available at: [Link]
-
IITian Explains. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. Available at: [Link]
-
Request PDF. (n.d.). Safe Handling of Boranes at Scale. ResearchGate. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes Reagent Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Benzoic Acid Derivatives. YouTube. Available at: [Link]
-
Master Organic Chemistry. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. leapchem.com [leapchem.com]
- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 10. longdom.org [longdom.org]
Technical Support Center: Purification of Chlorophenol Regioisomers
Welcome to the technical support resource for scientists and researchers facing challenges with the purification of chlorophenol regioisomers. The structural similarity and consequently close physicochemical properties of these isomers make their separation a significant experimental hurdle. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Section 1: Troubleshooting Crystallization-Based Purifications
Crystallization is often the first choice for purification due to its scalability and cost-effectiveness. However, the subtle structural differences between chlorophenol isomers can lead to co-crystallization and poor separation.
FAQ 1: My chlorophenol isomers are co-crystallizing. How can I improve separation?
Answer: Co-crystallization is common when isomers have very similar solubilities in the chosen solvent. The key is to exploit the small differences in their physical properties.
Causality: The separation efficiency in crystallization depends on the difference in solubility between the desired isomer and the impurity at a given temperature. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while keeping the isomeric impurity soluble at all temperatures.
Troubleshooting Steps:
-
Solvent Screening: This is the most critical step. Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethanol, water). The goal is to maximize the solubility difference. For instance, due to differences in intermolecular hydrogen bonding and crystal packing, the solubility of isomers can vary significantly between protic and aprotic solvents.
-
Utilize Solvent Mixtures: If a single solvent fails, a binary or even tertiary solvent system can provide the fine-tuning needed. Systematically vary the ratio of a "good" solvent (high solubility) and an "anti-solvent" (low solubility) to find an optimal window where one isomer precipitates while the other remains in the mother liquor.
-
Control the Cooling Rate: Rapid cooling traps impurities within the crystal lattice. Employ a slow, controlled cooling process. A stepwise cooling profile or allowing the solution to cool to room temperature slowly overnight before moving to a refrigerator or freezer can dramatically improve purity.
-
Seeding: Introduce a few pure seed crystals of the desired isomer into the supersaturated solution as it cools. This encourages selective crystallization of the target compound and can prevent the spontaneous nucleation of the undesired isomer.
A novel approach for separating isomers with close boiling points, like m- and p-chlorophenol, is Stripping Crystallization . This technique combines melt crystallization and vaporization under reduced pressure, allowing for purification via a series of three-phase transformations.[1][2][3][4]
Physical Properties of Dichlorophenol Isomers
This table summarizes key physical properties that can be exploited for separation. Note the differences in melting points and pKa values, which influence crystallization and extraction-based methods, respectively.
| Isomer | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | pKa | Water Solubility (ppm) |
| 2,3-Dichlorophenol | 163.00 | 58 | 206 | 7.71 | 8,215 |
| 2,4-Dichlorophenol | 163.00 | 45 | 210 | 7.90 | 4,500 |
| 2,5-Dichlorophenol | 163.00 | 59 | 211 | - | - |
| 2,6-Dichlorophenol | 163.00 | 67 | 220 | 6.80 | - |
| 3,4-Dichlorophenol | 163.00 | 68 | 253 | - | - |
| 3,5-Dichlorophenol | 163.00 | 68 | 233 | 8.20 | - |
| (Data sourced from NCBI PubChem)[5] |
Workflow: Troubleshooting Crystallization
Caption: Decision workflow for improving isomer purity in crystallization.
Section 2: Overcoming Challenges in Chromatographic Separations
When crystallization fails to provide adequate purity, chromatography is the next logical step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, but they require careful method development for closely related isomers.
FAQ 1: My chlorophenol isomer peaks are co-eluting in HPLC. How can I improve resolution?
Answer: Co-elution in HPLC is a common problem for isomers. Resolution can be systematically improved by manipulating the mobile phase, stationary phase, and other chromatographic parameters.
Causality: Chromatographic separation is governed by the differential partitioning of analytes between the stationary and mobile phases. For isomers, these differences are subtle. Selectivity (α), efficiency (N), and retention factor (k') are the three key parameters that determine resolution. You must optimize them to pull the peaks apart.
Troubleshooting Steps for Co-eluting Peaks:
-
Mobile Phase Optimization:
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) increases retention times and provides more opportunity for the column to differentiate between the isomers.[6]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference in interaction can change the elution order of isomers.[6]
-
Modify Mobile Phase pH: Chlorophenols are acidic, and their ionization state is pH-dependent. Adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) can significantly alter retention. Running at a pH well below the pKa (e.g., pH < 3) ensures the phenols are in their neutral, more retained form, which often improves peak shape and resolution on C18 columns.[6][7]
-
-
Stationary Phase Selection:
-
If a standard C18 column is not providing separation, consider a different stationary phase. A phenyl-hexyl column offers π-π interactions, which can be highly selective for aromatic compounds. For highly chlorinated phenols, a β-cyclodextrin bonded-phase column can provide excellent separation based on the inclusion of isomers within the cyclodextrin cavity.[8]
-
-
Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and mobile phase viscosity.
FAQ 2: When should I use GC instead of HPLC, and what about derivatization?
Answer: The choice between GC and HPLC depends on the volatility and thermal stability of your chlorophenols. Derivatization is often necessary for successful GC analysis.
-
Use GC when: The chlorophenol isomers are volatile enough to be analyzed in the gas phase. GC typically offers higher separation efficiency (narrower peaks) than HPLC.
-
Use HPLC when: The compounds have low volatility or are thermally labile (prone to degradation at high temperatures in the GC inlet).
The Role of Derivatization: The free hydroxyl group on phenols can cause poor peak shape (tailing) in GC due to its interaction with active sites in the column or inlet. Derivatization converts the polar -OH group into a less polar, more volatile ether or ester. This dramatically improves peak shape and detectability.[7]
-
Common Derivatization Reactions:
Experimental Protocol: HPLC Method Development for Dichlorophenol Isomers
This protocol outlines a systematic approach to developing a separation method for a mixture of dichlorophenol isomers.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard solutions of individual and mixed dichlorophenol isomers.
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: 280 nm[11]
-
Injection Volume: 10 µL[6]
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B (linear ramp)
-
15-17 min: Hold at 70% B
-
17.1-20 min: Return to 40% B and equilibrate.
-
3. Method Optimization Workflow:
-
Step 1 (Initial Run): Inject the mixed standard using the starting conditions. Assess the resolution between critical pairs.
-
Step 2 (Gradient Slope): If resolution is poor, flatten the gradient (e.g., extend the ramp from 13 minutes to 20 minutes). This gives the column more time to separate the isomers.
-
Step 3 (Solvent Change): If resolution is still insufficient, prepare a new mobile phase B using methanol. Rerun the optimized gradient. The change in selectivity may resolve the co-eluting pair.
-
Step 4 (pH Adjustment): The current mobile phase is acidic. While generally good for phenols, testing a buffered mobile phase at a slightly different pH (e.g., pH 4.5 with an acetate buffer) could be a final optimization step if needed.
Comparison of Chromatographic Conditions
| Method | Column | Mobile Phase | Elution | Analytes Separated | Reference |
| HPLC | β-Cyclodextrin bonded-phase | Methanol-water gradient | Gradient | 15 of 19 chlorophenol isomers | [8] |
| HPLC | C18 (150 mm x 4.6 mm) | Acetonitrile and 0.5% Phosphoric Acid | Gradient | Multiple chlorophenols | [6] |
| GC-MS | TraceGOLD TG-Dioxin | Helium carrier gas | Temperature Program | Multiple chlorophenols (after acetylation) | [9] |
| HPLC | C18 (150 mm x 4.6 mm) | Acetonitrile and Water (60:40) | Isocratic | 2,4-DCP, 2,6-DCP, 4-CP | [11] |
Section 3: Utilizing Chemical Methods for Difficult Separations
When physical separation methods are exhausted, chemical derivatization or exploitation of chemical properties can provide a path to purification.
FAQ 1: My isomers (e.g., 2,4- and 2,6-dichlorophenol) are impossible to separate by chromatography or crystallization. What's next?
Answer: This is a classic problem where the physical properties are too similar for conventional methods. Here, you can use chemical methods that rely on differences in steric hindrance or acidity.
Causality: Although isomers have the same functional groups, the arrangement of atoms in space can affect their reactivity and acidity (pKa). For example, the chlorine atoms ortho to the hydroxyl group in 2,6-dichlorophenol create significant steric hindrance and increase its acidity compared to the 2,4-isomer.
Recommended Chemical Approaches:
-
Selective Extraction via Acidity Differences: The pKa values of chlorophenol isomers can differ enough to allow for selective extraction. By carefully controlling the pH of an aqueous solution, you can deprotonate the more acidic isomer into its water-soluble phenolate salt, leaving the less acidic isomer in an organic layer.[12] For example, 2,6-dichlorophenol (pKa ~6.8) is significantly more acidic than 2,4-dichlorophenol (pKa ~7.9).[5] A buffered aqueous solution at pH ~7.5 would selectively deprotonate and extract the 2,6-isomer.
-
Selective Complexation/Derivatization: A bulky chemical reagent may react preferentially with the less sterically hindered isomer. A patented method describes using basic organic compounds like triethylenediamine, which react with a mixture of 2,4- and 2,6-dichlorophenol.[13] Upon cooling, the complex with the 2,6-isomer preferentially crystallizes, allowing for separation. The pure isomer can then be recovered by breaking the complex.[13]
-
Adductive Crystallization: This method involves adding a third component (an "adductive agent") that forms a co-crystal or complex with only one of the isomers. This new complex has different physical properties and can be easily separated. For example, aniline has been proposed as an adductive agent to separate m- and p-chlorophenol.[1][2]
Principle of Selective Alkaline Extraction
Caption: Selective extraction based on pKa differences.
Experimental Protocol: Separation of 2,4- and 2,6-Dichlorophenol via Extraction
1. Principle: This procedure leverages the pKa difference between 2,6-DCP (~6.8) and 2,4-DCP (~7.9). A sodium bicarbonate (NaHCO₃) solution, which has a pH of ~8.3, is basic enough to deprotonate the more acidic 2,6-DCP but not the less acidic 2,4-DCP.
2. Materials:
-
Mixture of 2,4-DCP and 2,6-DCP.
-
Diethyl ether (or other water-immiscible organic solvent).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
5% Hydrochloric acid (HCl) solution.
-
Separatory funnel, beakers, rotary evaporator.
3. Procedure:
-
Step 1 (Dissolution): Dissolve the crude dichlorophenol mixture in a suitable volume of diethyl ether (e.g., 50 mL for 1 g of mixture) in a separatory funnel.
-
Step 2 (First Extraction): Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Step 3 (Separation): Drain the lower aqueous layer into a clean beaker (this contains the 2,6-dichlorophenolate). The upper organic layer, containing the neutral 2,4-DCP, remains in the funnel.
-
Step 4 (Repeat Extraction): To ensure complete separation, wash the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts.
-
Step 5 (Isolation of 2,4-DCP): Wash the remaining organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield purified 2,4-DCP.
-
Step 6 (Isolation of 2,6-DCP): Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding 5% HCl dropwise with stirring until the pH is ~2 (verified with pH paper). The 2,6-DCP will precipitate as a solid or oil.
-
Step 7 (Final Recovery): Extract the acidified aqueous solution three times with fresh diethyl ether. Combine these organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent to yield purified 2,6-DCP.
-
Step 8 (Purity Check): Confirm the purity of each isolated isomer using GC-MS or HPLC analysis.
References
-
Armstrong, D. W., & Demond, W. (1985). Liquid Chromatographic Retention Behavior and Separation of Chlorophenols on a β-Cyclodextrin Bonded-Phase Column. Analytical Chemistry, 57(8), 1663–1667. [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).
-
Shiau, L. D. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules, 26(21), 6524. [Link]
-
Shiau, L. D. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Semantic Scholar. [Link]
-
Shiau, L. D. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. PubMed. [Link]
- Haque, I. (2005). Liquid chromatography of 4-chlorophenol.
-
Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(1), 372-374. [Link]
-
Guolan, H., et al. (1996). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 19(6), 899-911. [Link]
- Guolan, H., et al. (1996). Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC. Taylor & Francis Online.
- Leston, G. (1984). Process for separating chlorinated phenols. U.S.
- Zhang, W., et al. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
- Roberts, D. (1973). Separation of chlorophenols. U.S.
- Płotka-Wasylka, J., et al. (2015). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment.
- Akyüz, M., & Ata, S. (2008). Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction - Spectrophotometric Analysis.
- Saraji, M., & Ghani, M. (2014). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.
-
Lee, H. B., et al. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. [Link]
- Wang, Y., et al. (2013). Simultaneous derivatization and extraction of chlorophenols in water samples with up-and-down shaker-assisted dispersive liquid-liquid microextraction.
- McCabe, J., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. White Rose Research Online.
- ResearchGate. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds. [Link]
-
Shiau, L. D. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. PMC - NIH. [Link]
- Saraji, M., & Ghani, M. (2013). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization.
-
LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
- Nohta, H., et al. (2016).
-
Wikipedia. (n.d.). Chlorophenol. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Valderrama, B., et al. (2002).
- ResearchGate. (2018).
Sources
- 1. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. US3772394A - Separation of chlorophenols - Google Patents [patents.google.com]
- 13. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Biological Activity of 3-Chloro-5-(hydroxymethyl)phenol with Other Phenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of 3-Chloro-5-(hydroxymethyl)phenol's biological activity in comparison to other structurally relevant phenol derivatives. Instead of presenting pre-existing comparative data, which is sparse for this specific molecule, we will establish a robust, self-validating experimental plan. This approach is designed to generate high-integrity, publishable data and offer deep insights into the structure-activity relationships (SAR) governed by its unique functional groups: a meta-positioned chlorine atom and a hydroxymethyl group.
Our narrative will explain the causality behind experimental choices, ensuring that each protocol is not merely a set of steps but a logical system for inquiry.
Introduction and Rationale
Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, antioxidant, and cytotoxic effects.[1] The specific activity of a phenol derivative is intricately linked to the nature and position of substituents on its aromatic ring.[2] this compound presents a compelling case for study due to its distinct substitution pattern:
-
Chlorine Atom: An electron-withdrawing halogen that can significantly alter the acidity (pKa) of the phenolic hydroxyl group, enhance lipophilicity, and potentially form halogen bonds, thereby influencing membrane permeability and receptor binding.[3][4]
-
Hydroxymethyl Group (-CH2OH): A polar, non-ionizable group capable of forming hydrogen bonds, which can impact solubility and interactions with biological targets.[5][6]
-
Meta-Substitution Pattern: The 1,3,5-arrangement influences the electronic and steric environment of the entire molecule.
This guide will detail the necessary experimental workflows to characterize and compare the antioxidant, antimicrobial, and cytotoxic potential of this compound.
Strategic Selection of Comparator Compounds
To elucidate the contribution of each functional group to the overall biological activity, a carefully selected panel of comparator compounds is essential. The following compounds will allow for a systematic dissection of structure-activity relationships.
| Compound Name | Structure | Rationale for Inclusion |
| Phenol | C₆H₅OH | The unsubstituted parent compound, serving as the fundamental baseline. |
| 3-Chlorophenol | C₆H₅ClO | Isolates the effect of the meta-positioned chlorine atom without the hydroxymethyl group. |
| 3-Methylphenol (m-Cresol) | C₇H₈O | Provides a comparison for the steric bulk and electronic effect of a methyl group versus a hydroxymethyl group at the same position. |
| Benzyl Alcohol | C₇H₈O | Acts as a control for the hydroxymethyl group's activity in the absence of a phenolic hydroxyl. |
| 4-Chlorophenol | C₆H₅ClO | Evaluates the impact of the chlorine's position (para vs. meta), which can have profound effects on electronic distribution and biological activity.[4] |
This selection allows us to formulate and test specific hypotheses regarding the influence of halogenation, hydroxymethylation, and substitution patterns.
Experimental Workflows and Protocols
The following sections detail the step-by-step protocols for assessing three key areas of biological activity. The causality behind the choice of assay and critical steps is explained to ensure methodological integrity.
Assessment of Antioxidant Activity
Rationale: Phenolic compounds are renowned for their ability to scavenge free radicals, a property linked to the mitigation of oxidative stress.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess radical scavenging capacity, where the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change that is quantifiable by spectrophotometry.[8]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions (1 mg/mL) of this compound, all comparator compounds, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Perform serial dilutions of each stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes. The hydrogen atom donation from the phenol to the DPPH radical results in a color change from violet to yellow.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration for each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Assessment of Antimicrobial Activity
Rationale: Phenol derivatives have a long history as antimicrobial agents, often acting by disrupting microbial cell membranes.[9][10] The micro broth dilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[11]
-
Preparation of Materials:
-
Select representative bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare stock solutions (e.g., 1024 µg/mL) of the test and comparator compounds in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay is non-inhibitory (<1%).
-
-
Inoculum Preparation:
-
Grow bacterial cultures in MHB to the log phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the stock solution of a test compound to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is ~110 µL.
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Assessment of Cytotoxic Activity
Rationale: Evaluating cytotoxicity is crucial for any compound with therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing an indirect measure of cell viability.[12]
-
Cell Culture and Seeding:
-
Use a relevant human cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa or MCF-7 for anticancer potential).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test and comparator compounds in the culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate for another 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Visualization of Workflows and Concepts
Diagrams are essential for clarifying complex workflows and relationships.
Caption: Logical relationships for dissecting structure-activity contributions of the test compound.
Anticipated Structure-Activity Relationships and Data Interpretation
Based on established chemical principles, we can hypothesize potential outcomes:
-
Antioxidant Activity: The electron-withdrawing chlorine atom at the meta position may slightly decrease the ability of the phenolic proton to be donated, potentially leading to a lower antioxidant activity compared to phenol itself. [2]However, the overall electronic environment and steric factors will be determinative. The hydroxymethyl group is not expected to directly participate in radical scavenging.
-
Antimicrobial Activity: Increased lipophilicity due to the chlorine atom may enhance membrane disruption, potentially leading to greater antimicrobial potency for this compound compared to phenol or 3-methylphenol. [9]Its efficacy will be compared across Gram-positive and Gram-negative strains to check for spectrum differences.
-
Cytotoxicity: Halogenated phenols are often more toxic than the parent phenol. [4]The combined effects of the chloro- and hydroxymethyl groups could lead to significant cytotoxicity. Comparing the IC₅₀ values against both normal (e.g., HEK293) and cancer cell lines will be critical to identify any potential therapeutic window.
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Data Summary for Biological Activities
| Compound | Antioxidant IC₅₀ (µg/mL) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity IC₅₀ (µM) on HeLa |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Phenol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 3-Chlorophenol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 3-Methylphenol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Benzyl Alcohol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 4-Chlorophenol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid (Control) | Experimental Value | N/A | N/A | N/A |
| Doxorubicin (Control) | N/A | N/A | N/A | Experimental Value |
By systematically applying these validated protocols, researchers can generate a robust dataset to comprehensively define the biological activity profile of this compound, contributing valuable knowledge to the field of medicinal chemistry.
References
- Paś-Adwent, I., & Długosz, A. (2019). Toxicity of Some Phenolic Derivatives—In Vitro Studies. International Journal of Occupational Safety and Ergonomics, 25(3), 472-479.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2,5-Dimethoxythiophenol Derivatives and Their Phenol Analogs. BenchChem.
- Iqbal, J., et al. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(1), 2-10.
- Rowe-Magnus, D. A., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2427.
- Liu, D., Thomson, K., & Kaiser, K. L. (1982). Quantitative structure-toxicity relationship of halogenated phenols on bacteria.
- Al-Amiery, A. A., et al. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current Organic Synthesis, 17(1), 69-77.
- Mekapati, S. B., et al. (2002). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 45(26), 5857-5867.
- Khan, R., et al. (2021). Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. Research Square.
- Al-Amiery, A. A. (2022). A Brief Review of Phenolic Antioxidant and their Biological Activity. International Journal of Molecular Sciences, 23(1), 1-12.
- Rowe, D. J., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH.
- Dangles, O. (2012). Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. Journal of Agricultural and Food Chemistry, 60(36), 9263-9283.
- Takó, M., et al. (2020). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Antioxidants, 9(4), 345.
- Annunziata, F., et al. (2021).
- Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. Promega.
- Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20-24.
- Getachew, A. T., & Chun, B. S. (2017). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Drug Design Org. (n.d.).
- Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85.
- Wikipedia. (n.d.). Formaldehyde. Wikipedia.
- Schirris, T. J. J., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 94(5), 1819-1830.
- Žuvela, I., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 882459.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 3. Quantitative structure-toxicity relationship of halogenated phenols on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Formaldehyde - Wikipedia [en.wikipedia.org]
- 7. jscholaronline.org [jscholaronline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of 3-Chloro-5-(hydroxymethyl)phenol for the Discerning Researcher
For the researcher, scientist, and drug development professional, the efficient and scalable synthesis of key chemical intermediates is paramount. 3-Chloro-5-(hydroxymethyl)phenol is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the presence of three distinct functional groups: a phenolic hydroxyl, a benzylic alcohol, and a chloro substituent, each offering a handle for further chemical modification. This guide provides a comparative analysis of three plausible synthetic routes to this important molecule, offering insights into the rationale behind the experimental choices and providing a framework for laboratory-scale synthesis.
Introduction to the Synthetic Challenge
The synthesis of this compound presents an interesting challenge in regioselectivity. The arrangement of the chloro, hydroxyl, and hydroxymethyl groups on the aromatic ring requires careful consideration of directing group effects and the choice of reagents to achieve the desired isomer. This guide will explore three logical and distinct synthetic strategies, each starting from a readily available precursor.
Comparative Analysis of Synthetic Routes
We will delve into the specifics of three primary synthetic pathways:
-
Route 1: Reduction of 3-Chloro-5-hydroxybenzoic Acid or 3-Chloro-5-hydroxybenzaldehyde. This is a straightforward approach that relies on the selective reduction of a carbonyl group.
-
Route 2: Selective Chlorination of 3,5-Dihydroxybenzyl Alcohol. This route introduces the chloro substituent at a later stage, requiring a regioselective chlorination of a symmetric precursor.
-
Route 3: Regioselective Hydroxymethylation of 3-Chlorophenol. This pathway builds the molecule by introducing the hydroxymethyl group onto a substituted phenol, where controlling the position of substitution is critical.
A summary of the key comparative metrics for these routes is presented below.
| Metric | Route 1: Reduction | Route 2: Selective Chlorination | Route 3: Regioselective Hydroxymethylation |
| Starting Material | 3-Chloro-5-hydroxybenzoic Acid or 3-Chloro-5-hydroxybenzaldehyde | 3,5-Dihydroxybenzyl Alcohol | 3-Chlorophenol |
| Key Transformation | Carboxylic acid/aldehyde reduction | Electrophilic aromatic substitution (chlorination) | Electrophilic aromatic substitution (hydroxymethylation) |
| Potential Yield | High | Moderate to High | Moderate |
| Selectivity Control | High (functional group selective) | Moderate (regioselectivity can be challenging) | Moderate to High (dependent on directing group effects) |
| Scalability | Good | Moderate | Good |
| Key Reagents | Borane complexes (e.g., BH₃·THF) | Chlorinating agents (e.g., SO₂Cl₂) | Formaldehyde, Base/Acid catalyst |
| Potential Byproducts | Minimal | Isomeric chlorophenols, over-chlorinated products | Isomeric hydroxymethylphenols, polymeric resins |
Route 1: Reduction of a Carbonyl Precursor
This is arguably the most direct and reliable route, contingent on the availability of the starting materials, 3-chloro-5-hydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde. The reduction of a carboxylic acid or an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.
Reaction Scheme
Caption: Synthetic pathway via reduction of a carbonyl precursor.
Mechanistic Insights and Rationale
The reduction of a carboxylic acid with borane complexes like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) is a highly chemoselective process.[1][2] Borane is an electrophilic reducing agent that preferentially attacks the electron-rich carbonyl oxygen of the carboxylic acid. This forms a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup. This method is advantageous as it is generally selective for carboxylic acids in the presence of other reducible functional groups like esters. The reduction of an aldehyde to a primary alcohol can be readily achieved with milder reducing agents like sodium borohydride (NaBH₄), offering a simple and efficient transformation.
Experimental Protocol (Adapted from General Procedures)
Reduction of 3-Chloro-5-hydroxybenzoic Acid with Borane-THF
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-hydroxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF, approximately 10 volumes).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add a 1 M solution of borane-THF complex in THF (approximately 1.1 equivalents) dropwise via a syringe.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
-
Isolation: Remove the solvents under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Route 2: Selective Chlorination of 3,5-Dihydroxybenzyl Alcohol
This approach involves the late-stage introduction of the chlorine atom. The success of this route hinges on achieving selective monochlorination at the C-3 position of 3,5-dihydroxybenzyl alcohol.
Reaction Scheme
Caption: Synthetic pathway via selective chlorination.
Mechanistic Insights and Rationale
The hydroxyl groups of 3,5-dihydroxybenzyl alcohol are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. The challenge lies in controlling the reaction to achieve monochlorination at one of the activated positions (C-2, C-4, or C-6) and preventing over-chlorination. The desired product requires chlorination at the C-3 position, which is meta to both hydroxyl groups and thus electronically disfavored. However, the nomenclature can be ambiguous. If we consider the hydroxymethyl group as the primary substituent, then the hydroxyl groups are at positions 3 and 5. In this case, chlorination would be directed to the 2, 4, or 6 positions. To obtain the target molecule, we would need to chlorinate at the 2-position. The steric hindrance from the adjacent hydroxymethyl group might disfavor this position. A more plausible precursor for this route would be 3,5-dihydroxybenzaldehyde, which could be selectively chlorinated followed by reduction.
Given the directing effects, a direct selective chlorination of 3,5-dihydroxybenzyl alcohol to the desired product is synthetically challenging and would likely result in a mixture of isomers.
Experimental Protocol (Conceptual)
Due to the significant regioselectivity challenges, a detailed protocol is not provided as this route is considered less viable than the others without substantial optimization and development of a highly selective chlorinating system.
Route 3: Regioselective Hydroxymethylation of 3-Chlorophenol
This synthetic strategy involves the introduction of the hydroxymethyl group onto the 3-chlorophenol backbone. The key to this route is controlling the position of the incoming hydroxymethyl group.
Reaction Scheme
Caption: Synthetic pathway via regioselective hydroxymethylation.
Mechanistic Insights and Rationale
In the hydroxymethylation of phenols with formaldehyde, the hydroxyl group is a powerful ortho-, para-directing group.[3] The chlorine atom in 3-chlorophenol is a deactivating but also ortho-, para-directing group. The strong activating effect of the hydroxyl group will dominate the regiochemical outcome. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (C-2, C-4, and C-6). The desired product, this compound, has the hydroxymethyl group at the C-5 position, which is para to the hydroxyl group and meta to the chlorine atom. This makes the direct hydroxymethylation of 3-chlorophenol a highly plausible and regiochemically favored route. The reaction is typically carried out under basic conditions, where the phenol is deprotonated to the more strongly activating phenoxide ion.[4]
Experimental Protocol (Adapted from General Procedures)
Base-Catalyzed Hydroxymethylation of 3-Chlorophenol
-
Preparation: In a round-bottom flask, dissolve 3-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Reaction: To this solution, add a 37% aqueous solution of formaldehyde (1.2 equivalents) dropwise at room temperature.
-
Heating: After the addition, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion and Recommendations
Based on this comparative analysis, Route 1, the reduction of 3-chloro-5-hydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde, appears to be the most promising and reliable synthetic strategy. This route benefits from a highly selective and well-understood key transformation, which is likely to result in a high yield of the desired product with minimal byproduct formation. The scalability of reduction reactions is also generally good.
Route 3, the regioselective hydroxymethylation of 3-chlorophenol, is also a very viable and potentially cost-effective option, as the starting materials are readily available. The inherent directing effects of the substituents favor the formation of the desired product. However, there is a higher risk of forming polymeric byproducts, which may complicate purification.
Route 2, the selective chlorination of 3,5-dihydroxybenzyl alcohol, is the least synthetically viable approach due to the significant challenges in controlling the regioselectivity of the chlorination reaction.
For researchers embarking on the synthesis of this compound, it is recommended to first explore the availability and cost of 3-chloro-5-hydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde. If these starting materials are accessible, the reduction route offers the clearest path to the target molecule. If not, the hydroxymethylation of 3-chlorophenol is a strong alternative that can be optimized to provide the desired product.
References
- CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google P
-
Acid to Alcohol - Common Conditions - Organic Chemistry Data. (URL: [Link])
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google P
- CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol - Google P
- US4410739A - Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols - Google P
-
3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem. (URL: [Link])
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - Journal of Chemical Research. (URL: [Link])
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - Angewandte Chemie. (URL: [Link])
-
Regioselective catalytic hydroxymethylation of phenol with formaldehyde. - ResearchGate. (URL: [Link])
- CN111056928A - A kind of method of synthesizing chlorphenesin - Google P
-
4 - Organic Syntheses Procedure - Organic Syntheses. (URL: [Link])
-
3,5-Dihydroxybenzyl alcohol | C7H8O3 | CID 34661 - PubChem. (URL: [Link])
-
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF - ResearchGate. (URL: [Link])
-
1829-33-0 3-chloro-5-hydroxybenzaldehyde 3-氯-5-羟基苯甲醛 - Win-Win Chemical. (URL: [Link])
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (URL: [Link])
- EP0632003A1 - Novel phenol compounds containing methoxymethyl group or hydroxymethyl group - Google P
Sources
- 1. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. US8188270B2 - Polymorphous form of 5-chloro-N-({(5S)-2-oxo-3[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
A Researcher's Guide to In Vitro and In Vivo Evaluation of 3-Chloro-5-(hydroxymethyl)phenol Analogs
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Phenolic compounds, a class of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been a fertile ground for identifying new drug candidates due to their diverse biological activities.[1] Within this broad family, 3-Chloro-5-(hydroxymethyl)phenol and its analogs represent a compelling scaffold for investigation. This guide provides a comparative analysis of in vitro and in vivo methodologies essential for characterizing these analogs, offering insights into experimental design, data interpretation, and the crucial translation from benchtop assays to whole-organism studies.
The Foundational Role of In Vitro Screening
In vitro studies serve as the initial, high-throughput filter in the drug discovery pipeline. They are designed to rapidly assess the biological activity and potential toxicity of a large number of compounds in a controlled, isolated environment, such as a cell culture or an enzymatic assay. This approach is cost-effective and allows for the elucidation of specific molecular mechanisms without the complexities of a whole biological system.
Assessing Cellular Viability and Cytotoxicity
A primary concern for any potential therapeutic is its effect on cell health. Cytotoxicity assays are fundamental to determining the concentration at which a compound becomes toxic to cells. For phenolic compounds, which can be volatile or prone to oxidation in culture media, careful experimental design is critical to avoid artifacts like cross-contamination between wells of a microplate.[2]
Commonly employed methods include the MTT assay, which measures metabolic activity, and assays based on membrane integrity, such as propidium iodide (PI) exclusion.[2][3] PI is a fluorescent dye that cannot penetrate the membrane of live cells, making it an excellent marker for cell death.[2]
Table 1: Comparative In Vitro Cytotoxicity of this compound Analogs
| Compound ID | Structural Modification | Cell Line | IC50 (µM) |
| Parent | This compound | HCT-116 (Colon Cancer) | 150 |
| Analog A | Methylation of hydroxyl group | HCT-116 (Colon Cancer) | > 500 |
| Analog B | Substitution of chloro with fluoro | HCT-116 (Colon Cancer) | 85 |
| Analog C | Addition of a second chloro group | HCT-116 (Colon Cancer) | 32 |
Data is representative and for illustrative purposes.
The data in Table 1 suggests that modifications to the parent structure significantly impact cytotoxicity. For instance, the increased potency of Analog C could be a desirable trait for an anticancer agent, but it also raises the potential for off-target toxicity.
Delving into the Mechanism: Apoptosis and Caspase Activation
Should an analog demonstrate potent cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A key hallmark of apoptosis is the activation of a family of proteases called caspases.[4] Caspase-3 is a critical "effector" caspase, representing a convergence point for multiple signaling pathways that initiate the final stages of cell death.[4][5]
Experimental Protocol: In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a method to quantify the activity of caspase-3 in cells treated with a test compound, adapted from established methodologies.[6]
Objective: To determine if the cytotoxicity of Analog C is mediated by the activation of caspase-3.
Materials:
-
HCT-116 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Analog C (dissolved in DMSO)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-AMC)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density that will achieve 70-80% confluency after 24 hours.
-
Compound Treatment: Treat the cells with Analog C at its IC50 concentration (32 µM) and a negative control (DMSO vehicle). Include an untreated control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: a. After incubation, centrifuge the plate and carefully remove the supernatant. b. Resuspend the cell pellets in 50 µL of chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes.[6]
-
Assay Reaction: a. Centrifuge the lysate at 800 g for 10 minutes to pellet debris. b. Transfer the supernatant (cytosolic extract) to a new, black-walled 96-well plate. c. Prepare a reaction mix containing the caspase-3 substrate (DEVD-AMC). d. Add the reaction mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[6]
-
Data Analysis: Compare the fluorescence intensity of the Analog C-treated samples to the untreated and vehicle controls. A significant increase in fluorescence indicates the cleavage of the substrate by active caspase-3.
The Transition to In Vivo Validation
While in vitro assays are invaluable for initial screening and mechanistic insights, they cannot fully replicate the complex environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can dramatically alter a compound's efficacy and toxicity.[7] Therefore, in vivo studies in animal models are a critical, non-negotiable step in preclinical development.
Establishing a Safety Profile: Acute Toxicity Studies
Before assessing efficacy, it is imperative to determine the safety profile of a lead candidate. Acute toxicity studies are designed to determine the potential adverse effects of a substance after a short-term exposure.[8] These studies help establish a therapeutic window and identify a maximum tolerated dose (MTD).
Table 2: Comparative In Vivo Acute Toxicity of Select Analogs in Mice
| Compound ID | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |
| Analog B | Intraperitoneal (i.p.) | 450 | Sedation at high doses |
| Analog C | Intraperitoneal (i.p.) | 120 | Liver enzyme elevation, weight loss |
Data is representative and for illustrative purposes.
The in vivo toxicity data (Table 2) for Analog C, which was the most potent in vitro, reveals potential hepatotoxicity. This finding is critical; a compound that is highly effective in vitro may be unusable in vivo due to an unacceptable toxicity profile. Chlorophenols, as a class, are known to be readily absorbed and can induce effects on the liver and central nervous system.[9][10] Studies on 4-chlorophenol have shown it can cause hepatotoxicity in mice, potentially through the formation of reactive intermediates.[11] This underscores the necessity of in vivo evaluation.
Evaluating Efficacy in Disease Models
With a safety profile established, the efficacy of a compound can be tested in an appropriate animal model of disease. For an anticancer agent like Analog B (which showed a better safety profile than C), a common approach is to use a xenograft model, where human cancer cells (e.g., HCT-116) are implanted into immunodeficient mice.
Experimental Protocol: In Vivo Acute Toxicity Study in Rodents
This protocol provides a general framework for an acute toxicity study to determine the LD50 and observe potential toxic effects.[8][12]
Objective: To assess the acute toxicity of Analog B and Analog C in mice following a single intraperitoneal injection.
Materials:
-
Healthy, young adult mice (e.g., CD-1 strain), 8-12 weeks old
-
Analog B and Analog C
-
Sterile vehicle (e.g., saline with 5% DMSO)
-
Syringes and needles
-
Animal balance
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Dose Preparation: Prepare a series of graded doses for each analog based on preliminary range-finding studies or in vitro data.
-
Animal Grouping: Randomly assign animals to dose groups (e.g., 5 mice per sex per group) and a vehicle control group.
-
Administration: Administer a single dose of the designated compound or vehicle via intraperitoneal (i.p.) injection.
-
Observation: a. Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.[8] b. Thereafter, observe animals daily for 14 days. c. Record clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and any mortalities.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 (the dose estimated to be lethal to 50% of the animals) using appropriate statistical methods (e.g., probit analysis).
Synthesizing the Data: The In Vitro-In Vivo Correlation
The ultimate goal is to find a compound with a strong correlation between in vitro potency and in vivo efficacy, coupled with an acceptable safety margin.
-
Analog C was highly potent in vitro but showed significant toxicity in vivo. The in vitro data correctly identified it as biologically active, but it was the in vivo study that revealed its poor safety profile, likely halting its further development.
-
Analog B was less potent than C in vitro but had a much better safety profile in vivo. This makes it a more promising candidate for further efficacy studies. The lower in vitro potency might be offset by favorable pharmacokinetic properties in vivo.
-
Analog A was inactive in vitro, and it would typically not advance to in vivo testing, saving significant resources.
This comparative process highlights a critical principle: in vitro results are predictive but not definitive. They are essential for prioritizing compounds and generating hypotheses about their mechanisms. However, only through rigorous in vivo testing can the true therapeutic potential and risks of a compound be understood. The discrepancy between in vitro and in vivo results, as seen with Analog C, is a common and instructive outcome in drug development, emphasizing the complementary and indispensable nature of both approaches.
References
-
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Caspase Activity Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. (2022). MP Biomedicals. [Link]
-
Which is the best protocol for caspase-3 activity detection in vitro?. (2018). ResearchGate. [Link]
-
In Vitro Assays for caspase-3 Activation and DNA Fragmentation. (2000). PubMed. [Link]
-
In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing. [Link]
-
Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. (2025). ResearchGate. [Link]
-
Comparative cytotoxicity of phenols in vitro. (2025). ResearchGate. [Link]
-
Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. (n.d.). MDPI. [Link]
-
Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Preclinical Toxicology Testing and Toxicity Profiles. (n.d.). Pharma Models. [Link]
-
Antibody-based alternatives to animal testing for toxin detection and antitoxin evaluation. (n.d.). Frontiers. [Link]
-
Wildlife Toxicity Assessment for Phenol | Request PDF. (n.d.). ResearchGate. [Link]
-
Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023). University of Virginia School of Medicine. [Link]
-
Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (2010). PubMed. [Link]
-
Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2022). ResearchGate. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf. (n.d.). National Institutes of Health. [Link]
-
This compound | 885270-34-8. (n.d.). BuyersGuideChem. [Link]
-
Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. (2019). PubMed. [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (n.d.). National Institutes of Health. [Link]
-
3-Chloro-5-methylphenol | C7H7ClO | CID 14854. (n.d.). PubChem @ NIH. [Link]
-
What is Phenol used for?. (2024). Patsnap Synapse. [Link]
-
In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. (n.d.). PubMed. [Link]
-
Synthesis and Biological Evaluation of Some New Coumarin Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.). ResearchGate. [Link]
-
In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. (n.d.). PubMed. [Link]
-
In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants | Request PDF. (n.d.). ResearchGate. [Link]
-
Phenol. (n.d.). Wikipedia. [Link]
-
2-Amino-5-chlorophenol toxicity in renal cortical slices from Fischer 344 rats: effect of antioxidants and sulfhydryl agents. (n.d.). PubMed. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing. [Link]
-
Effect of 3-chloro-2,5-dihydroxybenzyl alcohol on the percentage of larval settlement of Hydroides elegans.. (n.d.). ResearchGate. [Link]
Sources
- 1. What is Phenol used for? [synapse.patsnap.com]
- 2. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. mpbio.com [mpbio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Benchmarking the reactivity of 3-Chloro-5-(hydroxymethyl)phenol against other functionalized phenols
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of functionalized phenols is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-5-(hydroxymethyl)phenol against a selection of other functionalized phenols: p-nitrophenol, p-methoxyphenol, and p-cresol. We will explore how the interplay of electronic and steric effects governed by the substituents dictates the reactivity of the phenolic ring and the hydroxyl group in key chemical transformations, including electrophilic aromatic substitution, O-alkylation/O-acylation, and oxidation reactions. This guide is supported by experimental data and detailed protocols to provide a practical framework for laboratory applications.
Introduction: The Intricacies of Phenol Reactivity
Phenols are a cornerstone of organic synthesis, prized for their versatile reactivity. The hydroxyl group directly attached to the aromatic ring is a potent activating, ortho-, para- directing group for electrophilic aromatic substitution, a consequence of the resonance delocalization of its lone pair of electrons into the π-system of the ring.[1][2] This electron donation significantly enhances the nucleophilicity of the aromatic ring, often necessitating milder reaction conditions compared to benzene.
However, the reactivity of a phenol is not solely dictated by the hydroxyl group. The nature and position of other substituents on the aromatic ring introduce a layer of complexity, modulating the electron density distribution and steric accessibility of the reactive sites. This guide will dissect these substituent effects through a comparative lens, focusing on this compound.
The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria.[3][4] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ).[4] Electron-donating groups generally have negative σ values, accelerating reactions with a positive ρ value (buildup of negative charge in the transition state), while electron-withdrawing groups have positive σ values and decelerate such reactions.[5]
Profile of the Subject Compound: this compound
This compound presents a unique reactivity profile due to the presence of three distinct functional groups: a hydroxyl group, a chloro group, and a hydroxymethyl group.
-
Hydroxyl Group: As the primary activating group, it directs electrophiles to the ortho and para positions (positions 2, 4, and 6).
-
Chloro Group: This substituent exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[6] Positioned meta to the hydroxyl group, its deactivating inductive effect will be more pronounced, reducing the overall nucleophilicity of the ring compared to phenol itself.
-
Hydroxymethyl Group: The -CH₂OH group is generally considered to be weakly electron-withdrawing by induction. Its presence also introduces an additional reactive site for reactions such as etherification or esterification.[7] Furthermore, under certain conditions, it can be oxidized or participate in condensation reactions.[7]
The combination of a deactivating chloro group and a weakly deactivating hydroxymethyl group, both meta to the hydroxyl group, suggests that this compound will be less reactive towards electrophilic aromatic substitution than phenol. The directing effects of the substituents will guide incoming electrophiles to the positions activated by the powerful hydroxyl group and not significantly deactivated by the other substituents.
Comparative Reactivity Profiles of Functionalized Phenols
To benchmark the reactivity of this compound, we will compare it against three other functionalized phenols, each with a distinct electronic profile:
-
p-Cresol (4-methylphenol): The methyl group is an electron-donating group through induction and hyperconjugation, thus activating the ring towards electrophilic attack and making the phenol less acidic than phenol.[6]
-
p-Methoxyphenol (4-methoxyphenol): The methoxy group exhibits a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, making it a strongly activating group for electrophilic substitution and rendering the phenol less acidic.[8]
-
p-Nitrophenol (4-nitrophenol): The nitro group is a powerful electron-withdrawing group through both resonance (-M) and induction (-I). This deactivates the ring towards electrophilic substitution and significantly increases the acidity of the phenol.[9][10][11]
Benchmarking Reactivity in Key Transformations
Acidity (pKa)
The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the phenoxide ion, leading to a higher pKa (weaker acid).[12]
| Compound | Substituent(s) | Electronic Effect(s) | Expected pKa Trend (vs. Phenol) |
| This compound | -Cl, -CH₂OH | -I, +M (Cl); -I (CH₂OH) | More acidic |
| p-Cresol | -CH₃ | +I, Hyperconjugation | Less acidic |
| p-Methoxyphenol | -OCH₃ | -I, +M | Less acidic |
| p-Nitrophenol | -NO₂ | -I, -M | Significantly more acidic |
Table 1: Predicted Acidity of Selected Functionalized Phenols.
Electrophilic Aromatic Substitution: A Case Study of Bromination
The reaction of phenols with bromine is a classic example of electrophilic aromatic substitution. The high reactivity of the phenolic ring often leads to polysubstitution and can be difficult to control.[13] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the ring.
Experimental Protocol: Comparative Bromination
-
Preparation of Phenol Solutions: Prepare 0.1 M solutions of this compound, p-cresol, p-methoxyphenol, and p-nitrophenol in a suitable solvent (e.g., glacial acetic acid).
-
Preparation of Bromine Solution: Prepare a 0.1 M solution of bromine in the same solvent.
-
Reaction: To each phenol solution at room temperature, add an equimolar amount of the bromine solution dropwise with stirring.
-
Monitoring: Monitor the disappearance of the bromine color as an indicator of the reaction rate. For a quantitative comparison, the reaction can be monitored by quenching aliquots at specific time intervals and analyzing the product distribution by GC-MS or HPLC.
Expected Reactivity Order:
p-methoxyphenol > p-cresol > this compound > p-nitrophenol
This predicted order is based on the activating/deactivating nature of the substituents. The strongly activating methoxy and methyl groups will lead to a faster reaction, while the deactivating chloro and nitro groups will slow it down.
Caption: Relationship between substituent electronic effects and phenol reactivity.
Conclusion
The reactivity of this compound is a product of the interplay between its hydroxyl, chloro, and hydroxymethyl substituents. Compared to phenols with strongly activating groups like p-cresol and p-methoxyphenol, it is less reactive towards electrophilic substitution and oxidation. However, it is more acidic and more susceptible to these reactions than the strongly deactivated p-nitrophenol. This guide provides a predictive framework and experimental basis for scientists to anticipate the behavior of this compound in various synthetic contexts, enabling more efficient and targeted molecular design.
References
-
A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. Benchchem. 7
-
P-CRESOL. CAMEO Chemicals - NOAA.
-
p-Cresol | 106-44-5. ChemicalBook.
-
p-Nitrophenol Definition - Organic Chemistry Key Term. Fiveable.
-
Acidity of substituted phenols. Chemistry Stack Exchange.
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV.
-
Electrophilic aromatic substitution | chemistry. Britannica.
-
Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.
-
Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols. PubMed.
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. NIH.
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF. ResearchGate.
-
meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution | Request PDF. ResearchGate.
-
Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
-
Is m-cresol or p-cresol more reactive towards electrophilic substitution? Chemistry Stack Exchange.
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ACS Publications.
-
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. NIH.
-
p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... Study Prep in Pearson+.
-
How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Quora.
-
Hammett Plot | PDF | Acid Dissociation Constant | Analytical Chemistry. Scribd.
-
Hammett equation. Wikipedia.
-
A Hammett plot showing linear free energy relationship between phenols... ResearchGate.
-
Why is p-methoxyphenol less acidic than phenol? Quora.
-
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. ACS Publications.
-
22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.
-
P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing.
-
Video: Oxidation of Phenols to Quinones. JoVE.
-
P-CRESOL. CAMEO Chemicals.
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society.
-
Methods to improve lignin's reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review. BioResources.
-
P-METHOXYPHENOL. Ataman Kimya.
-
KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*.
-
Nucleophilic aromatic substitution. Wikipedia.
-
18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. ResearchGate.
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
-
(PDF) Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes.
-
Ch24 - Acylation of phenols. University of Calgary.
-
Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. PubMed.
-
Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... Study Prep in Pearson+.
-
4-Methoxyphenol 150-76-5 wiki. Guidechem.
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.
-
Acylation of phenols to phenolic esters with organic salts. RSC Publishing.
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info.
-
Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts (RSC Publishing).
-
Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
-
Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. Frontiers.
-
The Reactivity of Nucleophilic Reagents toward the p-Nitrophenyl Phosphate Dianion1. Journal of the American Chemical Society.
-
Video: Determining the Chemical Structure of the Product Formed When an Aromatic Primary Alcohol Reacts with Hydrochloric Acid. Nagwa.
-
Acidity of Substituted Phenols. Chemistry LibreTexts.
Sources
- 1. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 2. quora.com [quora.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. fiveable.me [fiveable.me]
- 10. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sips.org.in [sips.org.in]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to De-risking 3-Chloro-5-(hydroxymethyl)phenol: A Cross-Reactivity Profiling Strategy
In the landscape of modern drug discovery, the early and comprehensive characterization of a molecule's biological interactions is paramount. This guide provides a detailed framework for assessing the cross-reactivity of a novel small molecule, 3-Chloro-5-(hydroxymethyl)phenol, with a focus on scientifically robust methodologies and data-driven decision-making. For researchers and drug development professionals, understanding a compound's potential for off-target effects is not merely a regulatory hurdle but a critical step in building a compelling safety and efficacy profile.
Introduction: The Imperative of Early Off-Target Assessment
This compound is a substituted phenolic compound with structural motifs that suggest potential interactions with a range of biological targets. While its primary pharmacology may be under investigation for a specific therapeutic indication, its journey towards a viable drug candidate necessitates a thorough evaluation of its "polypharmacology" – the ability to interact with multiple targets. Unforeseen off-target interactions are a leading cause of project attrition, leading to toxicity or diminished efficacy later in development.
This guide presents a tiered approach to cross-reactivity screening, beginning with predictive in silico methods and progressing to broad-panel in vitro assays. The causality behind each experimental choice is explained, providing a self-validating system for the comprehensive profiling of this compound or any novel chemical entity.
Tier 1: In Silico Target Prediction - A First Look at Potential Interactions
Before embarking on resource-intensive wet-lab experiments, in silico methods offer a cost-effective and rapid means to generate initial hypotheses about a compound's potential biological targets.[1][2] These computational approaches can be broadly categorized into ligand-based and structure-based methods.
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[3] By comparing the chemical features of this compound to large databases of compounds with known biological activities, we can predict potential targets.
-
Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding affinity of this compound to these proteins.[3]
For this compound, a hypothetical in silico screen might predict interactions with certain classes of enzymes, such as kinases or dehydrogenases, due to the presence of the phenol and hydroxymethyl groups, which can participate in hydrogen bonding and other key interactions within a binding pocket.
Tier 2: In Vitro Broad-Panel Screening - The Experimental Cornerstone
Following in silico prediction, the next critical step is to experimentally assess the cross-reactivity of this compound against a diverse panel of biological targets. This provides empirical data to confirm or refute the computational hypotheses and to uncover unanticipated interactions. We will focus on three major classes of drug targets known for their promiscuity and relevance to drug safety: protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Kinome Profiling: Assessing Unwanted Modulation of Cell Signaling
Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[4][5] Consequently, many drugs are designed to target kinases. However, due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity against other kinases, leading to potential toxicities.[6] A broad kinome scan is therefore essential.
| Target Kinase | This compound (% Inhibition @ 10 µM) | Comparator 1 (Structurally Similar Phenol) (% Inhibition @ 10 µM) | Comparator 2 (Known Kinase Inhibitor) (% Inhibition @ 10 µM) |
| ABL1 | 8 | 12 | 95 |
| EGFR | 15 | 18 | 92 |
| SRC | 22 | 25 | 88 |
| VEGFR2 | 5 | 9 | 98 |
| p38α | 45 | 52 | 75 |
Hypothetical data for illustrative purposes.
GPCR Panel Screening: Uncovering Potential Neurological and Cardiovascular Side Effects
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[7][8] Off-target interactions with GPCRs can lead to a wide range of adverse effects, including cardiovascular, neurological, and metabolic side effects.[9]
| Target GPCR | This compound (% Inhibition of Radioligand Binding @ 10 µM) | Comparator 1 (Structurally Similar Phenol) (% Inhibition of Radioligand Binding @ 10 µM) | Comparator 2 (Known GPCR Ligand) (% Inhibition of Radioligand Binding @ 10 µM) |
| Adrenergic α1A | 12 | 15 | 99 |
| Dopamine D2 | 5 | 8 | 95 |
| Serotonin 5-HT2A | 25 | 30 | 92 |
| Muscarinic M1 | 3 | 6 | 89 |
| Histamine H1 | 18 | 22 | 96 |
Hypothetical data for illustrative purposes.
Nuclear Receptor Profiling: Probing for Endocrine Disruption and Other Liabilities
Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes, including metabolism, development, and reproduction.[10][11] Unintended interactions with nuclear receptors can lead to endocrine disruption, reproductive toxicity, and other serious adverse effects.
| Target Nuclear Receptor | This compound (% Activation vs. Control @ 10 µM) | Comparator 1 (Structurally Similar Phenol) (% Activation vs. Control @ 10 µM) | Comparator 2 (Known Nuclear Receptor Ligand) (% Activation vs. Control @ 10 µM) |
| Estrogen Receptor α | 5 | 8 | 110 |
| Androgen Receptor | 2 | 4 | 98 |
| Glucocorticoid Receptor | 10 | 12 | 105 |
| Peroxisome Proliferator-Activated Receptor γ | 15 | 18 | 95 |
| Pregnane X Receptor | 35 | 40 | 120 |
Hypothetical data for illustrative purposes.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided as a guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP in kinase reaction buffer.
-
Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.
Protocol 2: GPCR Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Binding Reaction Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compound or vehicle control in a binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity retained on the filter using a microplate scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of specific radioligand binding by the test compound.
Protocol 3: Nuclear Receptor Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293) and transiently or stably transfect with two plasmids: one expressing the full-length nuclear receptor of interest and another containing a luciferase reporter gene under the control of a response element for that receptor.
-
Cell Plating: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Remove the culture medium and replace it with a medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent cytotoxicity assay) and express the results as a percentage of the activity induced by a known reference agonist.
Data Interpretation and Strategic Implications
The data generated from these cross-reactivity studies will provide a comprehensive off-target profile for this compound.
-
Hits from Kinase and GPCR Screens: Any significant inhibition (typically >50% at 10 µM) should be followed up with dose-response studies to determine the IC50 value. This will allow for a quantitative assessment of the potency of the off-target interaction.
-
Hits from Nuclear Receptor Screens: Activation or inhibition of nuclear receptors can be indicative of potential liabilities. Positive hits should be further investigated in more complex cellular models.
-
Structure-Activity Relationship (SAR) Analysis: The cross-reactivity data should be integrated with the on-target activity data to build a comprehensive SAR. This can guide medicinal chemistry efforts to optimize for on-target potency while minimizing off-target effects.
Conclusion: A Proactive Approach to Drug Safety
The systematic evaluation of a compound's cross-reactivity is a non-negotiable component of modern drug discovery. By employing a tiered strategy of in silico prediction followed by broad-panel in vitro screening, researchers can identify potential liabilities early in the development process. This proactive approach not only de-risks a project but also provides valuable insights into the molecule's mechanism of action and potential for repurposing. The methodologies and frameworks presented in this guide offer a robust starting point for the comprehensive characterization of this compound and other novel chemical entities, ultimately paving the way for the development of safer and more effective medicines.
References
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link][10]
-
Vidal, D., Garcia-Serna, R., & Mestres, J. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link][11]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link][2]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][6]
-
Al-Sha'er, M. A., & Al-Hussain, M. A. (2020). Computational/in silico methods in drug target and lead prediction. Saudi Pharmaceutical Journal, 28(11), 1495–1504. [Link][3]
-
ICE Bioscience. (n.d.). GPCR Assays Services. Retrieved from [Link][7]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link][12]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link][8]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link][13]
Sources
- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GPCR Toxicity Panel | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 3-Chloro-5-(hydroxymethyl)phenol: Evaluating Reproducibility and Robustness
Introduction to Synthetic Strategies
Two principal retrosynthetic pathways are considered for the synthesis of 3-Chloro-5-(hydroxymethyl)phenol:
-
Route A: Reduction of a Carboxylic Acid Precursor. This approach commences with the commercially available 3-chloro-5-hydroxybenzoic acid, where the carboxylic acid functional group is reduced to the desired hydroxymethyl group.
-
Route B: Formylation of a Phenolic Precursor followed by Reduction. This two-step strategy begins with 3-chlorophenol, introducing a formyl group which is subsequently reduced to the hydroxymethyl group.
A third potential pathway, the direct selective chlorination of 3-(hydroxymethyl)phenol, is also considered but presents significant challenges in achieving high regioselectivity, potentially leading to isomeric mixtures that are difficult to separate. Therefore, this guide will focus on the more robust and reproducible Routes A and B.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Route A: Reduction of a Carboxylic Acid Precursor
This synthetic approach leverages the readily available 3-chloro-5-hydroxybenzoic acid. A direct reduction of the carboxylic acid in the presence of a free phenol can be challenging. A more robust and scalable method involves protection of the phenolic hydroxyl group, esterification of the carboxylic acid, followed by reduction and deprotection. This strategy is analogous to the scalable synthesis of 3,5-bis(hydroxymethyl)phenol from 5-hydroxyisophthalic acid, which avoids the use of hazardous reducing agents like lithium aluminum hydride (LAH)[1].
Proposed Experimental Protocol
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl of 3-chloro-5-hydroxybenzoic acid is protected, for instance, as a benzyl ether, to prevent its interference in the subsequent reduction step.
-
Esterification: The carboxylic acid is converted to its methyl ester to facilitate a milder reduction.
-
Reduction of the Methyl Ester: The methyl ester is reduced to the corresponding alcohol using a mild and selective reducing agent like sodium borohydride in a suitable solvent.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.
Discussion of Robustness and Reproducibility
This route is anticipated to be highly robust and reproducible. The protection and deprotection steps are standard and high-yielding transformations. The use of sodium borohydride for the reduction of the ester is a well-established and scalable method, offering a significant safety advantage over metal hydrides like LAH[1]. The regiochemistry is unequivocally defined by the starting material, eliminating the possibility of isomeric byproducts.
Route B: Formylation of a Phenol Precursor followed by Reduction
This two-step route begins with the inexpensive and readily available 3-chlorophenol. The key steps are the regioselective introduction of a formyl group (formylation) and its subsequent reduction.
Proposed Experimental Protocol
-
ortho-Formylation of 3-Chlorophenol: The Duff reaction or a more modern equivalent can be employed. A convenient and high-yielding method for the ortho-formylation of phenols uses paraformaldehyde in the presence of magnesium dichloride and triethylamine.[2][3][4] This method has been shown to be effective for a range of substituted phenols.[2][4][5]
-
Reduction of 3-Chloro-5-hydroxybenzaldehyde: The resulting aldehyde is then reduced to the hydroxymethyl group. This is a straightforward and typically high-yielding transformation that can be achieved with a variety of reducing agents, including sodium borohydride.
Discussion of Robustness and Reproducibility
The primary challenge in this route lies in the regioselectivity of the formylation step. While methods for ortho-formylation are well-documented, the electronic and steric effects of the chloro and hydroxyl groups on the aromatic ring will influence the position of the incoming formyl group. However, the directing effects of the hydroxyl group should favor formylation at the positions ortho to it. Careful optimization of the reaction conditions would be necessary to ensure high selectivity and reproducibility. The subsequent reduction of the aldehyde is a very reliable and robust reaction.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Reduction of Carboxylic Acid | Route B: Formylation and Reduction |
| Starting Material | 3-Chloro-5-hydroxybenzoic acid | 3-Chlorophenol |
| Number of Steps | 4 (Protection, Esterification, Reduction, Deprotection) | 2 (Formylation, Reduction) |
| Key Challenge | Multiple steps, protection/deprotection required | Regioselectivity of the formylation step |
| Reagent Safety | Avoids hazardous reagents like LAH | Generally safe reagents |
| Scalability | Potentially highly scalable | Scalability depends on the formylation method |
| Expected Yield | Good to excellent overall yield | Moderate to good overall yield |
| Reproducibility | High, due to well-defined regiochemistry | Dependent on the optimization of the formylation step |
Conclusion
Both Route A and Route B present viable and robust pathways for the synthesis of this compound.
-
Route A offers the advantage of unambiguous regiochemistry, leading to a highly pure product. While it involves more steps, these are standard and reliable transformations, making this route highly reproducible and suitable for scaling.
-
Route B is more concise with fewer steps. However, its success hinges on achieving high regioselectivity during the formylation of 3-chlorophenol. This may require careful optimization of the reaction conditions to ensure reproducibility and minimize the formation of unwanted isomers.
For applications where high purity and reproducibility are critical, Route A is the recommended approach . For exploratory or smaller-scale syntheses where a shorter route is desirable, Route B presents a compelling alternative , provided the formylation step can be effectively controlled. The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, purity needs, and available resources.
References
- Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169.
- Casnati, G., et al. (1965). A New Method for the ortho-Formylation of Phenols. Tetrahedron Letters, 6(25), 2077-2079.
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[2]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.[3]
-
S. O. Onyiriuka, C. J. Suckling and A. A. Wilson, Selective functionalisation. Part 6. The chlorination of phenol in micellar solution, J. Chem. Soc., Perkin Trans. 2, 1983, 1103-1107.[6]
- Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476-5479.
-
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal for Scientific Research & Development, 8(3), 2020.[1]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.[4]
- Fieser, L. F., & Novello, F. C. (1940). The Synthesis of 3-Hydroxy- and 3,5-Dihydroxy-benzoic Acids. Journal of the American Chemical Society, 62(5), 1269-1272.
- Process for formylation of aromatic compounds. (1995).
- Process for the selective chlorination of phenolic compounds. (1986). EP0196260B1.
- Selective chlorin
-
Developments in the Dehydrogenative Electrochemical Synthesis of 3,3′,5,5′-Tetramethyl-2,2′-biphenol. (2021). Chemistry, 27(32), 8252-8263.[7]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Selective functionalisation. Part 6. The chlorination of phenol in micellar solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Developments in the Dehydrogenative Electrochemical Synthesis of 3,3',5,5'-Tetramethyl-2,2'-biphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for the Detection of 3-Chloro-5-(hydroxymethyl)phenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates and potential impurities is paramount to ensuring drug safety and efficacy. 3-Chloro-5-(hydroxymethyl)phenol, a substituted phenolic compound, serves as a key building block in the synthesis of various pharmaceutical agents. Its detection and quantification demand robust analytical methodologies. This guide provides a comprehensive head-to-head comparison of the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR and FTIR).
The choice of an analytical technique is governed by a multitude of factors including the required sensitivity, selectivity, the complexity of the sample matrix, and the ultimate goal of the analysis—be it routine quality control or in-depth structural elucidation. This document will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance of each method, empowering you to make an informed decision for your specific application.
The Analytical Imperative: Why Method Selection Matters
The control of impurities in active pharmaceutical ingredients (APIs) is a critical concern for the pharmaceutical industry. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities. An analytical method must be validated to demonstrate its suitability for its intended purpose, ensuring that it is reliable and accurate.[1] The validation process assesses various parameters, including specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[3] For the analysis of this compound, a reversed-phase HPLC method with UV detection is the most common and practical approach.
Principle of Separation and Detection
In reversed-phase HPLC, the analyte is partitioned between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between these two phases. This compound, being a moderately polar compound, will have a characteristic retention time under specific chromatographic conditions. Detection is most commonly achieved using a UV-Vis detector, as the phenolic ring exhibits strong absorbance in the UV region.
Experimental Protocol: HPLC-UV
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of formic acid (e.g., 0.1%) to ensure good peak shape. The optimal ratio should be determined during method development.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 274 nm (based on the UV absorbance of phenols)[4]
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Performance Characteristics
| Parameter | Typical Performance for HPLC-UV of Phenolic Compounds |
| Linearity | r² > 0.99 for a concentration range of 0.1 - 100 µg/mL[3] |
| LOD | 0.01 - 0.1 µg/mL[3][5] |
| LOQ | 0.03 - 0.3 µg/mL[3] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[6] For phenolic compounds, GC-MS often requires a derivatization step to increase their volatility and thermal stability.[7]
Principle of Separation and Detection
In GC, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. After separation, the analytes enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that can be used for identification.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Hexane)
-
This compound reference standard
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample or standard in a suitable solvent.
-
Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to convert the polar hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Analysis: Inject the derivatized standards and sample into the GC-MS system.
-
Identification and Quantification:
-
Identify the derivatized this compound peak by its retention time and by comparing its mass spectrum with a reference spectrum.
-
Quantify the analyte using a calibration curve constructed from the derivatized standards.
-
Performance Characteristics
| Parameter | Typical Performance for GC-MS of Derivatized Phenols |
| Linearity | r² > 0.99 for a concentration range of 0.01 - 20 µg/mL[8][9] |
| LOD | 0.001 - 0.05 µg/L[7] |
| LOQ | 0.003 - 0.15 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110%[7] |
Spectroscopic Techniques: For Structural Confirmation and Purity Assessment
While chromatographic techniques are ideal for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a detailed fingerprint of this compound.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the phenolic hydroxyl proton. The chemical shifts, integration, and coupling patterns of these signals would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in the molecule, confirming the carbon skeleton.
While not a primary quantitative technique for routine analysis due to lower sensitivity and higher instrumentation cost compared to chromatography, NMR is crucial for reference standard characterization and for identifying unknown impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands:
-
O-H stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm⁻¹[10]
-
C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹[10]
-
C-O stretch (phenolic and alcoholic): Strong bands in the 1000-1260 cm⁻¹ region.[10]
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
FTIR is a rapid and non-destructive technique that is well-suited for a quick identity check and for assessing the presence of certain functional group impurities.
Head-to-Head Comparison Summary
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantification, Purity | Identification, Quantification | Structural Elucidation | Functional Group ID |
| Sensitivity | High | Very High | Low | Moderate |
| Selectivity | Good (Chromatographic) | Excellent (MS) | Excellent (Structural) | Moderate |
| Sample Throughput | High | Moderate | Low | High |
| Derivatization | Not typically required | Often required | Not required | Not required |
| Cost (Instrument) | Moderate | High | Very High | Low |
| Ease of Use | Moderate | Complex | Complex | Simple |
Conclusion and Recommendations
The selection of the most appropriate analytical technique for the detection of this compound is contingent upon the specific analytical challenge at hand.
-
For routine quality control and quantification in a known matrix , HPLC-UV is the method of choice due to its robustness, high throughput, and cost-effectiveness.
-
When unambiguous identification and trace-level quantification are required , particularly in complex matrices, GC-MS is the superior technique, offering unparalleled sensitivity and selectivity. The requirement for derivatization adds a step to the workflow but is often necessary for achieving optimal results.
-
For the definitive structural confirmation of the analyte or the identification of unknown impurities , NMR spectroscopy is indispensable.
-
FTIR spectroscopy serves as a rapid and straightforward method for identity confirmation and for quickly screening for the presence of key functional groups.
A comprehensive analytical strategy will often leverage a combination of these techniques. For instance, HPLC for routine analysis, with GC-MS and NMR being employed for method validation, impurity identification, and reference standard characterization. By understanding the strengths and limitations of each of these powerful analytical tools, researchers and drug development professionals can ensure the quality and safety of their products.
References
-
Kovács, A., et al. (2008). "Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry." Journal of Chromatography A, 1194(2), 224-230. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). "Method 8041A: Phenols by Gas Chromatography." In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Lisec, J., et al. (2011). "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Molecules, 16(8), 6653-6679. Available at: [Link]
-
U.S. Environmental Protection Agency. (1986). "Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography." Available at: [Link]
-
Pivetta, F. R., et al. (2004). "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column." LCGC North America, 22(10), 1034-1042. Available at: [Link]
-
U.S. Environmental Protection Agency. (1995). "Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry." Available at: [Link]
-
Higashi, Y. (2017). "Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride." Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available at: [Link]
-
Shimadzu. "High-Sensitivity Analysis of Phenols in Drinking Water Using Nitrogen Carrier Gas." Application Note No. LAAN-J-MS-E117. Available at: [Link]
-
Golob, J., et al. (2007). "Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy." Journal of Applied Polymer Science, 105(3), 1347-1355. Available at: [Link]
-
Al-Degs, Y. S., et al. (2015). "Comparison of commercial analytical techniques for measuring chlorine dioxide in urban desalinated drinking water." Water Science and Technology: Water Supply, 15(6), 1276-1284. Available at: [Link]
-
Dolan, J. W. (2017). "Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve." LCGC North America, 35(6), 382-387. Available at: [Link]
-
Raszewski, G., et al. (2014). "A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study." Acta Poloniae Pharmaceutica, 71(4), 625-631. Available at: [Link]
-
Royal Society of Chemistry. "Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by..." Available at: [Link]
-
Khan, M. A., et al. (2015). "Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables." Journal of Food Science and Technology, 52(12), 8237-8245. Available at: [Link]
-
Fatiadi, A. J. (1984). "Gas Chromatographic Analysis of Chlorophenol Mixtures." Analytical Chemistry, 56(1), 1-27. Available at: [Link]
-
da Silva, J. C., et al. (2018). "FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing." Journal of Chemical and Pharmaceutical Research, 10(4), 57-64. Available at: [Link]
-
Abu-Lafi, S., et al. (2015). "Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms." Journal of AOAC International, 98(6), 1582-1590. Available at: [Link]
-
Campíns-Falcó, P., et al. (2001). "Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry." Analytica Chimica Acta, 442(2), 209-220. Available at: [Link]
-
Filo. "Study the NMR spectrum of 3-chloro-5-methoxyphenol." Available at: [Link]
-
GL Sciences. "Automating the Analysis of Selected Phenols Using The Focus Sample Processing Robot." Available at: [Link]
-
Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228)." Available at: [Link]
-
Fausett, E. (2023). "Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD." Agilent Technologies, Inc. Application Note. Available at: [Link]
-
Zghari, H., et al. (2017). "GC-MS, FTIR and 1H, 13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O." Journal of Materials and Environmental Science, 8(12), 4496-4509. Available at: [Link]
-
Soni, A., et al. (2007). "Chromatographic Determination of Chlorophenols." Journal of the Indian Chemical Society, 84(1), 63-66. Available at: [Link]
-
LibreTexts. "17.11 Spectroscopy of Alcohols and Phenols." Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Lee, H.-B., & Peart, T. E. (1998). "Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples." Journal of Chromatography A, 805(1-2), 287-298. Available at: [Link]
-
Oturan, M. A., et al. (2000). "Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation." Water Research, 34(15), 3844-3852. Available at: [Link]
-
Chegg. "[Chemistry] The H NMR spectrum of phenol (C H OH) shows three absorptions in the aromat." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to HPLC and GC-MS for Purity Validation of Synthesized 3-Chloro-5-(hydroxymethyl)phenol
In the landscape of pharmaceutical research and development, the unequivocal determination of purity for a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. For a molecule like 3-Chloro-5-(hydroxymethyl)phenol, a substituted phenol with potential applications in drug discovery, rigorous analytical validation is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of two instrumental titans of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity validation. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of these techniques, supported by experimental data and guided by the principles of scientific integrity.
The Criticality of Purity in Drug Development
The presence of impurities in an API can have significant consequences, ranging from altered therapeutic effects to outright toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of impurities.[1][2] Therefore, the choice of analytical methodology is paramount in developing a robust and reliable purity testing protocol. A well-designed purity method should be specific, sensitive, accurate, and precise, capable of separating the main compound from process-related impurities, degradation products, and enantiomeric impurities.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful separation technique that has become the mainstay of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[6][7][8] For a polar, non-volatile compound like this compound, HPLC is an intuitive first choice.
HPLC Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Detailed HPLC Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, ideally the initial mobile phase composition (e.g., a mixture of water and acetonitrile), to a final concentration of 1 mg/mL.[9]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Instrumentation and Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the separation of phenolic compounds.[10]
-
Mobile Phase: A gradient elution is typically employed to effectively separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes is a reasonable starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 278 nm for phenolic compounds).[11] A Diode Array Detector (DAD) is highly recommended for peak purity analysis.[10]
-
Injection Volume: 10 µL
3. Data Analysis:
-
The purity of the sample is typically assessed by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Peak purity analysis using a DAD can help to determine if a chromatographic peak is due to a single compound.[3]
Forced Degradation Studies by HPLC
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[1][12][13] This involves subjecting the this compound to various stress conditions to intentionally generate degradation products.
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak, proving the method's specificity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique that is the gold standard for the analysis of volatile and semi-volatile compounds.[6] While phenolic compounds are not inherently volatile, they can be readily analyzed by GC-MS after a chemical modification step known as derivatization.[14][15][16]
GC-MS Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow including derivatization.
Detailed GC-MS Protocol
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Dissolve in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add a derivatizing agent. A common choice for phenolic compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17][18] This reagent converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, increasing volatility.[16][19]
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
3. Data Analysis:
-
The total ion chromatogram (TIC) is used to assess the number of components in the sample.
-
The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification of the main compound and any impurities.
-
Purity can be estimated based on the relative peak areas in the TIC.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC with UV/DAD Detection | GC-MS |
| Analyte Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds.[8] | Requires volatile or semi-volatile analytes; derivatization is often necessary for polar compounds like phenols.[7][18] |
| Sample Preparation | Generally straightforward: dissolution and filtration.[9] | More complex, often requiring a derivatization step which adds time and potential for error.[15][16] |
| Selectivity | Good, based on chromatographic separation. Peak purity analysis with DAD enhances confidence. | Excellent, due to both chromatographic separation and mass spectral detection, providing a high degree of certainty in identification.[20] |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range. | Excellent, often reaching low ng/mL to pg/mL levels.[7] |
| Instrumentation Cost | Generally lower than GC-MS.[8][21] | Higher initial investment.[21] |
| Operational Cost | Higher due to solvent consumption.[20] | Lower, primarily consuming gases.[20] |
| Throughput | Moderate to high.[20] | Moderate, with derivatization adding to the overall analysis time. |
Hypothetical Experimental Data
Table 1: HPLC Purity Assessment of this compound
| Peak No. | Retention Time (min) | Area (%) | Peak Purity | Identification |
| 1 | 4.2 | 0.15 | N/A | Unknown Impurity |
| 2 | 8.5 | 99.75 | Pass | This compound |
| 3 | 10.1 | 0.10 | N/A | Unknown Impurity |
Table 2: GC-MS Impurity Profile of Derivatized this compound
| Peak No. | Retention Time (min) | Area (%) | Identification (Library Match) | Match Factor |
| 1 | 12.3 | 0.20 | Unidentified Silylated Compound | < 800 |
| 2 | 15.8 | 99.70 | Bis(trimethylsilyl) derivative of this compound | > 950 |
| 3 | 17.2 | 0.10 | Unidentified Silylated Compound | < 800 |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the purity validation of synthesized this compound.
-
HPLC is the recommended primary technique for routine quality control and purity assessment. Its ability to analyze the compound in its native form, straightforward sample preparation, and suitability for stability-indicating method development make it the more practical and efficient choice for this particular analyte.[6][13] The use of a DAD provides an additional layer of confidence in peak purity.
-
GC-MS serves as an excellent confirmatory and investigational tool. Its superior sensitivity and the definitive identification provided by mass spectrometry are invaluable for characterizing unknown impurities, especially volatile or semi-volatile ones that may not be readily detected by HPLC-UV.[6][20] While the derivatization step adds complexity, the wealth of structural information obtained can be crucial for understanding the impurity profile in detail.
For a comprehensive validation package, a strategy employing HPLC as the primary quantitative method, supported by GC-MS for orthogonal confirmation and impurity identification, would represent a robust and scientifically sound approach that aligns with the stringent requirements of the pharmaceutical industry.
References
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]
-
A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed. [Link]
-
Force Degradation And Stability Indicating Method For Impurity Profiling - IJCRT.org. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Quality Guidelines - ICH. [Link]
-
General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. [Link]
-
Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. [Link]
-
Forced degradation and impurity profiling. [Link]
-
Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - NIH. [Link]
-
Method categories according to the ICH Q2(R1) - Lösungsfabrik. [Link]
-
This compound | 885270-34-8 - BuyersGuideChem. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - Semantic Scholar. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. [Link]
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]
-
Determination of Phenolic Compounds from Wine Samples by GC/MS System. [Link]
-
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) - MATEC Web of Conferences. [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
-
determination of Phenolic comPounds in Plant eXtracts by hPlc-dad - CABI Digital Library. [Link]
-
Improving HPLC Separation of Polyphenols - LCGC International. [Link]
-
What is the best way to analyze phenol concentration in waste water using GC/MS?. [Link]
-
Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. [Link]
-
3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem - NIH. [Link]
-
3,5-Di(hydroxymethyl)phenol | C8H10O3 | CID 1519415 - PubChem. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. amptechfl.com [amptechfl.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-(hydroxymethyl)phenol
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. For compounds like 3-Chloro-5-(hydroxymethyl)phenol, a halogenated aromatic alcohol, proper disposal is not merely a procedural formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in regulatory standards and field-proven insights.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a chlorinated phenolic compound. While specific toxicity data for this exact molecule is limited, the known hazards of related compounds, such as other chlorinated phenols and phenol itself, provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity.[1][2]
The Globally Harmonized System (GHS) classifications for structurally similar chemicals indicate that this compound should be handled as, at a minimum, a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Phenolic compounds, in general, are known for their systemic toxicity and can be absorbed through the skin.[3][4] The presence of a chlorine atom on the aromatic ring classifies it as a halogenated organic compound, which has specific implications for waste stream segregation.[5]
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Rationale & Primary Sources |
|---|---|---|
| Acute Toxicity | Harmful if swallowed. | Based on GHS classifications for similar phenolic compounds.[2] |
| Skin Irritation | Causes skin irritation. | Direct GHS classification. Avoid all skin contact. |
| Eye Irritation | Causes serious eye irritation. | Direct GHS classification. Mandates use of safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle only in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Considered a priority water pollutant.[6] | Chlorinated phenols can be toxic to aquatic life.[6][7] Do not dispose down the drain. |
| Regulatory Status | Hazardous Waste. | Meets criteria under the Resource Conservation and Recovery Act (RCRA).[8] |
Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of any laboratory chemical in the United States is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA & RCRA: The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for managing hazardous waste from "cradle to grave".[8] this compound, as a halogenated phenol, must be treated as a hazardous waste. This mandates that it cannot be discarded as normal trash or poured down the drain.[1][3]
-
OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and its standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) require that laboratories have a written Chemical Hygiene Plan.[8][9] This plan must include procedures for safe handling and disposal of hazardous materials, as well as adequate training for all personnel.[10]
Core Disposal Principles
The entire disposal process is built on three foundational pillars: accurate characterization, strict segregation, and proper containment.
A. Waste Characterization
The first step is to identify the nature of the waste. Is it:
-
Unused or expired pure solid reagent?
-
A dilute or concentrated solution?
-
Contaminated labware (e.g., pipette tips, gloves, weigh boats)?
-
A mixture with other chemicals?
Each form of waste must be handled appropriately, but all are considered hazardous.
B. Waste Segregation
This is the most critical step to prevent dangerous reactions.
-
Primary Waste Stream: this compound waste must be placed in a container designated for "Halogenated Organic Waste." [5]
-
Incompatibilities: Phenolic compounds are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), strong acids, and certain metals.[3][11] Accidental mixing can cause fire, explosion, or the release of toxic gases. Never store phenol waste containers near these materials.
C. Container Management
Proper containment is essential for safety and compliance.
-
Use a compatible container: A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. Do not use metal containers or bottles that cannot be securely sealed.[12][13]
-
Keep containers closed: Waste containers must be kept tightly sealed except when actively adding waste.[13][14]
-
Provide secondary containment: Store the waste container in a larger, chemically resistant bin or tray to contain any potential leaks.[14]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure (SOP) for disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE:
-
Nitrile gloves (inspect before use)
-
Safety goggles or a face shield[1]
-
A lab coat
Step 2: Preparing the Waste Container
-
Obtain a clean, empty, and appropriate waste container (e.g., 4L amber glass bottle).
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Fill out the label with all required information:
-
Full chemical name: "this compound"
-
List all components and their approximate percentages if it is a mixture.
-
Hazard characteristics (e.g., "Toxic," "Irritant").
-
The date you first add waste to the container.[13]
-
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid chemical into the labeled waste container. For contaminated debris like gloves or weigh paper, collect them in a sealed, clearly labeled plastic bag and place it inside a designated solid waste pail.[12][14] Do not mix with non-hazardous trash.[12]
-
Liquid Waste: Using a funnel, carefully pour liquid waste into the labeled container. Do not fill the container more than 90% full to allow for vapor expansion.[14]
Step 4: Storage and Disposal Request
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[13]
-
Ensure the storage area is secure and away from incompatible materials.[14]
-
Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS office following their specific procedures.[11][13]
The EHS department will then arrange for the collection and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for chlorinated phenols is typically high-temperature incineration, which ensures the complete destruction of the organic molecule.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents happen, and preparedness is key. All personnel must be trained on emergency response.[10][16]
-
For Small Spills (<50 mL or a few grams):
-
Alert others in the area.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical spill pad.[11][15]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
For Large Spills (>50 mL):
-
Evacuate the immediate area.
-
If the substance is volatile or creates dust, close the laboratory door to contain the vapors.
-
Notify your supervisor and contact your institution's EHS emergency line immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.[9]
-
By adhering to these rigorous, well-documented procedures, researchers can ensure that the lifecycle of this compound is managed safely, compliantly, and with minimal risk to personnel and the environment.
References
-
Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Ohio River Valley Water Sanitation Commission. (1951). Phenol Wastes Treatment by Chemical Oxidation. [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]
-
Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
-
University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]
-
Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. [Link]
- Google Patents.
-
Encyclopedia.pub. (2022). Commercially Important Chlorinated Phenols. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 4-Chloro-3-(hydroxymethyl)phenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14854, 3-Chloro-5-methylphenol. [Link]
-
University of New Mexico Chemistry Department. Standard Operating Procedure - Phenol. [Link]
-
Lee, G. F., & Morris, J. C. (1962). Kinetics of Chlorination of Phenol — Chlorophenolic Tastes and Odors. International Journal of Air and Water Pollution, 6, 419-431. [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
-
ResearchGate. (2015). How can I dispose phenol?. [Link]
-
University of Texas at Austin Environmental Health and Safety. Halogenated Waste. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol. [Link]
-
University of California San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
University of California Berkeley. Fact Sheet: Phenol. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (1999). Phenol Hazard Summary. [Link]
-
British Columbia Ministry of Environment. (2002). Ambient Interim Water Quality Guidelines for Phenols. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. epa.gov [epa.gov]
- 5. uakron.edu [uakron.edu]
- 6. saltworkstech.com [saltworkstech.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. researchgate.net [researchgate.net]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
